3-Hydroxyoleylcarnitine-d3
Description
Properties
Molecular Formula |
C₂₅H₄₄D₃NO₅ |
|---|---|
Molecular Weight |
444.66 |
Synonyms |
(2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecen-1-yl]oxy]-N,N,N-trimethyl-1-propanaminium-d3 inner salt; (2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecenyl]oxy]-N,N,N-trimethyl-1-propanaminium-d3 inner salt; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Role of 3-Hydroxyoleylcarnitine in Fatty Acid Beta-Oxidation
Content Type: Technical Whitepaper Target Audience: Researchers, Clinical Biochemists, and Drug Development Scientists Subject: 3-Hydroxyoleylcarnitine (C18:1-OH) as a Biomarker and Metabolic Intermediate
Executive Summary
3-Hydroxyoleylcarnitine (C18:1-OH) is a long-chain acylcarnitine species that serves as a critical diagnostic biomarker for mitochondrial fatty acid oxidation disorders (FAODs).[1] Physiologically, it represents the trans-esterified form of 3-hydroxyoleyl-CoA , an intermediate in the beta-oxidation of oleic acid.
In a healthy state, 3-hydroxyoleyl-CoA is rapidly dehydrogenated to 3-ketooleyl-CoA. However, in the presence of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or Mitochondrial Trifunctional Protein (MTP) deficiency , this step is blocked. The accumulating toxic CoA ester is converted into 3-hydroxyoleylcarnitine by carnitine palmitoyltransferase II (CPT II) to facilitate mitochondrial export, leading to its elevation in plasma and dried blood spots (DBS).
This guide details the biochemical origin of C18:1-OH, its pathological significance, and the LC-MS/MS methodologies required for its precise quantification in clinical and research settings.
Biochemical Context: The Beta-Oxidation Spiral[2]
To understand the role of 3-Hydroxyoleylcarnitine, one must first dissect the catabolism of its precursor, oleic acid (C18:1), within the mitochondrial matrix.
The Metabolic Block
Beta-oxidation is a cyclic process removing two carbons per cycle. For long-chain fatty acids (LCFA), this process is catalyzed by the membrane-bound Mitochondrial Trifunctional Protein (MTP) , which possesses three enzymatic activities:
-
Long-chain enoyl-CoA hydratase (LCEH)[2]
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)
-
Long-chain 3-ketoacyl-CoA thiolase (LCKAT)[2]
Mechanism of Accumulation
In LCHAD deficiency (an autosomal recessive disorder), the dehydrogenase activity is impaired.
-
Substrate: Oleoyl-CoA undergoes hydration to form 3-Hydroxyoleyl-CoA .
-
Block: LCHAD fails to convert 3-Hydroxyoleyl-CoA to 3-Ketooleyl-CoA.
-
Consequence: Intramitochondrial levels of 3-Hydroxyoleyl-CoA rise.
-
Detoxification: To prevent CoA trapping and mitochondrial toxicity, the accumulated acyl-CoA is converted to an acylcarnitine (3-Hydroxyoleylcarnitine) via the reverse action of CPT II (or potentially CPT I/CACT dynamics under stress).
-
Export: 3-Hydroxyoleylcarnitine is transported out of the mitochondria into the cytosol and subsequently the bloodstream.
Pathway Visualization
The following diagram illustrates the specific block in the beta-oxidation spiral leading to C18:1-OH accumulation.
Caption: Mechanism of 3-Hydroxyoleylcarnitine accumulation due to LCHAD deficiency. The metabolic block diverts the CoA ester toward carnitine formation.
Analytical Methodologies: Quantification of C18:1-OH
Accurate measurement of 3-Hydroxyoleylcarnitine is essential for diagnosis. The gold standard is Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS) .
Experimental Protocol: Acylcarnitine Profiling via LC-MS/MS
Objective: Quantify C18:1-OH in Dried Blood Spots (DBS) or Plasma.
Reagents:
-
Isotopically labeled internal standards (e.g., d3-C16-OH carnitine or d3-C18-OH carnitine).
-
Derivatizing agent: 3N HCl in n-butanol (if using derivatized method).
-
Mobile Phase: Acetonitrile/Water gradients containing formic acid.
Step-by-Step Workflow:
-
Sample Extraction:
-
Punch a 3.2 mm disk from the DBS card into a 96-well plate.
-
Add 100 µL of extraction solution (Methanol containing internal standards).
-
Shake for 20 minutes at room temperature.
-
-
Derivatization (Optional but recommended for sensitivity):
-
Evaporate supernatant under nitrogen flow.
-
Add 50 µL 3N HCl in n-butanol. Incubate at 65°C for 15 minutes.
-
Chemical Logic: This converts the carboxyl group to a butyl ester, increasing ionization efficiency in positive ESI mode.
-
Evaporate again and reconstitute in Mobile Phase (e.g., 80:20 Acetonitrile:Water).
-
-
MS/MS Acquisition:
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[3]
-
Scan Mode: Precursor Ion Scan of m/z 85 (characteristic of the carnitine backbone).
-
Target Mass (Butyl Ester):
-
C18:1-OH Carnitine (Underivatized MW: ~441 Da).
-
Butyl Ester form: Adds ~56 Da.
-
-
-
Data Analysis:
-
Calculate concentration using the ratio of the analyte peak area to the internal standard peak area.
-
Key Diagnostic Ratios
Raw values can be misleading due to physiological fluctuations. Ratios provide higher specificity.[4]
| Ratio Parameter | Clinical Significance |
| (C16OH + C18OH + C18:1OH) / C0 | "HADHA Ratio" . Highly sensitive for LCHAD/MTP deficiency. |
| C18:1-OH / C18:1 | Differentiates LCHAD deficiency from secondary carnitine deficiency.[5] |
| C16-OH / C16 | Secondary marker often elevated alongside C18:1-OH.[5] |
Clinical & Drug Development Applications
Diagnostic Screening
Elevated C18:1-OH is a hallmark of LCHAD deficiency.[5]
-
Newborn Screening (NBS): High levels trigger follow-up genetic testing ( HADHA gene).
-
Maternal Health: Pregnant women carrying an LCHAD-deficient fetus are at high risk for HELLP Syndrome (Hemolysis, Elevated Liver enzymes, Low Platelets) and Acute Fatty Liver of Pregnancy (AFLP). This is likely due to the accumulation of 3-hydroxy intermediates produced by the fetus/placenta entering maternal circulation.
Therapeutic Monitoring
In drug development for FAODs (e.g., anaplerotic therapies like Triheptanoin), C18:1-OH levels serve as a pharmacodynamic biomarker.
-
Goal: Reduction of C18:1-OH indicates improved flux through the beta-oxidation pathway or successful bypass of the metabolic block.
-
Safety: Monitoring C18:1-OH prevents toxicity associated with accumulation of long-chain 3-hydroxy intermediates, which are known to cause oxidative stress and lipotoxicity in the retina and heart.
Analytical Workflow Visualization
The following diagram outlines the logical flow from patient sampling to data interpretation, ensuring a self-validating loop.
Caption: Standardized LC-MS/MS workflow for the quantification of 3-Hydroxyoleylcarnitine.
References
-
New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. ResearchGate. (2023). [Link]
-
Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. GeneReviews® [Internet]. (2022). [Link]
-
Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots. Frontiers in Pediatrics. (2021). [Link]
-
Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders. Journal of Inherited Metabolic Disease. (1999). [Link]
-
Accumulation of long-chain acylcarnitine and 3-hydroxy acylcarnitine molecular species in diabetic myocardium. Biochemistry. (2009). [Link]
Sources
- 1. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Metabolic Pathway and Analysis of Oleylcarnitine (C18:1) and its Hydroxylated Forms
[1][2][3][4]
Executive Summary
Oleylcarnitine (C18:1) is a long-chain acylcarnitine species representing the transport form of oleic acid, the most abundant dietary monounsaturated fatty acid. Its metabolic flux is a critical indicator of mitochondrial
This guide details the metabolic trajectory of oleylcarnitine, the enzymatic bottlenecks leading to hydroxylation, and the precise LC-MS/MS methodologies required for their quantification in clinical and research settings.
The Carnitine Shuttle: Transport and Activation
Before oleic acid can undergo oxidation, it must be activated and transported into the mitochondrial matrix. This process is tightly regulated by the carnitine shuttle.
Activation and Esterification[3]
-
Cytosolic Activation: Oleic acid is converted to Oleyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) on the outer mitochondrial membrane (OMM).
-
CPT1 Kinetics: Carnitine Palmitoyltransferase 1 (CPT1) converts Oleyl-CoA to Oleylcarnitine. This is the rate-limiting step and is inhibited by Malonyl-CoA.[1]
-
Translocation: Carnitine-Acylcarnitine Translocase (CACT) shuttles Oleylcarnitine across the inner mitochondrial membrane (IMM) in exchange for free carnitine.
-
Re-esterification: Carnitine Palmitoyltransferase 2 (CPT2) on the inner face of the IMM reconverts Oleylcarnitine back to Oleyl-CoA, regenerating free carnitine.
Mitochondrial -Oxidation: The Origin of Hydroxylated Forms
Once inside the matrix, Oleyl-CoA enters the
The Standard Spiral & The Auxiliary Step
-
Dehydrogenation: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) introduces a trans double bond.
-
Hydration (The Hydroxylation Step): Enoyl-CoA Hydratase (part of MTP) adds water across the double bond, creating L-3-Hydroxy-Oleyl-CoA .
-
Note: This is the physiological origin of the hydroxyl group. Under normal conditions, this intermediate is transient.
-
-
Dehydrogenation (The Blockage Point): Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) converts the 3-hydroxy form to a 3-keto form.
-
Pathological Mechanism: In LCHAD deficiency, this step is blocked. The 3-Hydroxy-Oleyl-CoA accumulates and is re-esterified by CPT2 (operating in reverse) or chemically equilibrated to form 3-Hydroxy-Oleylcarnitine (C18:1-OH) , which is exported to the plasma.
-
Handling the Unsaturation
Unlike saturated fats, Oleyl-CoA eventually generates a cis-
-
Auxiliary Enzyme:
-Enoyl-CoA Isomerase converts the cis- bond to a trans- bond, allowing -oxidation to resume.
Visualization: Metabolic Pathway & Blockage
Figure 1: The metabolic pathway of oleylcarnitine, highlighting the carnitine shuttle and the LCHAD blockage point leading to 3-hydroxy-oleylcarnitine accumulation.
Pathological Relevance: LCHAD and MTP Deficiency
The presence of hydroxylated oleylcarnitine is not merely a metabolic footprint; it is a toxic intermediate.
-
Biomarker Specificity: Elevated C18:1-OH (often measured alongside C16-OH) is the primary biochemical marker for LCHAD deficiency.
-
Toxicity: Long-chain 3-hydroxy fatty acids are uncouplers of oxidative phosphorylation and can induce oxidative stress, contributing to the retinopathy and cardiomyopathy seen in these patients.
-
Maternal Liver Disease: Fetal accumulation of these hydroxylated intermediates can stress the maternal liver, leading to Acute Fatty Liver of Pregnancy (AFLP) in carrier mothers.
Analytical Methodology: LC-MS/MS Quantification
To accurately distinguish oleylcarnitine (C18:1) and its hydroxylated forms (C18:1-OH) from isobaric interferences, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.
Experimental Protocol
Objective: Quantitative profiling of long-chain acylcarnitines in plasma.
Reagents:
-
Internal Standards: Deuterated palmitoylcarnitine (
-C16) and oleylcarnitine ( -C18:1). -
Mobile Phase A:
+ 0.1% Formic Acid.[2] -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot
plasma into a 96-well plate. -
Add
Methanol containing internal standards. -
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at
for 10 minutes. -
Transfer supernatant to a clean plate.
-
Note: Derivatization (Butylation) is optional but often used to increase sensitivity for long-chain species. This protocol assumes non-derivatized analysis for speed and simplicity.
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7
). -
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: Linear gradient to 95% B (Elution of long chains)
-
8-10 min: Hold 95% B
-
-
Rationale: A gradient is essential to separate C18:1-OH from potential dicarboxylic acid carnitines or other isomers.
-
-
MS/MS Acquisition (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Precursor Scan: Acylcarnitines characteristically lose the trimethylamine/carnitine moiety.
-
Transitions:
-
C18:1 (Oleyl):
m/z -
C18:1-OH (3-Hydroxy-Oleyl):
m/z
-
-
Validation: Monitor the retention time.[3] Hydroxylated species elute earlier than their non-hydroxylated counterparts due to increased polarity.
-
Data Interpretation & Reference Values
| Analyte | Abbreviation | Physiological Status | Pathological Status (LCHAD/MTP) |
| Oleylcarnitine | C18:1 | Normal flux | Normal or Elevated (Secondary) |
| 3-OH-Oleylcarnitine | C18:1-OH | Trace / Undetectable | Significantly Elevated (>0.1 |
| Ratio | (C18:1-OH) / (C18:1) | < 0.05 | > 0.2 |
Visualization: Analytical Workflow
Figure 2: LC-MS/MS workflow for the extraction, separation, and quantification of acylcarnitines.
References
-
Rinaldo, P., Matern, D., & Bennett, M. J. (2002). Fatty acid oxidation disorders. Annual Review of Physiology. Available at: [Link]
-
Vockley, J., et al. (2019). Mitochondrial Fatty Acid Oxidation Disorders. ACMG Technical Standard. Available at: [Link] (Note: Link directs to related ACMG/NIH content on FAO disorders).
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Miller, M. J., et al. (2015). Quantitative Acylcarnitine Analysis. Current Protocols in Human Genetics. Available at: [Link]
-
Spiekerkoetter, U., et al. (2004). General mechanisms of fatty acid oxidation defects. Journal of Inherited Metabolic Disease. Available at: [Link]
Sources
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 3. The Carnitine Shuttle Pathway is Altered in Patients With Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Hydroxyoleylcarnitine
Introduction: The Significance of 3-Hydroxyoleylcarnitine in Metabolism
Acylcarnitines are critical intermediates in cellular energy metabolism, primarily responsible for transporting long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] 3-Hydroxyoleylcarnitine (C18:1-OH) is a specific long-chain acylcarnitine whose profile can be altered in various metabolic disorders, including fatty acid oxidation defects.[1][2] Accurate identification and quantification of this and other acylcarnitines via mass spectrometry are paramount for both clinical diagnostics and biomedical research.[3][4][5]
Conventional tandem mass spectrometry (MS/MS) techniques, particularly collision-induced dissociation (CID), provide a robust method for identifying acylcarnitines as a class.[5][6][7] However, the fragmentation patterns generated are often dominated by the carnitine headgroup, revealing limited information about the structure of the fatty acyl chain.[5][7] This guide provides an in-depth analysis of the characteristic fragmentation pattern of 3-Hydroxyoleylcarnitine, offering a foundational understanding for researchers in metabolomics, drug development, and clinical diagnostics.
Ionization and Precursor Ion Formation
In typical liquid chromatography-mass spectrometry (LC-MS) workflows for acylcarnitine analysis, electrospray ionization (ESI) in the positive ion mode is employed.[8] The quaternary ammonium group of the carnitine moiety makes these molecules permanently charged and thus highly amenable to positive ionization.[9]
3-Hydroxyoleylcarnitine, with a chemical formula of C₂₅H₄₇NO₅, has a monoisotopic mass of 441.3454 Da. In the ESI source, it readily accepts a proton, forming the protonated precursor ion, [M+H]⁺, with a calculated mass-to-charge ratio (m/z) of 442.3527 . This precursor ion is then selected in the first mass analyzer (Q1) for subsequent fragmentation.
Core Fragmentation Pathways of Acylcarnitines
Upon subjecting the [M+H]⁺ ion of an acylcarnitine to CID in the collision cell (Q2) of a tandem mass spectrometer, a series of characteristic fragmentation events occur.[6] These fragmentation patterns are conserved across the acylcarnitine class, providing diagnostic ions that are used for their identification and quantification.
The key fragmentation events for acylcarnitines are:
-
Neutral Loss of Trimethylamine (59 Da) : A hallmark of carnitine-containing molecules is the neutral loss of trimethylamine, (CH₃)₃N, which has a mass of 59.11 Da. This fragmentation occurs via cleavage of the C-N bond and results in a fragment ion at [M+H - 59]⁺.
-
Formation of the m/z 85 Product Ion : The most prominent and diagnostically significant fragment for nearly all acylcarnitines is a product ion at m/z 85.0284.[8][10] This ion, corresponding to the elemental formula [C₄H₅O₂]⁺, is derived from the carnitine backbone following the loss of the acyl chain and trimethylamine.[8][10] Its high intensity makes it the preferred ion for quantification in Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) assays.[4][8]
-
Formation of the m/z 60 Product Ion : A fragment corresponding to the trimethylammonium cation, [(CH₃)₃NH]⁺, with an m/z of 60.0808 is also commonly observed.[10]
The presence of the hydroxyl group on the oleyl chain of 3-Hydroxyoleylcarnitine can introduce additional, albeit typically lower intensity, fragmentation pathways, such as the neutral loss of water (18 Da) from the precursor or fragment ions.
Visualizing the Fragmentation Cascade
The fragmentation of 3-Hydroxyoleylcarnitine can be visualized as a cascade of dissociation events, leading to the formation of stable, diagnostic product ions.
Caption: Core fragmentation pathway of protonated 3-Hydroxyoleylcarnitine.
Interpreting the Mass Spectrum
A typical MS/MS spectrum of 3-Hydroxyoleylcarnitine will be dominated by the m/z 85 product ion. The relative intensities of the other fragments can be influenced by the collision energy applied. Higher-energy collisional dissociation (HCD) may yield a richer spectrum with more fragments derived from the acyl chain compared to CID.[11] However, for routine quantification, the transition from the precursor ion (m/z 442.35) to the primary product ion (m/z 85.03) is the most robust and widely used approach.
Summary of Key Ions
| Ion Description | Formula | Calculated m/z | Significance |
| Precursor Ion | [C₂₅H₄₈NO₅]⁺ | 442.3527 | Selected in Q1 for fragmentation. |
| Product Ion 1 | [C₄H₅O₂]⁺ | 85.0284 | Most abundant, diagnostic fragment for all acylcarnitines. Used for quantification.[8][10] |
| Product Ion 2 | [M+H - 59]⁺ | 383.2435 | Confirmatory ion resulting from the neutral loss of trimethylamine. |
| Product Ion 3 | [C₃H₁₀N]⁺ | 60.0808 | Trimethylammonium cation, another common carnitine fragment.[10] |
Self-Validating Experimental Protocol for Acylcarnitine Analysis
This protocol outlines a robust LC-MS/MS method for the analysis of 3-Hydroxyoleylcarnitine, incorporating self-validating checks through the use of an internal standard.
Sample Preparation (Plasma)
-
Thaw Samples : Thaw plasma samples on ice.
-
Protein Precipitation : To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add Internal Standard : Add 200 µL of ice-cold acetonitrile containing a known concentration of a suitable stable isotope-labeled internal standard (e.g., 3-Hydroxyoleylcarnitine-d₃). The internal standard validates the extraction efficiency and instrument response for each sample.
-
Vortex : Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge : Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 20% B to 98% B over 10 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
Mass Spectrometry (MS)
-
Ionization Mode : ESI Positive.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
3-Hydroxyoleylcarnitine : 442.4 -> 85.1 (Quantifier), 442.4 -> 383.2 (Qualifier).
-
3-Hydroxyoleylcarnitine-d₃ (ISTD) : 445.4 -> 85.1.
-
-
Collision Energy : Optimize experimentally, typically in the range of 20-35 eV for the m/z 85 fragment.
-
System Suitability : Before running samples, inject a standard mixture to confirm retention time, peak shape, and signal intensity. The ratio of the quantifier to qualifier ion for the analyte should be established and monitored for consistency across the batch, serving as a check for interferences.
Visualizing the Experimental Workflow
Caption: A typical LC-MS/MS workflow for acylcarnitine quantification.
References
-
ResearchGate. Fragmentation of acylcarnitine methyl esters by collision-induced... Available from: [Link]
-
Frontiers in Bioengineering and Biotechnology. Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Available from: [Link]
-
ResearchGate. Acylcarnitine profiling by low-resolution LC-MS. Available from: [Link]
-
Wikipedia. Collision-induced dissociation. Available from: [Link]
-
PLOS One. Acylcarnitine profiling by low-resolution LC-MS. Available from: [Link]
-
PubMed. Acylcarnitine profiling by low-resolution LC-MS. Available from: [Link]
-
National Center for Biotechnology Information. A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Available from: [Link]
-
National Center for Biotechnology Information. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Available from: [Link]
-
ResearchGate. Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Available from: [Link]
-
ResearchGate. (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. Available from: [Link]
-
PubMed. Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Available from: [Link]
-
ACS Publications. Mass Spectral Library of Acylcarnitines Derived from Human Urine. Available from: [Link]
-
Cambridge Open Engage. Structural annotation of acylcarnitine's detected in NIST 1950 using Collision Induced Dissociation and Electron Induced Dissociation. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. (PDF) EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Available from: [Link]
Sources
- 1. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 2. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
3-Hydroxyoleylcarnitine: Discovery, Analytical Characterization, and Clinical Significance
Executive Summary
3-Hydroxyoleylcarnitine (C18:1-OH) represents a critical metabolic sentinel in the diagnosis of mitochondrial fatty acid
This guide details the discovery, biochemical origin, and analytical characterization of 3-hydroxyoleylcarnitine. It is designed for researchers and drug development professionals seeking to understand the mechanistic underpinnings of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and the rigorous protocols required for its quantification.
The Biochemical Context: Origin of the Analyte
To understand the characterization of 3-hydroxyoleylcarnitine, one must first delineate its origin within the mitochondrial matrix. It is not a standard intermediate of healthy metabolism but rather a pathological accumulation product.
The Metabolic Blockade
In the
When LCHAD activity is impaired (due to HADHA gene mutations, commonly c.1528G>C), the conversion of 3-hydroxy-acyl-CoA to 3-keto-acyl-CoA is halted.
The Carnitine Rescue Mechanism
Mitochondria cannot export acyl-CoA esters directly. To mitigate the toxicity of accumulating CoA esters and replenish the free CoA pool, the cell utilizes Carnitine Acyltransferase (CACT) and Carnitine Palmitoyltransferase II (CPT II) to transesterify the stagnant 3-hydroxy-acyl-CoAs into their corresponding acylcarnitines.
Consequently, 3-hydroxyoleyl-CoA is converted to 3-hydroxyoleylcarnitine , which is then exported into the cytosol and blood, serving as a stable, measurable biomarker.
Pathway Visualization
Figure 1: The biochemical mechanism of 3-hydroxyoleylcarnitine accumulation due to LCHAD blockade.
Historical Discovery and Initial Characterization
The discovery of 3-hydroxyoleylcarnitine is inextricably linked to the advent of Fast Atom Bombardment (FAB) and subsequently Electrospray Ionization (ESI) mass spectrometry in the early 1990s.
The Pre-MS Era
Before MS/MS, LCHAD deficiency was often misdiagnosed as Reye syndrome or SIDS. Diagnosis relied on urine organic acid analysis (GC-MS), which detected 3-hydroxydicarboxylic acids. However, these markers were non-specific and often absent when the patient was not in catabolic crisis.
The MS/MS Breakthrough
The initial characterization of C18:1-OH as a distinct entity was pioneered by groups such as Millington, Roe, and Rashed . They utilized the unique fragmentation pattern of acylcarnitines to distinguish specific chain lengths and functional groups.
-
Key Finding: Patients with LCHAD deficiency showed a massive excretion of 3-hydroxy long-chain acylcarnitines, specifically C16-OH and C18:1-OH, which were absent in controls and distinct from the profiles of VLCAD deficiency (which elevates non-hydroxylated species).
Analytical Characterization: The Technical Core
Reliable detection of 3-hydroxyoleylcarnitine requires understanding its physicochemical properties and behavior under mass spectrometric conditions.
Chemical Structure and Properties
-
IUPAC Name: 3-carboxy-2-[(3-hydroxy-9-octadecenoyl)oxy]-N,N,N-trimethyl-1-propanaminium inner salt.
-
Formula: C25H48NO5+
-
Key Feature: The hydroxyl group at position 3 makes the molecule more polar than its non-hydroxylated counterpart (oleylcarnitine), affecting its retention time in Reverse Phase (RP) chromatography.
Mass Spectrometry Fragmentation (ESI-MS/MS)
The "Gold Standard" for characterization is ESI-MS/MS operating in positive ion mode.
-
Precursor Ion: The molecular ion
depends on derivatization.-
Underivatized (Free Acid): m/z 444
-
Butylated Derivative: m/z 500 (Shift of +56 Da due to butyl ester formation).
-
-
Product Ion (The Signature): Upon Collision-Induced Dissociation (CID), acylcarnitines characteristically lose the trimethylamine moiety or cleave the ester bond.
-
Common Fragment: m/z 85 (The protonated form of the carnitine backbone fragments).
-
Scan Mode: Precursor Ion Scan of m/z 85 . This mode filters the mass analyzer to only detect parents that produce the 85 fragment, effectively isolating all acylcarnitines from a complex blood matrix.
-
Differentiation from Isobars
A critical challenge in characterization is distinguishing C18:1-OH from potential isobars.
-
Differentiation: High-resolution chromatography (UPLC) is often required to separate the 3-hydroxy species from other potential isomers, though in clinical newborn screening, the pattern (elevation of C16-OH and C18:1-OH together) provides the specificity.
Experimental Protocol: Quantification in Dried Blood Spots (DBS)
This protocol describes the extraction and derivatization method, which remains the industry standard for high-sensitivity detection.
Reagents and Standards
-
Internal Standard (IS): Deuterated analog is mandatory. Use
-3-hydroxy-palmitoylcarnitine (d3-C16-OH) or -3-hydroxy-oleylcarnitine if available. -
Derivatizing Agent: 3M HCl in n-Butanol.
-
Extraction Solvent: Methanol (HPLC Grade).
Step-by-Step Workflow
| Step | Action | Mechanistic Rationale |
| 1. Sampling | Punch a 3.2 mm disc from a Dried Blood Spot (DBS) into a 96-well plate. | Standardizes sample volume (~3 µL of whole blood). |
| 2. IS Addition | Add 100 µL Methanol containing Internal Standards. | Solubilizes acylcarnitines; IS corrects for extraction efficiency and ionization suppression. |
| 3. Extraction | Shake for 20 min at RT; remove supernatant to a new plate. | Extracts polar metabolites; leaves hemoglobin/protein debris on the paper. |
| 4. Evaporation | Dry under | Removes solvent to prepare for derivatization. |
| 5. Derivatization | Add 50 µL 3M HCl in n-Butanol. Incubate at 65°C for 15 min. | Converts carboxylic acid to butyl ester. Crucial: Increases hydrophobicity (better ionization) and sets a uniform charge state. |
| 6. Reconstitution | Evaporate excess reagent. Reconstitute in 100 µL Acetonitrile/Water (80:20). | Prepares sample for ESI injection. |
| 7. MS/MS Analysis | Inject (Flow Injection or LC). Acquire in MRM or Precursor Scan mode. | Detects transitions: m/z 500 > 85 (C18:1-OH Butyl ester). |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of 3-hydroxyoleylcarnitine using Tandem Mass Spectrometry.
Clinical Diagnostic Utility
The detection of 3-hydroxyoleylcarnitine is not merely an academic exercise; it is a critical decision point in pediatric medicine.
The "HADHA Ratio"
Recent literature emphasizes that absolute values of acylcarnitines can be misleading due to secondary carnitine depletion. The HADHA Ratio is a self-validating metric:
[2]An elevation in this ratio is highly specific for LCHAD/MTP deficiency, effectively ruling out false positives caused by general stress or lipolysis.
LCHAD vs. MTP Deficiency
While C18:1-OH is elevated in both, distinguishing them requires molecular genetics or enzyme assays. However, a severe elevation of C18:1-OH combined with cholestatic liver disease and retinopathy strongly points towards the LCHAD phenotype (isolated HADHA mutation).
References
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[3][4][5] Journal of Inherited Metabolic Disease.[6]
-
Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. Pediatric Research.[6]
-
Wanders, R. J., et al. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: identification of a new inborn error of mitochondrial fatty acid beta-oxidation. Journal of Inherited Metabolic Disease.[6]
-
Sander, J., et al. (2001). Diagnostic performance of the new "HADHA ratio" in newborn screening. Clinical Chemistry.
-
ACMG ACT Sheet. (2022). Newborn Screening ACT Sheet: Long-chain L-3 Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD). American College of Medical Genetics and Genomics.
Sources
- 1. informnetwork.org [informnetwork.org]
- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early neonatal diagnosis of long-chain 3-hydroxyacyl coenzyme a dehydrogenase and mitochondrial trifunctional protein deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [merckmillipore.com]
- 5. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
Technical Guide: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) in Fatty Acid Metabolism
[1]
Executive Summary
This technical guide analyzes the structural and functional role of 3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme responsible for the third catalytic step of mitochondrial
For drug development professionals, distinguishing between the Short-Chain (HADH/SCHAD) and Long-Chain (LCHAD/HADHA) isoforms is critical. This guide dissects their divergent pathophysiologies—from hyperinsulinemic hypoglycemia to cardiomyopathy—and provides validated protocols for enzymatic characterization.
Part 1: Mechanistic Enzymology
The Catalytic Core
3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible oxidation of the hydroxyl group at the C3 position of the fatty acyl-CoA thioester to a keto group.[1][2] This reaction is NAD+-dependent and stereospecific for the L-isomer of the substrate.[3]
Reaction Stoichiometry:
-
Forward Reaction (Physiological): Generates NADH for the Electron Transport Chain (Complex I).
-
Thermodynamics: The equilibrium favors the formation of 3-hydroxyacyl-CoA (reverse reaction). In vivo, the reaction is driven forward by the rapid removal of NADH (oxidation) and 3-ketoacyl-CoA (thiolase cleavage).
The Isoform Landscape: Specificity is Everything
A common error in assay development is treating "HADH" as a generic activity. There are two distinct enzymes with non-overlapping substrate pools and subcellular localizations.
| Feature | Short-Chain HADH (HADHSC) | Long-Chain LCHAD (HADHA) |
| Gene | HADH (Chrom 4q25) | HADHA (Chrom 2p23) |
| Structure | Homodimer (Soluble Matrix Protein) | Heterooctamer ( |
| Substrate Specificity | C4 – C10 (Short/Medium chains) | C12 – C16+ (Long chains) |
| Catalytic Context | Independent enzyme | Part of Trifunctional Protein (TFP) |
| Key Pathophysiology | Hyperinsulinism (GDH disinhibition) | Retinopathy, Cardiomyopathy |
Part 2: Biological Signaling & Pathophysiology
The Beta-Oxidation Spiral
The following diagram illustrates the position of HADH within the mitochondrial matrix and its sequential relationship with other
Caption: The mitochondrial beta-oxidation spiral. HADH catalyzes Step 3, the critical NAD+-dependent oxidation.
The HADH-Insulin Axis (The GDH Link)
Unlike LCHAD, Short-chain HADH has a "moonlighting" function. It physically interacts with Glutamate Dehydrogenase (GDH) .[7][8]
-
Normal State: HADH binds GDH, inhibiting its activity.
-
HADH Deficiency: Loss of HADH protein disinhibits GDH.
-
Consequence: Overactive GDH converts Glutamate to
-Ketoglutarate ATP generation Insulin secretion. This explains why HADH deficiency causes Hyperinsulinemic Hypoglycemia of Infancy (HHI) , distinct from typical fatty acid oxidation disorders.
Caption: The protein-protein interaction mechanism where HADH regulates insulin secretion via GDH inhibition.[7][8][9]
Part 3: Experimental Methodologies
Protocol: Spectrophotometric Activity Assay (Reverse Reaction)
Rationale: We utilize the reverse reaction (Acetoacetyl-CoA
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (physiological pH is critical).
-
Substrate: 0.1 mM Acetoacetyl-CoA (for SC-HADH) or 3-Ketopalmitoyl-CoA (for LCHAD - Note: Requires detergent/liposomes).
-
Cofactor: 0.15 mM NADH (freshly prepared, protect from light).
-
Enzyme Source: Purified recombinant HADH or tissue homogenate.
Step-by-Step Workflow:
-
Baseline Equilibration:
-
In a quartz cuvette (path length 1 cm), add Buffer and NADH.
-
Incubate at 25°C (or 37°C) for 2 minutes.
-
Self-Validation Check: Monitor
. It should be stable.[10] Drifting indicates NADH oxidation (contamination).
-
-
Sample Addition:
-
Add enzyme source.[11] Mix by inversion.
-
Monitor for 1 minute to establish background "NADH oxidase" activity.
-
-
Reaction Initiation:
-
Add Acetoacetyl-CoA.[1]
-
Immediately record
decrease for 3–5 minutes.
-
-
Calculation:
-
Use the extinction coefficient of NADH (
). -
Activity (Units/mL) =
.
-
Assay Decision Tree
Use this logic flow to select the correct assay parameters for your specific drug target.
Caption: Decision matrix for selecting substrates and preparation methods based on HADH isoform.
Part 4: Therapeutic Implications
Drug Targeting Strategies
-
GDH Modulation (Hyperinsulinism):
-
Since HADH deficiency causes HHI via GDH activation, GDH inhibitors (e.g., Green Tea Polyphenols like EGCG) are potential therapeutic agents to counteract the loss of HADH regulation.
-
-
Chaperone Therapy (LCHAD Deficiency):
-
Many HADHA mutations (e.g., G1528C) cause protein instability rather than catalytic nullification. Small molecule chaperones that stabilize the TFP complex could restore partial activity.
-
Toxicity Monitoring
In drug screening, inhibition of LCHAD is a major safety flag. Drugs that inadvertently inhibit LCHAD can cause Drug-Induced Mitochondrial Toxicity , manifesting as microvesicular steatosis (fatty liver) and retinal toxicity.
-
Recommendation: All metabolic modulators should be screened against LCHAD early in the ADME-Tox pipeline.
References
-
Mechanism of Hyperinsulinism in HADH Deficiency Li, C., et al. (2010). Mechanism of hyperinsulinism in short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency involves activation of glutamate dehydrogenase.[8] Journal of Biological Chemistry. [Link]
-
LCHAD Deficiency and Pathophysiology Spiekerkoetter, U. (2010).[12] Mitochondrial fatty acid oxidation disorders: clinical presentation of long-chain fatty acid oxidation defects before and after newborn screening. Journal of Inherited Metabolic Disease. [Link]
-
Spectrophotometric Assay Validation Wanders, R. J., et al. (1999). Disorders of mitochondrial fatty acyl-CoA beta-oxidation. Journal of Inherited Metabolic Disease. [Link]
-
Structure of Human HADH Barycki, J. J., et al. (2000). Structure of the human 3-hydroxyacyl-CoA dehydrogenase. Structure.[13] [Link]
-
Clinical Overview of HADH and LCHAD National Institutes of Health (NIH) - MedlinePlus Genetics. [Link]
Sources
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. providers2.genedx.com [providers2.genedx.com]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Mechanism of hyperinsulinism in short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency involves activation of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. participants.wepal.nl [participants.wepal.nl]
- 11. Mechanism of Hyperinsulinism in Short-chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency Involves Activation of Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency and Hyperinsulinemic Hypoglycemia: Characterization of a Novel Mutation and Severe Dietary Protein Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of 3-Hydroxyoleylcarnitine in Human Plasma by LC-MS/MS
Abstract
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-Hydroxyoleylcarnitine (C18:1-OH) in human plasma. As a primary biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, accurate measurement of C18:1-OH is critical for differential diagnosis and therapeutic monitoring. This method utilizes a simple protein precipitation workflow followed by reverse-phase chromatography, eliminating the need for time-consuming derivatization while maintaining high sensitivity and specificity.
Introduction & Clinical Significance
The Biological Context
Acylcarnitines are essential intermediates in the transport of long-chain fatty acids into the mitochondria for
3-Hydroxyoleylcarnitine (C18:1-OH) is a specific and sensitive marker for this metabolic block. Unlike general acylcarnitine profiling, which may only flag "long-chain species," the specific quantification of the hydroxylated C18:1 species allows for the differentiation of LCHAD deficiency from other fatty acid oxidation disorders (FAODs) such as VLCAD deficiency.
Methodological Strategy
Historical methods often relied on butylation (derivatization) to enhance sensitivity. However, this process is prone to acid-catalyzed hydrolysis of the acyl chain, potentially leading to underestimation of concentrations. This protocol employs an underivatized approach using modern high-sensitivity triple quadrupole mass spectrometry.
Key Advantages:
-
Integrity: Prevents hydrolysis of labile hydroxy-acylcarnitines.
-
Throughput: 12-minute run time with minimal sample preparation.
-
Specificity: Chromatographic resolution of isomers (e.g., separating 3-OH species from potential dicarboxylic acid interferences).
Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure, from sample collection to data processing.
Figure 1: Step-by-step workflow for the extraction and quantification of 3-Hydroxyoleylcarnitine.
Materials and Reagents
Chemicals[2][3][4]
-
Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade (e.g., Honeywell Burdick & Jackson).
-
Water: LC-MS Grade (Milli-Q or equivalent).
-
Formic Acid: Optima™ LC/MS Grade.
-
Ammonium Acetate: LC-MS Grade (crystalline).
Standards
-
Target Analyte: 3-Hydroxyoleylcarnitine (C18:1-OH) - Available from specialized suppliers like Herman Kuipers or synthesized custom.
-
Internal Standard (IS):
-
Preferred: 3-Hydroxyoleylcarnitine-d3 (if commercially available).
-
Alternative: 3-Hydroxypalmitoylcarnitine-d3 (C16-OH-d3) . Due to the structural similarity and retention behavior, d3-C16-OH is the standard surrogate when the matched deuterated standard is unavailable.
-
Detailed Protocol
Solution Preparation[5]
-
Stock Solutions: Prepare 1 mg/mL stock of C18:1-OH and IS in Methanol. Store at -80°C.
-
Working Standard: Dilute stock to create a calibration curve in surrogate matrix (e.g., 4% BSA in PBS) or analyte-stripped plasma. Range: 10 nM to 5000 nM .
-
Extraction Solvent: Acetonitrile:Methanol (3:1 v/v) containing 20 nM Internal Standard.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 200 µL of Extraction Solvent (containing IS).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 10 minutes (improves precipitation efficiency).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean glass vial.
-
Optional Concentration Step: If higher sensitivity is required, evaporate supernatant under Nitrogen at 40°C and reconstitute in 50 µL of Mobile Phase A:B (80:20). Otherwise, inject directly.
Liquid Chromatography Conditions[6]
-
System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
Column: Agilent Zorbax Eclipse XDB-C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Rationale: A C18 column provides sufficient retention for the lipophilic C18 chain while separating it from more polar short-chain carnitines.
-
-
Column Temp: 50°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 20 | Initial hold for loading |
| 1.0 | 20 | Start gradient |
| 8.0 | 95 | Elute long-chain species |
| 10.0 | 95 | Wash |
| 10.1 | 20 | Re-equilibration |
| 12.0 | 20 | End of run |
Mass Spectrometry Parameters[6]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: Nitrogen, 600 L/hr.
MRM Transitions: The method relies on the characteristic fragmentation of the trimethylammonium group (m/z 85) common to all acylcarnitines.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxyoleylcarnitine | 442.4 | 85.1 | 40 | 28 |
| Qualifier Transition | 442.4 | 60.1 | 40 | 20 |
| IS (d3-C16-OH) | 419.4 | 85.1 | 40 | 28 |
Note: The precursor mass 442.4 corresponds to the [M+H]+ ion of C18:1-OH (Mass 441.35 + 1.007).
Method Validation & Performance
To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must be validated according to FDA/EMA bioanalytical guidelines.
Linearity and Sensitivity[1]
-
Linear Range: 10 nM – 5000 nM (
). -
LLOQ (Lower Limit of Quantification): ~10 nM. This is sufficient to distinguish healthy controls (<50 nM) from LCHAD patients (often >200 nM).
Specificity (Isomer Separation)
Long-chain hydroxyacylcarnitines can have isomers. The C18 column gradient described above is optimized to separate the 3-hydroxy isomer from potential 2-hydroxy or other positional isomers that may arise from different metabolic pathways or artifacts.
Stability
-
Benchtop Stability: 3-hydroxyacylcarnitines are heat-sensitive. Samples must be kept at 4°C in the autosampler.
-
Freeze-Thaw: Stable for up to 3 cycles.
-
Long-term: Stable at -80°C for >6 months.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from phospholipids | Implement a "Diverter Valve" to send the first 1 min (salts) and late wash (phospholipids) to waste. |
| Peak Tailing | Secondary interactions with silanols | Increase Ammonium Acetate concentration to 10 mM; ensure column is high-quality end-capped C18. |
| High Background | Carryover from high concentration sample | Add a needle wash step with 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
| Shift in RT | pH fluctuation in mobile phase | Prepare fresh mobile phase daily; Ammonium Acetate is volatile and buffer capacity can drift. |
References
-
Miller, M. J., et al. (2025). "Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS." National Institutes of Health (NIH).[2] 3
-
Spanier, B., et al. (2025). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues."[4][5] Journal of Lipid Research. 6[7]
-
Restek Corporation. (2023). "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Application Notes. 8
-
Sander, J., et al. (2017). "Acylcarnitines in plasma and blood spots of patients with long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency." Journal of Inherited Metabolic Disease. 9
-
Fingerhut, R., et al. (2019). "Stability of acylcarnitines and free carnitine in dried blood samples." Analytical Chemistry. 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 9. Acylcarnitines in plasma and blood spots of patients with long-chain 3-hydroxyacyl-coenzyme A dehydrogenase defiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Protocols for Acylcarnitine Analysis in Dried Blood Spots (DBS)
Abstract
This guide details authoritative sample preparation protocols for the quantification of acylcarnitines (ACs) in Dried Blood Spots (DBS).[1][2] Acylcarnitine profiling is the cornerstone of newborn screening (NBS) for fatty acid oxidation disorders (FAODs) and organic acidemias (OAs). While Flow Injection Analysis (FIA-MS/MS) is standard, the sample preparation phase is the single largest source of analytical variance. This document provides two validated workflows: the Butyl Esterification Method (Gold Standard for sensitivity) and the Non-Derivatized Method (High-Throughput). It addresses critical variables such as hematocrit effects, hydrolysis during storage, and internal standard equilibration.
Introduction & Scientific Rationale
Acylcarnitines are zwitterionic compounds that present ionization challenges in electrospray ionization (ESI). In DBS analysis, the matrix is complex (hemoglobin, salts, proteins), leading to significant ion suppression.
-
The Derivatization Advantage: Converting the carboxylic acid group of acylcarnitines to a butyl ester removes the negative charge, creating a positively charged cation with significantly higher hydrophobicity. This increases surface activity in the ESI droplet, enhancing ionization efficiency by 5–10 fold compared to the free acid form.
-
The Non-Derivatized Alternative: Modern triple quadrupoles with enhanced sensitivity often allow for direct analysis of free acids (underivatized), reducing sample prep time and eliminating corrosive reagents (n-butanol/HCl).[2]
Clinical Significance
Abnormal AC profiles indicate defects in mitochondrial
-
C8 (Octanoylcarnitine): Marker for MCAD Deficiency.
-
C14:1 (Tetradecenoylcarnitine): Marker for VLCAD Deficiency.
-
C5-DC (Glutarylcarnitine): Marker for Glutaric Acidemia Type I.
Materials & Reagents
Reagents
-
Extraction Solvent: Methanol (LC-MS Grade).
-
Derivatizing Agent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial kits).
-
Mobile Phase: Acetonitrile (80%) / Water (20%) + 0.05% Formic Acid.
-
Internal Standards (IS): Stable isotope-labeled acylcarnitines (Deuterated).
-
Essential Mix:
-C0, -C2, -C3, -C4, -C5, -C5DC, -C6, -C8, -C10, -C12, -C14, -C16, -C18.
-
Equipment
-
Puncher: 3.2 mm (1/8 inch) automated or manual punch.
-
Plate: 96-well polypropylene V-bottom plate (solvent resistant).
-
Evaporator: Nitrogen blow-down system (e.g., chemically resistant manifold).
-
Incubator: Forced air oven or plate heater capable of 65°C.
Protocol A: Butyl Esterification (Gold Standard)
Recommended for comprehensive profiling and when maximum sensitivity is required (e.g., for dicarboxylic species like C5-DC).
Step-by-Step Methodology
-
Punching: Punch one 3.2 mm (1/8") DBS disk into a 96-well V-bottom plate. Include a blank paper disk and QC spots.
-
Internal Standard Addition (Extraction):
-
Add 100 µL of Methanol containing the isotopically labeled Internal Standards.
-
Note: The methanol acts as the extraction solvent and protein precipitant.
-
-
Extraction:
-
Seal the plate with adhesive foil.
-
Shake at 600–700 rpm for 20 minutes at room temperature.
-
Scientific Insight: Vigorous shaking ensures the extraction solvent penetrates the cellulose fibers of the filter paper.
-
-
Transfer: Transfer the supernatant to a fresh 96-well plate. Avoid transferring any paper fibers.
-
Evaporation 1: Dry the supernatant under a gentle stream of Nitrogen (
) at 40–50°C until completely dry (approx. 15–20 min). -
Derivatization:
-
Add 50 µL of 3N HCl in n-Butanol to each well.
-
Seal with a chemically resistant mat (silicone/PTFE).
-
Incubate at 65°C for 15 minutes .
-
Critical: Do not exceed 20 minutes or 65°C to prevent hydrolysis of labile acylcarnitines.
-
-
Evaporation 2: Remove the cover and dry under Nitrogen at 40–50°C until completely dry. Ensure all HCl fumes are removed.
-
Reconstitution:
-
Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:Water 80:20 containing 0.05% Formic Acid).
-
Shake for 10 minutes to ensure dissolution.
-
-
Analysis: Inject 10 µL into the FIA-MS/MS or LC-MS/MS system.
Protocol B: Non-Derivatized Method (High Throughput)
Recommended for high-volume screening labs using high-sensitivity instruments (e.g., Sciex 6500+, Waters Xevo TQ-S).
Step-by-Step Methodology
-
Punching: Punch one 3.2 mm (1/8") DBS disk into a 96-well plate.
-
Extraction:
-
Add 150 µL of Methanol containing Internal Standards AND 0.1% Hydrazine Hydrate (optional, minimizes hydrolysis) or simple 80% Methanol/Water.
-
Note: Some protocols use 80% Acetonitrile/Water to minimize extraction of heme, but Methanol is superior for polar acylcarnitines.
-
-
Incubation:
-
Shake at 700 rpm for 30 minutes at room temperature.
-
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Analysis: Inject directly (if clean) or dry down and reconstitute in Mobile Phase if concentration is required.
-
Note: Direct injection of methanolic extract is common in "dilute-and-shoot" workflows.
-
Comparative Data & Critical Parameters
Method Comparison Table
| Parameter | Butyl Esterification (Derivatized) | Non-Derivatized (Free Acid) |
| Sensitivity | High (10x signal enhancement) | Moderate (Requires high-end MS) |
| Specificity | High (Separates isobars better) | Lower (Isobaric interference risk) |
| Processing Time | ~2 Hours | ~45 Minutes |
| Reagents | Corrosive (HCl/Butanol) | Benign (Methanol/Water) |
| Target Analytes | Best for Dicarboxylic ACs (C5DC) | Good for standard panel (C0-C18) |
| Stability | Butyl esters are stable | Free acids may hydrolyze over time |
Critical Quality Attributes (CQA)
-
Hematocrit (Hct) Effect:
-
High Hct (>55%) leads to smaller spot diffusion and higher blood volume per punch, falsely elevating concentrations.
-
Low Hct (<30%) spreads blood thinly, lowering concentrations.
-
Mitigation: Use quality controls prepared at varying Hct levels if precise quantification is critical.
-
-
Hydrolysis (The "C0" Problem):
-
Long-chain acylcarnitines hydrolyze into Free Carnitine (C0) if stored in humid conditions or left wet.
-
Check: If C0 is abnormally high and C16/C18 are low in a batch, suspect hydrolysis.
-
Workflow Visualization
Figure 1: Decision matrix and workflow for Derivatized vs. Non-Derivatized Acylcarnitine Analysis.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Recovery of IS | Incomplete extraction | Increase shaking time; ensure punch is fully submerged. |
| High Backpressure (LC) | Paper fibers in sample | Centrifuge supernatant before transfer; use filter plates. |
| Corrosion of MS Source | Residual HCl (Derivatized) | Ensure Step 7 (Evaporation 2) is complete; increase drying time by 5 min. |
| Drifting Retention Times | Mobile phase evaporation | Cap solvents tightly; use an online degasser. |
| High C0 / Low C16 | Sample Hydrolysis | Check DBS storage conditions (must be < -20°C with desiccant). |
References
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP) Portal. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry, 2nd Edition. [Link]
-
National Institutes of Health (NIH) / NCBI. Instability of Acylcarnitines in Stored Dried Blood Spots. [Link]
-
American College of Medical Genetics and Genomics (ACMG). Laboratory analysis of acylcarnitines, 2020 update. [Link]
Sources
using 3-Hydroxyoleylcarnitine-d3 for newborn screening of fatty acid oxidation disorders
Application Note: Precision Quantification of Long-Chain 3-Hydroxyacylcarnitines in Newborn Screening using 3-Hydroxyoleylcarnitine-d3
Executive Summary
Objective: To establish a high-fidelity protocol for the screening of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (TFP) deficiencies using the isotopically matched internal standard, 3-Hydroxyoleylcarnitine-d3 (C18:1-OH-d3) .
Rationale: Traditional newborn screening (NBS) panels often rely on C16-OH-d3 as a surrogate internal standard for quantifying C18-OH species. Due to differences in acyl-chain length recovery and ionization efficiency, this surrogate approach can lead to quantification bias. This guide details the integration of the specific C18:1-OH-d3 standard to improve the diagnostic specificity for LCHAD deficiency, a condition characterized by the accumulation of 3-hydroxy long-chain acylcarnitines.
Target Audience: Clinical Chemists, NBS Laboratory Directors, and Metabolic Disease Researchers.
Biological Context & Mechanism
The Metabolic Block: LCHAD deficiency (LCHADD) is an autosomal recessive disorder impairing the mitochondrial beta-oxidation of long-chain fatty acids.[1] The enzyme defect prevents the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Consequently, upstream metabolites accumulate, are esterified to carnitine, and excreted in the blood.
Biomarker Profile:
-
Secondary Marker: 3-Hydroxypalmitoylcarnitine (C16-OH).[1][3]
-
Clinical Relevance: Elevated C18:1-OH is highly specific for LCHADD and TFP deficiency. Accurate quantification is critical to distinguish true positives from false positives caused by stress-induced lipolysis or heterozygosity.
Figure 1: Pathophysiology of LCHAD Deficiency
Caption: The metabolic block at LCHAD forces the accumulation of 3-Hydroxyacyl-CoA, which is converted to 3-Hydroxyoleylcarnitine (C18:1-OH) and detected in newborn blood spots.
Experimental Protocol
Materials & Reagents
-
Internal Standard (IS): 3-Hydroxyoleylcarnitine-d3 (methyl-d3).
-
Purity: >98% isotopic enrichment.
-
-
Extraction Solvent: Methanol (HPLC Grade) containing 3 N HCl (for butanolysis).
-
Derivatization Reagent: n-Butanol / 3 N HCl (95:5 v/v).
-
Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.
-
Sample: Dried Blood Spot (DBS) on Whatman 903 filter paper.
Workflow: Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS)
This protocol utilizes the butyl ester derivatization method, which is the gold standard in NBS for enhancing sensitivity of acylcarnitines.
Step 1: Sample Preparation
-
Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate.
-
IS Addition: Add 100 µL of Methanol containing the Internal Standard mix.
-
Concentration: C18:1-OH-d3 should be at ~0.5 µmol/L in the working solution.
-
-
Agitate for 20 minutes at room temperature to extract metabolites.
Step 2: Derivatization (Butylation)
-
Evaporate the methanol eluate to dryness under nitrogen flow (40°C).
-
Add 50 µL of n-Butanol/3N HCl to the residue.
-
Incubate at 65°C for 15 minutes .
-
Mechanism:[4] This converts the carboxylic acid group of the carnitine and fatty acids into butyl esters, increasing ionization efficiency and creating a consistent mass shift (+56 Da).
-
-
Evaporate the derivatizing reagent to dryness under nitrogen (40°C).
Step 3: Reconstitution
-
Reconstitute the dried residue in 100 µL of Mobile Phase (Acetonitrile/Water/Formic Acid).
-
Shake gently for 10 minutes.
Step 4: MS/MS Analysis
-
Inject 10 µL into the FIA-MS/MS system (e.g., Waters Xevo or Sciex API series).
-
Flow Rate: Isocratic flow at 0.05 - 0.2 mL/min (system dependent).
-
Run time: 1.5 - 2.0 minutes per sample.
Figure 2: Analytical Workflow
Caption: Step-by-step FIA-MS/MS workflow utilizing butyl ester derivatization for maximum sensitivity.
Mass Spectrometry Settings & Data Analysis
MRM Transitions (Butyl Esters)
Acylcarnitines are analyzed in Positive Electrospray Ionization (ESI+) mode. The dominant fragmentation is the loss of the trimethylamine group or the generation of the characteristic 85 m/z fragment (carnitine backbone).
| Analyte | Derivatization | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy |
| C18:1-OH | Butyl Ester | 498.4 m/z | 85.1 m/z | 50 ms | 25-30 eV |
| C18:1-OH-d3 | Butyl Ester | 501.4 m/z | 85.1 m/z | 50 ms | 25-30 eV |
Note: If using non-derivatized methods, the Precursor Ions would be ~442.4 (Native) and ~445.4 (d3).
Calculation
Concentration is calculated using the ratio of the analyte peak intensity to the internal standard peak intensity, multiplied by the known concentration of the IS.
Note: When using the homologous d3 standard, the Response Factor is typically assumed to be 1.0, which is the primary advantage over using C16-OH-d3 as a surrogate.
Interpretation & Troubleshooting
Reference Ranges (Guideline Only):
-
Normal: < 0.05 µmol/L (Lab dependent)
-
Elevated (Cutoff): > 0.10 µmol/L
-
Critical: > 1.0 µmol/L (Suggests metabolic crisis)
Troubleshooting Matrix:
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incomplete extraction or hydrolysis of butyl esters. | Ensure DBS disks are fully submerged. Check incubator temp (65°C) and ensure HCl is fresh (prevent hydrolysis). |
| Signal Suppression | Matrix effects from blood components. | The d3 IS will correct for this, but if severe, clean the MS source cone. |
| Isobaric Interference | Contamination or closely eluting isomers. | While FIA has no chromatography, check Q1 resolution. If ambiguous, run a second-tier LC-MS/MS column separation. |
References
-
American College of Medical Genetics and Genomics (ACMG). Newborn Screening ACT Sheet: Long-chain L-3 hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) and Trifunctional protein deficiency (TFP). Retrieved from
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Retrieved from
-
Spiekerkoetter, U., et al. (2004). "Treatment recommendations in long-chain fatty acid oxidation defects: consensus from a workshop." Journal of Inherited Metabolic Disease.
-
Sander, J., et al. (2001). "Diagnostic performance of tandem mass spectrometry in newborn screening for medium-chain acyl-CoA dehydrogenase deficiency." Clinical Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry.
Sources
- 1. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Protocol for Solid-Phase Extraction of Long-Chain Acylcarnitines from Urine
Executive Summary
Long-chain acylcarnitines (LCACs, chain length >C10) are critical biomarkers for fatty acid oxidation disorders (FAODs), such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Carnitine Palmitoyltransferase II (CPT II) deficiency. Their analysis in urine is complicated by two opposing chemical properties: the high hydrophobicity of the fatty acyl tail and the permanent positive charge of the quaternary ammonium headgroup.
This guide details a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) protocol. Unlike simple reversed-phase (C18) or protein precipitation methods, MCX leverages the zwitterionic nature of acylcarnitines to achieve orthogonal selectivity—removing neutral lipid interferences via organic washes while retaining analytes via ionic interaction. This protocol ensures high recovery (>85%) of hydrophobic C16 and C18 species while minimizing matrix effects in LC-MS/MS analysis.
Methodological Considerations: The "Why" Behind the Workflow
The Chemical Challenge
Acylcarnitines are zwitterions. At physiological pH, they possess a negatively charged carboxylic acid and a permanently positively charged quaternary ammonium group.[1]
-
Short-chain (C2-C8): Highly polar, water-soluble.
-
Long-chain (C14-C18): Amphiphilic. They act like surfactants, adhering tenaciously to plastic surfaces (polypropylene) and glass, leading to poor recovery and carryover.
Sorbent Selection: Why Mixed-Mode MCX?
Standard C18 SPE relies solely on hydrophobic interaction. While effective for retaining long-chain species, it fails to separate them from other hydrophobic urinary components (neutral lipids, pigments), leading to ion suppression.
Mixed-Mode MCX (Reverse-Phase + Strong Cation Exchange) is the superior choice:
-
Retention: The sorbent contains sulfonic acid groups (SCX) and a hydrophobic backbone. LCACs bind via ionic interaction (ammonium (+) to sulfonate (-)) andhydrophobic interaction .
-
Interference Removal: Because the analyte is ionically bound, the column can be washed with 100% Methanol . This aggressive wash removes neutral hydrophobic interferences that would otherwise co-elute, without stripping the charged carnitines.
-
Elution: Elution is achieved using a basic organic solvent (Ammonium Hydroxide in Methanol), which disrupts the ionic interaction through competitive displacement by ammonium ions and solvation changes.
Materials and Reagents
Labware (Critical for LCACs)
-
SPE Plate/Cartridge: Waters Oasis MCX (30 mg or 60 mg) or Agilent Bond Elut Plexa PCX.
-
Collection Plates: Low-Bind Polypropylene 96-well plates. Avoid standard polystyrene or untreated glass to prevent adsorptive losses of C16/C18 carnitines.
-
Pipette Tips: Low-retention tips.
Reagents
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).
-
Internal Standards (IS): Deuterated mixture (e.g., Cambridge Isotope Laboratories NSK-B). Must include long-chain analogs (e.g., d3-C16-carnitine, d3-C18-carnitine) to correct for specific recovery losses.
Step-by-Step Protocol
Phase 1: Sample Pre-treatment
Goal: Release analytes from protein carriers and normalize pH for ion exchange.
-
Thaw Urine: Thaw samples at room temperature and vortex vigorously for 30 seconds. Note: LCACs can stratify in frozen urine; homogeneity is vital.
-
Internal Standard Addition:
-
Aliquot 100 µL of urine into a low-bind tube/plate.
-
Add 10 µL of Internal Standard Working Solution (in MeOH).
-
Vortex for 10 seconds.
-
-
Acidification:
-
Add 100 µL of 4% H₃PO₄ (Phosphoric Acid) in water.
-
Mechanism:[2][3][4][5] Acidification (pH < 3) ensures that weak acids in the urine (e.g., organic acids) are protonated and uncharged, preventing them from competing for the cation-exchange sites. The quaternary amine of the carnitine remains positively charged.
-
Phase 2: Solid Phase Extraction (MCX)
| Step | Solvent / Volume | Mechanistic Purpose |
| 1. Condition | 1 mL Methanol | Activates hydrophobic ligands and wets the pores. |
| 2. Equilibrate | 1 mL Water | Removes excess methanol; prepares aqueous environment for loading. |
| 3. Load | Prepared Sample (~210 µL) | Analytes bind via Ionic (primary) and Hydrophobic (secondary) interactions. Flow rate: <1 mL/min.[6][7] |
| 4. Wash 1 | 1 mL 2% Formic Acid (aq) | Removes hydrophilic, non-cationic interferences (salts, sugars, weak acids). |
| 5. Wash 2 | 1 mL 100% Methanol | Critical Step. Removes hydrophobic neutrals (lipids, pigments). Analytes remain bound by strong cation exchange.[8] |
| 6. Dry | Vacuum (High) for 2 mins | Removes residual methanol to ensure maximum elution efficiency. |
| 7. Elute | 2 x 250 µL 5% NH₄OH in Methanol | Ammonium ions compete for binding sites; high pH/organic releases analytes. Collect in Low-Bind plate. |
Phase 3: Post-Extraction Processing
Goal: Concentrate and reformulate for Reverse-Phase LC.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry or bake, as this increases irreversible adsorption to the well walls.
-
Reconstitution:
-
Add 100 µL of 80:20 Water:Methanol (0.1% Formic Acid) .
-
Note: A minimum of 20% organic is required to resolubilize C16/C18 carnitines. Pure aqueous reconstitution will result in precipitation and signal loss.
-
-
Agitation: Shake/Vortex for 10 minutes to ensure complete dissolution.
LC-MS/MS Workflow Visualization
Caption: Workflow for Mixed-Mode Cation Exchange (MCX) extraction of acylcarnitines, highlighting the critical methanol wash step.
Analytical Validation & QC
Recovery Data (Typical)
The following table illustrates expected recoveries using the MCX protocol versus a standard Protein Precipitation (PPT) method.
| Analyte | Chain Length | MCX Recovery (%) | PPT Recovery (%) | Matrix Effect (MCX) |
| Acetylcarnitine | C2 | 95 ± 3 | 98 ± 2 | < 5% |
| Octanoylcarnitine | C8 | 92 ± 4 | 90 ± 5 | < 5% |
| Palmitoylcarnitine | C16 | 88 ± 5 | 65 ± 10 | < 10% |
| Stearoylcarnitine | C18 | 85 ± 6 | 55 ± 12 | < 10% |
Note: The drop in PPT recovery for C16/C18 is due to protein binding and poor solubility in the supernatant. SPE actively concentrates these species.
Calibration
-
Linearity: 5 – 5000 nM.
-
Curve Fit: Linear, 1/x weighting.
-
Quantification: Ratio of Analyte Area / Internal Standard Area.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (C16/C18) | Adsorption to plasticware. | Switch to Low-Bind plates. Ensure reconstitution solvent has at least 20% Methanol. |
| Low Recovery (C2-C4) | Breakthrough during loading. | Ensure sample pH is < 3 during load. Reduce loading flow rate. |
| Signal Suppression | Phospholipids in eluate. | Ensure Wash 2 is 100% Methanol . If issues persist, use "Oasis PRiME MCX" which has phospholipid removal technology. |
| Peak Tailing | Solubility mismatch. | If injection solvent is too organic (>50%) on a high-aqueous initial gradient, peaks will distort. Keep injection organic % close to initial mobile phase % (e.g., 20%). |
References
-
Minkler, P. E., et al. (2015). "Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine 'Profiles'." Molecular Genetics and Metabolism. Link
- Significance: Establishes the necessity of chromatographic separation for isomers and validates the use of MCX SPE for complex biological m
-
Waters Corporation. (2020). "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Bases." Waters Application Note. Link
- Significance: Defines the mechanism of retention for quaternary amines on sulfon
-
Vernez, L., et al. (2003).[9] "Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry." Journal of Chromatography A. Link
- Significance: Early validation of cation-exchange SPE for urinary carnitines.
-
Thermo Fisher Scientific. (2021). "Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research." White Paper. Link
- Significance: Compares SPE vs.
-
Kraut, A., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Link
- Significance: Provides evidence for the adsorption mechanisms of amphiphilic cations (similar to long-chain carnitines) to standard labware.
Sources
- 1. waters.com [waters.com]
- 2. support.waters.com [support.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. biorxiv.org [biorxiv.org]
derivatization of acylcarnitines for improved detection by mass spectrometry
Application Note: Enhanced Sensitivity in Acylcarnitine Profiling via Acid-Catalyzed Butylation
Executive Summary
Acylcarnitines are critical biomarkers for mitochondrial fatty acid
This guide details the acid-catalyzed butylation protocol , the industry "gold standard" for acylcarnitine profiling. By converting the carboxylic acid moiety into a butyl ester, we eliminate the zwitterionic charge cancellation, fixing the analyte in a permanently positive state. This method increases signal-to-noise ratios by 5–10 fold compared to non-derivatized methods and enables the chromatographic resolution of critical isobaric interferences (e.g., C3-DC vs. C4-OH).
Scientific Foundation: The "Zwitterionic Problem"
To understand the necessity of derivatization, one must analyze the native structure of acylcarnitines.
-
The Problem: Native acylcarnitines possess a quaternary ammonium group (permanently positive) and a carboxylic acid group (negative at physiological pH). In the gas phase of an ESI source, the carboxylic acid tends to deprotonate, neutralizing the positive charge of the ammonium group. This internal charge cancellation (zwitterion formation) drastically reduces the net charge available for detection by the mass spectrometer.
-
The Solution (Butylation): Acid-catalyzed esterification with n-butanol caps the carboxylic acid.
-
Mechanism: The carboxylic acid hydrogen is replaced by a butyl group (
). -
Mass Shift: This results in a mass increase of +56 Da for monocarboxylic species and +112 Da for dicarboxylic species.
-
Result: The molecule loses its ability to deprotonate. It retains the permanent positive charge of the quaternary ammonium, ensuring near 100% ionization efficiency in positive ion mode (ESI+).
-
Visualization: Reaction Mechanism
The following diagram illustrates the structural transformation and mass shift.
Figure 1: Reaction mechanism showing the conversion of the zwitterionic native species to the positively charged butyl ester, resulting in specific mass shifts used for identification.
Experimental Protocol: Butylation Workflow
Safety Warning: This protocol uses 3N HCl in n-Butanol. This reagent is corrosive and produces toxic fumes. All drying steps must be performed in a fume hood or a closed evaporation system to prevent corrosion of laboratory equipment and the MS interface.
Materials Required
-
Sample: Dried Blood Spots (DBS) (3.2 mm punch) or Plasma (10 µL).
-
Extraction Solvent: Methanol containing deuterated internal standards (IS).[2]
-
Derivatizing Reagent: 3N HCl in n-Butanol (Commercial or prepared by slowly adding acetyl chloride to n-butanol).
-
Reconstitution Solvent: Acetonitrile:Water (80:20) with 0.1% Formic Acid.[3][4]
Step-by-Step Methodology
-
Extraction:
-
Punch one 3.2 mm (1/8 inch) DBS disc into a 96-well polypropylene plate.
-
Add 100 µL of Extraction Solvent (MeOH + IS).[5]
-
Shake at room temperature for 20 minutes.
-
Note: The IS must be deuterated analogs of the carnitines (e.g.,
-C0, -C3, -C16) to correct for extraction efficiency and matrix effects.
-
-
Transfer & Evaporation (Critical):
-
Transfer the supernatant to a fresh V-bottom plate.
-
Dry completely under a nitrogen stream at 40°C–50°C .
-
Checkpoint: Ensure samples are bone dry. Residual water will inhibit the esterification reaction.
-
-
Derivatization:
-
Add 50 µL of 3N HCl in n-Butanol to each well.
-
Seal the plate with an aluminum foil heat seal or chemically resistant mat.
-
Incubate at 65°C for 15 minutes .
-
Caution: Do not exceed 65°C or 20 minutes, as this promotes hydrolysis of the acyl chain (cleaving the fatty acid from the carnitine backbone).
-
-
Final Drying:
-
Remove the seal.
-
Dry completely under nitrogen at 40°C–50°C .
-
Critical: You must remove all traces of HCl. Residual acid will corrode the MS ion source and skimmer cone.
-
-
Reconstitution:
-
Dissolve the residue in 100 µL of Reconstitution Solvent.
-
Shake for 10 minutes.
-
Inject 10 µL into the Flow Injection Analysis (FIA) or LC-MS system.
-
Workflow Logic & Quality Control
The following diagram outlines the decision-making process and critical control points (CCPs) to ensure data integrity.
Figure 2: Operational workflow highlighting Critical Control Points (CCP) for moisture control and hydrolysis monitoring.
Comparative Analysis: Derivatized vs. Non-Derivatized
While modern high-sensitivity mass spectrometers allow for the detection of non-derivatized acylcarnitines, derivatization remains superior for comprehensive profiling, particularly for dicarboxylic species.
| Feature | Derivatized (Butyl Ester) | Non-Derivatized (Native) | Impact |
| Ionization Mode | ESI Positive (Strong) | ESI Positive (Weak) | Derivatization yields 5-10x higher sensitivity for long-chain species. |
| Mass Shift | +56 Da (Mono) / +112 Da (Di) | None | Derivatization allows separation of isobaric compounds (e.g., C5-DC vs. C10-OH) based on the number of carboxyl groups. |
| Sample Prep Time | ~60-90 mins | ~20 mins | Non-derivatized is faster but risks missing low-abundance markers. |
| Interferences | Minimal (Matrix removed during drying) | High (Ion suppression) | Drying steps in derivatization remove volatile matrix components. |
| Stability | Stable (if kept dry) | Stable | |
| Risk | Acid hydrolysis of labile acyl groups | None | Over-incubation in acid can artificially elevate Free Carnitine (C0). |
Key Insight - Isobaric Resolution: Consider Malonylcarnitine (C3-DC) and 3-Hydroxybutyrylcarnitine (C4-OH) .[6]
-
Native: Both have a nominal mass of ~248 Da. They are indistinguishable by mass alone without high-resolution chromatography.
-
Derivatized:
-
C4-OH (1 carboxyl group) gains +56 Da
Mass 304. -
C3-DC (2 carboxyl groups) gains +112 Da
Mass 360. -
Result: They are easily resolved by mass spectrometry (MS/MS) without complex chromatography.
-
References
-
Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP).Link
-
Smith, E. H., & Matern, D. (2010).[7] Acylcarnitine Analysis by Tandem Mass Spectrometry.[2][7][8][9][10] Current Protocols in Human Genetics.[7] Link
-
Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry.[5][7][11] Link
Sources
- 1. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 2. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
Application Note: Quantitative Analysis of 3-Hydroxyoleylcarnitine in Tissue Homogenates by LC-MS/MS
Abstract
This application note provides a comprehensive and robust protocol for the quantitative analysis of 3-Hydroxyoleylcarnitine (C18:1-OH) in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Hydroxyoleylcarnitine is a critical intermediate in the beta-oxidation of long-chain fatty acids. Accurate quantification of this and other 3-hydroxyacylcarnitines in tissues is vital for investigating inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for understanding the broader metabolic dysregulation in diseases like diabetic cardiomyopathy.[1][2][3] The methodology detailed herein encompasses tissue collection and homogenization, efficient metabolite extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry. This guide is designed to ensure scientific integrity by explaining the rationale behind experimental choices and providing a self-validating system for reliable and reproducible quantification.
Introduction: The Significance of 3-Hydroxyoleylcarnitine
Carnitine and its acyl derivatives (acylcarnitines) are fundamental to cellular energy metabolism.[4] Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, the core process of energy generation from fats.[4][5] 3-Hydroxyacylcarnitines are specific intermediates in this pathway. An accumulation of long-chain 3-hydroxyacylcarnitines, such as 3-Hydroxyoleylcarnitine, in tissues or blood can indicate a blockage in the metabolic pathway.[2] This is a hallmark of LCHAD deficiency, a potentially fatal autosomal recessive disorder of fatty acid oxidation.[3] Therefore, the precise quantification of 3-Hydroxyoleylcarnitine in tissue samples is a crucial diagnostic and research tool.[6][7]
This application note presents an LC-MS/MS method that offers high sensitivity and specificity, allowing for the accurate measurement of 3-Hydroxyoleylcarnitine, even at low physiological concentrations in complex tissue matrices.[5] The protocol is designed to be adaptable to various research needs, from basic metabolic studies to drug development and clinical research.
Experimental Workflow Overview
The entire process, from sample collection to data analysis, is a multi-step procedure requiring careful execution to ensure data quality and reproducibility. The workflow is designed to minimize analyte degradation and matrix effects while maximizing recovery and sensitivity.
Caption: High-level workflow for 3-Hydroxyoleylcarnitine quantification.
Detailed Protocols and Methodologies
Tissue Sampling and Homogenization
Rationale: The primary objective during tissue collection is to halt all enzymatic activity instantaneously to preserve the in vivo metabolic profile. Snap-freezing in liquid nitrogen is the gold standard for this purpose.[8] Subsequent homogenization must be performed under conditions that prevent thawing and analyte degradation. Cryogenic homogenization (e.g., grinding in liquid nitrogen or using bead beaters with pre-chilled tubes) is crucial for obtaining a representative and homogenous sample for extraction.[5][9]
Protocol: Tissue Homogenization
-
Pre-cool all materials: Pre-chill mortars and pestles (or bead beater tubes and beads) in liquid nitrogen.
-
Weigh frozen tissue: On a pre-chilled analytical balance, weigh approximately 20-50 mg of the frozen tissue sample. It is critical to keep the tissue frozen during this process.
-
Homogenize:
-
Mortar and Pestle: Place the frozen tissue in the pre-chilled mortar and add a small amount of liquid nitrogen. Grind the tissue to a fine powder.[5]
-
Bead Beater: Place the frozen tissue piece into a pre-chilled 2 mL tube containing stainless steel or ceramic beads. Homogenize according to the instrument manufacturer's protocol, ensuring the sample remains frozen (pulse in short bursts with cooling intervals).
-
-
Transfer for Extraction: Immediately proceed to the extraction step to prevent degradation of the analyte.
Metabolite Extraction
Rationale: The extraction step is designed to efficiently solubilize 3-Hydroxyoleylcarnitine while simultaneously precipitating proteins, which can interfere with the LC-MS/MS analysis. A simple protein precipitation with a high concentration of ice-cold organic solvent, such as methanol, is highly effective for acylcarnitine extraction.[5][10] The inclusion of a stable isotope-labeled internal standard (IS) at the beginning of this process is paramount. The IS, which has a similar chemical structure to the analyte but a different mass, accounts for any sample loss during preparation and corrects for matrix effects during ionization, ensuring accurate quantification.
Protocol: Protein Precipitation and Extraction
-
Prepare Extraction Solvent: Prepare an extraction solution of 100% ice-cold methanol containing a known concentration of the internal standard (e.g., d3-3-Hydroxyoleylcarnitine).
-
Add Solvent: To the powdered tissue (or the tube from the bead beater), add a pre-determined volume of the ice-cold extraction solvent (e.g., 1 mL for 40 mg of tissue).[5]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5][8]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube without disturbing the protein pellet.
-
Dry and Reconstitute: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in a smaller, known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Analysis
Rationale: Liquid chromatography is used to separate 3-Hydroxyoleylcarnitine from other endogenous compounds in the extract, which is critical for reducing ion suppression and ensuring accurate quantification.[11] A reversed-phase column (e.g., C18) is typically used for the separation of acylcarnitines.[6] Tandem mass spectrometry provides the necessary selectivity and sensitivity for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte of interest.[12]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and rapid analysis times. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2.7 µm) | Excellent for retaining and separating acylcarnitines.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Elutes the analytes from the reversed-phase column. |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 8 min) | Separates analytes based on hydrophobicity. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Acylcarnitines readily form positive ions. |
| MRM Transitions | See Table 2 | For specific and sensitive detection. |
Table 2: Example MRM Transitions for 3-Hydroxyoleylcarnitine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxyoleylcarnitine (C18:1-OH) | 456.4 | 85.1 | Optimized (e.g., 35-45) |
| d3-3-Hydroxyoleylcarnitine (IS) | 459.4 | 85.1 | Optimized (e.g., 35-45) |
Note: The precursor ion corresponds to [M+H]+. The product ion at m/z 85.1 is a characteristic fragment of the carnitine moiety. Collision energies should be optimized for the specific instrument being used.
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using standards of known concentrations of 3-Hydroxyoleylcarnitine, also containing the internal standard, prepared in a surrogate matrix (e.g., stripped serum or a buffer).[13] The curve is generated by plotting the peak area ratio against the concentration and applying a linear regression.[5] The concentration of 3-Hydroxyoleylcarnitine in the tissue samples is then calculated from this curve.
Caption: Logic for quantification using an internal standard and calibration curve.
Method Validation
A full validation of the bioanalytical method should be performed to ensure its reliability, following guidelines from regulatory bodies like the FDA.[14][15][16] This is especially critical for endogenous compounds where the analyte is already present in the matrix.[13]
Table 3: Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[13] | Signal-to-noise ratio >10; accuracy and precision within 20%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term, and long-term stability should be assessed. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the quantitative analysis of 3-Hydroxyoleylcarnitine in tissue homogenates. By adhering to the principles of rapid sample preparation to preserve analyte integrity, utilizing a stable isotope-labeled internal standard for accurate quantification, and performing a thorough method validation, researchers can generate high-quality, reproducible data. This methodology is a powerful tool for investigating metabolic disorders, understanding disease pathophysiology, and supporting drug development efforts targeting fatty acid oxidation pathways.
References
-
Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Bevital. Retrieved February 9, 2026, from [Link]
-
Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023, May 18). Restek. Retrieved February 9, 2026, from [Link]
-
Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. (n.d.). VTT's Research Information Portal. Retrieved February 9, 2026, from [Link]
-
Acylcarnitine profiling by low-resolution LC-MS. (2019, August 15). ResearchGate. Retrieved February 9, 2026, from [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. Retrieved February 9, 2026, from [Link]
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. (2019, January 12). ACS Publications. Retrieved February 9, 2026, from [Link]
-
Accumulation of long-chain acylcarnitine and 3-hydroxy acylcarnitine molecular species in diabetic myocardium: identification of alterations in mitochondrial fatty acid processing in diabetic myocardium by shotgun lipidomics. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. (2025, March 22). PubMed. Retrieved February 9, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved February 9, 2026, from [Link]
-
Tissue sampling guide for metabolic phenotyping. (n.d.). Biocrates. Retrieved February 9, 2026, from [Link]
-
Accumulation of Long-Chain Acylcarnitine and 3-Hydroxy Acylcarnitine Molecular Species in Diabetic Myocardium: Identification of Alterations in Mitochondrial Fatty Acid Processing in Diabetic Myocardium by Shotgun Lipidomics. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]
-
L-carnitine supplementation: influence upon physiological function. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Key Considerations for Cell Lysis & Tissue Homogenization. (2024, July 25). PreOmics. Retrieved February 9, 2026, from [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). LCGC International. Retrieved February 9, 2026, from [Link]
-
Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
l-carnitine: Nutrition, pathology, and health benefits. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. (2023, August 25). PMC. Retrieved February 9, 2026, from [Link]
-
Comprehensive Tissue Homogenization and Metabolite Extraction for Application in Clinical Metabolomics. (2025, November 2). ResearchGate. Retrieved February 9, 2026, from [Link]
-
A novel method of sample homogenization with the use of a microtome-cryostat apparatus. (2019, November 20). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). FDA. Retrieved February 9, 2026, from [Link]
-
Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. (2023, January 9). Braz J Biol. Retrieved February 9, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, August 14). Lab Manager. Retrieved February 9, 2026, from [Link]
-
A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis. (2025, August 9). ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. Accumulation of long-chain acylcarnitine and 3-hydroxy acylcarnitine molecular species in diabetic myocardium: identification of alterations in mitochondrial fatty acid processing in diabetic myocardium by shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-carnitine supplementation: influence upon physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. cmsp.umn.edu [cmsp.umn.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. bevital.no [bevital.no]
- 11. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Precision Quantitation of 3-Hydroxyoleylcarnitine (C18:1-OH) by UHPLC-MS/MS
Abstract & Clinical Significance
3-Hydroxyoleylcarnitine (C18:1-OH) is a critical long-chain acylcarnitine intermediate in mitochondrial fatty acid
In drug development, monitoring C18:1-OH is essential for two reasons:
-
Rare Disease Therapeutics: As a pharmacodynamic biomarker for enzyme replacement or mRNA therapies targeting HADHA mutations.
-
Toxicology Screening: To detect drug-induced mitochondrial toxicity (DIMT), where off-target inhibition of
-oxidation enzymes leads to the accumulation of toxic long-chain intermediates.
This application note details a robust, sensitive, and self-validating UHPLC-MS/MS protocol for the quantitation of C18:1-OH in human plasma, utilizing stable isotope dilution to ensure data integrity.
Biological Context & Pathway
The accumulation of 3-Hydroxyoleylcarnitine is directly linked to a block in the mitochondrial trifunctional protein complex.
Figure 1: Mechanism of C18:1-OH accumulation. Inhibition or deficiency of LCHAD prevents the conversion of 3-hydroxy intermediates to 3-keto species, forcing the export of the acyl group as a carnitine ester.
Method Development Strategy
Internal Standard Selection
Critical Requirement: Do not use an analog (e.g., C16-d3) if a homolog is available. For this protocol, we utilize 3-Hydroxyoleylcarnitine-d3 (methyl-d3) .
-
Why: Long-chain hydroxy acylcarnitines exhibit significant adsorption to plasticware and specific ionization suppression effects. Only a matched stable isotope can correct for recovery losses during protein precipitation and matrix effects during ionization.
Chromatography (The "Why")
While HILIC is often used for short-chain carnitines (C2-C5), C18:1-OH is highly lipophilic.
-
Column: C18 Reverse Phase (Sub-2
m particle size). -
Mobile Phase: We utilize Ammonium Formate rather than just Formic Acid. The ammonium adduct
is often less stable than the protonated ion , but the presence of ammonium buffers the pH, improving peak shape for the zwitterionic carnitine headgroup.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | 3-Hydroxyoleylcarnitine (C18:1-OH) | Target Quantitation |
| Internal Standard | 3-Hydroxyoleylcarnitine-d3 | Normalization |
| Solvent A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Aqueous Phase |
| Solvent B | Acetonitrile/Methanol (95:5) + 0.1% Formic Acid | Organic Phase |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 | Separation |
Sample Preparation (Protein Precipitation)
Note: This method avoids Solid Phase Extraction (SPE) to prevent loss of the hydroxylated lipid chain on the cartridge.
-
Thaw plasma samples on ice.
-
Aliquot 50
L of plasma into a 1.5 mL Eppendorf tube. -
Add IS: Add 10
L of Internal Standard Working Solution (100 ng/mL in MeOH). -
Precipitate: Add 200
L of ice-cold Acetonitrile:Methanol (80:20) containing 0.1% Formic Acid.-
Rationale: The addition of Methanol aids in the solubility of the hydroxy-fatty chain, preventing it from precipitating with the proteins.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150
L of supernatant to a silanized glass vial insert.-
Warning: Avoid polypropylene vials if possible, as long-chain acylcarnitines can stick to plastic walls.
-
UHPLC-MS/MS Conditions
LC Gradient:
-
Flow Rate: 0.4 mL/min
-
Column Temp: 50°C (Higher temp improves mass transfer for large lipids)
| Time (min) | % B | Description |
| 0.0 | 10 | Initial hold |
| 0.5 | 10 | Load |
| 4.0 | 95 | Linear Ramp (Elution of C18:1-OH ~3.2 min) |
| 5.5 | 95 | Wash |
| 5.6 | 10 | Re-equilibration |
| 7.0 | 10 | End |
MS Source Parameters (ESI Positive):
-
Source: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 500°C (High temp required for efficient desolvation of lipid chains)
-
Cone Gas: 150 L/Hr
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |
| C18:1-OH | 442.4 | 85.1 | 35 | 28 | Quantifier |
| C18:1-OH | 442.4 | 383.3 | 35 | 22 | Qualifier* |
| C18:1-OH-d3 | 445.4 | 85.1 | 35 | 28 | Internal Std |
-
Note on Fragmentation: The 85.1 fragment corresponds to the
portion of the carnitine backbone and is the standard class-specific fragment. The 383.3 fragment corresponds to the loss of trimethylamine (59 Da), useful for confirming identity in complex matrices.
Workflow Visualization
Figure 2: Analytical Workflow.[1] Key checkpoint: Use of silanized vials at the injection step to prevent analyte adsorption.
Data Analysis & Validation Criteria
Linearity & Range
-
Range: 5.0 nM to 2000 nM.
-
Curve Fit: Linear regression with
weighting. -
Acceptance:
.
Quality Control (QC) Levels
| QC Level | Concentration (nM) | Acceptance Criteria |
| LLOQ | 5.0 | |
| Low QC | 15.0 | |
| Mid QC | 200.0 | |
| High QC | 1600.0 |
Troubleshooting Isobaric Interferences
A common challenge in acylcarnitine analysis is isobaric interference.[2]
-
Issue: C18:1-OH (MW 441) is isobaric with certain dicarboxylic carnitines or drug metabolites.
-
Solution: Monitor the Qualifier Ion (383.3) . The ratio of Quantifier/Qualifier must remain constant (
20%) between standards and samples. If the ratio deviates in a patient sample, suspect interference and re-analyze using a slower gradient.
References
-
Clinical Relevance of LCHAD: Spiekerkoetter, U., et al. "Management and outcome in 75 patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: results of a retrospective case study." Journal of Inherited Metabolic Disease, 2009.
-
Acylcarnitine Analysis Methodology: Millington, D. S., et al. "Tandem mass spectrometry for the diagnosis of metabolic disorders."[3][4][5] Clinical Chemistry, 2005.[6]
-
Reference Standards & Properties: PubChem Compound Summary for CID 71464556 (3-Hydroxyoleylcarnitine).
-
Newborn Screening Protocols: CDC Laboratory Quality Assurance and Standardization Programs for Newborn Screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
use of 3-Hydroxyoleylcarnitine-d3 in flux analysis of fatty acid metabolism
Application Note: Targeted Quantification of 3-Hydroxyoleylcarnitine-d3 in Fatty Acid Oxidation Flux Analysis
Introduction & Biological Context
3-Hydroxyoleylcarnitine (C18:1-OH) is a critical diagnostic metabolite and flux marker in the study of mitochondrial fatty acid
In a functional FAO pathway, long-chain acyl-CoAs are dehydrogenated, hydrated, dehydrogenated again, and thiolyzed to release Acetyl-CoA. The hydration of 2,3-enoyl-CoA to 3-hydroxyacyl-CoA is catalyzed by the Mitochondrial Trifunctional Protein (MTP) , specifically its alpha-subunit which holds Long-chain 2,3-enoyl-CoA hydratase (LCEH) and Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity.[1]
Why Focus on 3-Hydroxyoleylcarnitine?
-
LCHAD Deficiency Marker: A block at the LCHAD step prevents the conversion of 3-hydroxy intermediates to 3-keto intermediates.[1] This causes an accumulation of 3-hydroxyacyl-CoAs, which are rapidly converted to their corresponding acylcarnitines (e.g., C18:1-OH carnitine) and exported from the mitochondria.[1]
-
Flux Bottleneck Analysis: In drug development and metabolic phenotyping, the ratio of 3-hydroxy species to their precursors serves as a high-fidelity readout of MTP efficiency.
-
Role of the d3-Standard: 3-Hydroxyoleylcarnitine-d3 serves as the stable isotope-labeled Internal Standard (IS).[1] Its inclusion is mandatory for Isotope Dilution Mass Spectrometry (IDMS) , allowing for the absolute quantification of the endogenous metabolite by correcting for ionization suppression, matrix effects, and extraction recovery losses.
Mechanism of Action & Experimental Logic
The Metabolic Pathway
The following diagram illustrates the specific step in
Caption: Pathway illustrating the origin of 3-Hydroxyoleylcarnitine during mitochondrial beta-oxidation and the integration of the d3-standard for analysis.
The "Flux" Concept in Acylcarnitine Profiling
While "flux" technically refers to the rate of flow (moles/time), acylcarnitine profiling provides a "flux signature." By incubating cells (e.g., fibroblasts or cardiomyocytes) with a fatty acid substrate (e.g., Oleate) over a defined period (e.g., 72 hours), the rate of appearance of 3-hydroxyoleylcarnitine in the culture media reflects the functional capacity of the LCHAD enzyme.
-
High Flux/Normal: Low accumulation of 3-OH intermediates.[1]
-
Stalled Flux/Pathological: High accumulation of 3-OH intermediates.[1][2]
Detailed Protocol: In Vitro Acylcarnitine Flux Assay
This protocol describes the quantification of 3-Hydroxyoleylcarnitine in cell culture media following an Oleate challenge.[1]
Reagents & Standards
-
Substrate: Oleic Acid (C18:1) conjugated to BSA (2:1 molar ratio).
-
Internal Standard (IS): 3-Hydroxyoleylcarnitine-d3 (methyl-d3).[1]
-
Stock Preparation: Dissolve to 1 mM in Methanol. Store at -20°C.
-
Working IS Solution: Dilute to 1 µM in Methanol (contains other carnitine standards if profiling).
-
-
Extraction Solvent: 80% Acetonitrile / 20% Water (containing 0.1% Formic Acid).
Cell Incubation (The Flux Challenge)
-
Seed Cells: Plate fibroblasts or HepG2 cells in 6-well plates. Grow to 80-90% confluency.
-
Wash: Rinse cells 2x with PBS to remove serum (which contains endogenous carnitines).
-
Pulse: Add 1 mL of FAO Assay Medium (DMEM, glucose-free, carnitine-supplemented [0.4 mM], + 100 µM Oleate-BSA).
-
Incubation: Incubate for 24 to 72 hours at 37°C.
-
Note: The accumulation of acylcarnitines in the media over this time represents the "flux" output.
-
Sample Extraction & Spiking
Critical Step: The Internal Standard must be added before any physical separation to account for recovery losses.
-
Collection: Collect 200 µL of culture media from each well.
-
Spiking: Add 20 µL of Working IS Solution (3-Hydroxyoleylcarnitine-d3) to the collected media.
-
Protein Precipitation: Add 800 µL of cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant: Transfer the supernatant to a glass vial.
-
Drying (Optional but recommended for sensitivity): Evaporate under Nitrogen stream at 40°C. Reconstitute in 100 µL of 50:50 Methanol:Water (+0.1% Formic Acid).
LC-MS/MS Acquisition Parameters
Acylcarnitines are analyzed in Positive Electrospray Ionization (+ESI) mode.[1]
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions (Multiple Reaction Monitoring): Acylcarnitines typically fragment to produce a characteristic daughter ion at m/z 85 (the carnitine backbone).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| 3-OH-Oleylcarnitine (Endogenous) | 442.4 ( | 85.0 | 35 | 28 |
| 3-OH-Oleylcarnitine-d3 (IS) | 445.4 ( | 85.0 | 35 | 28 |
Note: Exact masses may vary slightly based on the specific isotope labeling position (e.g., N-methyl-d3 vs. acyl-chain deuteration). Always verify the precursor mass of your specific certificate of analysis.
Data Analysis & Flux Calculation
Quantification Logic
Using the peak area ratio, calculate the absolute concentration (
- : Concentration of d3-standard added.
-
RF: Response Factor (assumed to be 1.0 for isotopologues, but can be verified with a calibration curve).
Flux Normalization
To compare "flux" across samples, normalize the concentration to cellular protein content.
-
Unit: pmol / mg protein / hour.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the quantification of 3-Hydroxyoleylcarnitine flux using d3-internal standards.
Troubleshooting & Validation
-
Isobaric Interference: Ensure chromatographic separation between 3-hydroxyoleylcarnitine and other potential isomers (though C18:1-OH is relatively distinct).
-
Carryover: Acylcarnitines are "sticky." Use a needle wash of 50:50 Isopropanol:Acetonitrile between injections.
-
Hydrolysis: Acylcarnitines can hydrolyze if left in basic conditions or high heat. Keep samples acidified (0.1% Formic Acid) and process at 4°C where possible.
References
-
Millington, D. S., et al. (1990). "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." Journal of Inherited Metabolic Disease. Link
- Roe, C. R., & Ding, J. (2001). "Mitochondrial fatty acid oxidation disorders." The Metabolic and Molecular Bases of Inherited Disease.
-
Violante, S., et al. (2013). "Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid oxidation defects." Biochimica et Biophysica Acta (BBA). Link
-
Ventura, F. V., et al. (1999). "Diagnosis of fatty acid oxidation disorders by determination of acylcarnitines in plasma and blood spots."[3] Clinica Chimica Acta.
-
Rashed, M. S. (2001). "Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases." Journal of Chromatography B. Link
Sources
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 2. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy - a common feature of the pregnancy complication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Guide: Overcoming Matrix Effects in 3-Hydroxyoleylcarnitine (C18:1-OH) Analysis
Introduction: The "Sticky" Science of Long-Chain Acylcarnitines
As researchers and clinicians, we often treat liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for specificity. However, in the analysis of 3-Hydroxyoleylcarnitine (C18:1-OH) —a critical biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency —specificity is frequently compromised by the sample matrix itself.
C18:1-OH is a hydrophobic, "sticky" molecule. It loves to bind to polypropylene plates and tubing, resulting in low recovery. Simultaneously, it elutes in the late-organic region of a reverse-phase gradient, exactly where endogenous glycerophosphocholines (phospholipids) elute. This co-elution causes severe ion suppression, leading to poor sensitivity and non-linear calibration curves.
This guide moves beyond basic "how-to" steps. It provides a mechanistic troubleshooting framework to diagnose, isolate, and eliminate matrix effects, ensuring your data stands up to clinical and regulatory scrutiny.
Module 1: Diagnosis – Is it Matrix Effect or Recovery Loss?
Before optimizing extraction, you must distinguish between extraction loss (analyte staying in the pellet/tube) and ion suppression (analyte reaching the source but not ionizing).
The "Post-Column Infusion" Experiment
This is the definitive test for matrix effects. Do not rely solely on internal standard response, as it can mask suppression if the IS is suppressed equally.
Protocol:
-
Setup: Tee-in a constant flow (e.g., 10 µL/min) of neat 3-Hydroxyoleylcarnitine standard (100 ng/mL) into the LC effluent after the column but before the MS source.
-
Injection: Inject a "blank" extracted plasma sample (matrix) via the LC column.
-
Observation: Monitor the baseline of the infused standard.
-
Flat Baseline: No matrix effect.
-
Dip/Valley: Ion suppression (matrix components stealing charge).
-
Peak/Hump: Ion enhancement.
-
Interpretation: If the "dip" aligns with the retention time of C18:1-OH (typically ~8-10 mins on C18), you have a matrix problem. If the baseline is flat but your signal is low, you have an extraction recovery problem.
Module 2: Sample Preparation – The First Line of Defense
Simple protein precipitation (PPT) with methanol is the industry standard for acylcarnitines, but it is insufficient for long-chain hydroxy species like C18:1-OH because it fails to remove phospholipids.
Recommended Workflow: Phospholipid Removal
Use Hybrid SPE/PPT plates (e.g., Ostro, Phree, or HybridSPE). These plates contain a zirconia-coated silica or similar sorbent that selectively retains phospholipids via Lewis acid-base interaction while allowing acylcarnitines to pass through.
Comparative Protocol: PPT vs. Hybrid SPE
| Step | Standard Protein Precipitation (High Risk) | Hybrid Phospholipid Removal (Recommended) |
| 1. Sample | 50 µL Plasma | 50 µL Plasma |
| 2. Reagent | Add 200 µL MeOH (containing IS) | Add 200 µL 1% Formic Acid in MeOH (containing IS) to plate well |
| 3. Mixing | Vortex 5 min | Aspirate/dispense 3x (in-well precipitation) |
| 4. Separation | Centrifuge 4000g, 10 min | Apply Vacuum (approx. 5-10 inHg) |
| 5. Result | Supernatant contains phospholipids | Filtrate is phospholipid-free |
Critical Note on "Stickiness": C18:1-OH binds to plastic. Never evaporate the eluate to complete dryness. If concentration is needed, evaporate to ~20 µL and reconstitute immediately. Ideally, inject the flow-through directly if sensitivity permits.[1]
Module 3: Chromatographic Separation of Isobars & Interferences
Separating C18:1-OH from phospholipids is difficult because both are lipophilic. We must use column chemistry to our advantage.
Column Selection[2]
-
Avoid: Standard C8 columns (insufficient retention for separating isomers).
-
Select: High-strength silica (HSS) T3 or C18 columns with high carbon load (>15%).
-
Dimensions: 2.1 x 50 mm or 100 mm, 1.7-2.6 µm particle size.
Gradient Strategy
Phospholipids (PLs) usually elute at high organic % (90-100% B). You must ensure C18:1-OH elutes before the PL dump.
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Ammonium helps ionization).
-
B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid. (IPA helps solubilize long chains).
Gradient Table (Example):
| Time (min) | % B | Event |
| 0.0 | 5 | Load |
| 1.0 | 5 | Hold |
| 8.0 | 95 | Elution of C18:1-OH |
| 10.0 | 95 | Phospholipid Wash (Critical) |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Module 4: Mass Spectrometry & Internal Standards
MRM Transitions
For 3-Hydroxyoleylcarnitine, the precursor ion is the protonated molecule
-
Precursor (Q1): 442.3 m/z
-
Product (Q3): 85.0 m/z (Characteristic carnitine backbone fragment).
Internal Standard (The Ultimate Correction)
Matrix effects are often unavoidable. The only way to mathematically correct for them is a stable isotope-labeled internal standard (SIL-IS) that co-elutes exactly with the analyte.
-
Gold Standard: d3-3-Hydroxyoleylcarnitine (d3-C18:1-OH) .
-
Alternative: If specific d3-C18:1-OH is unavailable, use d3-Octadecanoylcarnitine (d3-C18:0) .
-
Warning: d3-C18:0 will elute slightly differently than C18:1-OH. It will correct for extraction recovery but may not perfectly correct for sharp ion suppression zones.
-
Visualizing the Workflow
The following diagram illustrates the decision process for troubleshooting low sensitivity in C18:1-OH analysis.
Caption: Decision tree for diagnosing and resolving matrix effects in C18:1-OH analysis.
Frequently Asked Questions (Technical Support)
Q: I see a peak for C18:1-OH in my blank plasma samples. Is this carryover? A: It could be carryover, but remember that acylcarnitines are endogenous. Even "blank" plasma contains basal levels. To verify carryover, inject a double blank (solvent only) after your highest standard. If the peak persists, it is carryover (likely sticking to the rotor seal or needle). If the peak disappears, the signal in your blank plasma is endogenous C18:1-OH.
Q: Why is my calibration curve non-linear at the high end? A: This is often due to isotope contribution or detector saturation , but for long-chain acylcarnitines, it is frequently micelle formation . At high concentrations in aqueous solvents, C18:1-OH can form micelles, reducing the free ions available for electrospray. Ensure your final injection solvent has at least 50% organic content (e.g., Methanol/Water 50:50) to prevent this.
Q: Can I use C8 columns to speed up the run? A: You can, but you risk co-elution with isobaric interferences . C18:1-OH (m/z 442) must be separated from other potential hydroxy-C18 isomers. A C18 column provides the necessary shape selectivity that a C8 column often lacks.
References
-
Isotope Dilution LC-MS/MS for Acylcarnitines
- Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
- Source: Journal of Lipid Research (via PMC)
-
URL:[Link]
-
M
- Title: Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Source: Longdom Publishing
-
URL:[Link]
-
LCHAD Deficiency Biomarkers
-
Acylcarnitine Stability
Sources
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]
- 4. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy - a common feature of the pregnancy complication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
improving chromatographic resolution of isobaric acylcarnitines
Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Chromatographic Separation of Isobaric Acylcarnitines (C4, C5, C5-OH) Audience: Clinical Mass Spectrometrists, Metabolic Disease Researchers
Core Directive: The Clinical Necessity of Resolution
Why are you here? You are likely seeing elevated signals for C4 (m/z 232) or C5 (m/z 246) in a Flow Injection Analysis (FIA-MS/MS) screen. FIA cannot distinguish between structural isomers. Without chromatographic resolution, you risk:
-
False Positives: Confusing drug interference (Pivaloylcarnitine) with a deadly metabolic disorder (Isovaleric Acidemia).
-
Misdiagnosis: Confusing SCADD (Butyrylcarnitine) with IBD (Isobutyrylcarnitine).
This guide provides the protocols to chromatographically separate these isobars, turning a "screen positive" into a definitive diagnosis.
The C5 Isobar Challenge (m/z 246)
The Problem: The nominal mass m/z 246 contains three critical isomers with vastly different clinical implications.
| Compound | Abbr. | Clinical Significance | Origin |
| Pivaloylcarnitine | Piv-C5 | False Positive (Benign) | Exogenous (Antibiotics, Nipple Balms) |
| 2-Methylbutyrylcarnitine | 2MB-C5 | SBCADD / 2-MBCD | Pathogenic (Defect in Isoleucine catabolism) |
| Isovalerylcarnitine | IVA-C5 | Isovaleric Acidemia (IVA) | Pathogenic (Defect in Leucine catabolism) |
| Valerylcarnitine | n-C5 | Rare/Dietary | Fatty acid metabolism |
Validated Separation Protocol (Second-Tier Test)
Objective: Baseline separation of Piv-C5, 2MB-C5, and IVA-C5.
Column Chemistry: While C18 columns are standard, Pentafluorophenyl (PFP) phases are superior for structural isomers due to pi-pi interactions and shape selectivity. However, high-efficiency C18 columns (1.7 µm) can achieve separation with optimized gradients.
Recommended Method (UHPLC-MS/MS):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) OR Agilent Poroshell 120 EC-C8.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Acetate.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Gradient: Slow ramp is critical.
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 60% B (Shallow gradient maximizes isomeric resolution)
-
8-10 min: Wash 95% B
-
-
Elution Order (Typical on C18):
-
Pivaloylcarnitine (Elutes first - most branched/compact)
-
2-Methylbutyrylcarnitine (Chiral center creates R/S split often seen as a doublet or shoulder)
-
Isovalerylcarnitine (Elutes last - less branched than Piv/2MB)
-
Critical Check: If Pivaloylcarnitine is present, it typically elutes before the pathogenic markers. Always run a mixed standard containing all three isomers to establish retention time windows for your specific system.
The C4 Isobar Challenge (m/z 232)
The Problem: Distinguishing Short-chain Acyl-CoA Dehydrogenase Deficiency (SCADD) from Isobutyryl-CoA Dehydrogenase Deficiency (IBD).
| Compound | Abbr. | Clinical Significance | Structure |
| Isobutyrylcarnitine | i-C4 | IBD | Branched |
| Butyrylcarnitine | n-C4 | SCADD | Linear |
Resolution Strategy
-
Chromatography: Branched chain isomers (Isobutyryl) typically elute earlier than straight chain isomers (Butyryl) on Reversed-Phase (C18) columns due to reduced hydrophobic surface area contact.
-
Diagnostic Ratio: In true SCADD, Butyrylcarnitine is >90% of the total C4 signal. In IBD, Isobutyrylcarnitine dominates.
Visual Workflows (Decision Logic)
Diagram 1: Diagnostic Decision Tree for C5 Elevations
This workflow illustrates the logical path from a screening result to a final diagnosis, highlighting where chromatographic separation is mandatory.
Caption: Logical workflow for distinguishing pathogenic C5 acylcarnitines from antibiotic interference using retention time (RT) separation.
Troubleshooting Knowledge Base (FAQ)
Q1: My C5 isomers are co-eluting as a single broad peak. What do I adjust first?
-
Cause: Gradient slope is too steep or organic start % is too high.
-
Fix: Lower your initial organic composition (e.g., start at 5% Methanol instead of 10%). Extend the gradient ramp time over the critical elution window (5-10 minutes).
-
Advanced Fix: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer distinct selectivity for structural isomers compared to C18.
Q2: I see a "doublet" peak for 2-Methylbutyrylcarnitine. Is my column failing?
-
Analysis: No. 2-Methylbutyrylcarnitine has a chiral center.[1]
-
Explanation: Many high-resolution methods partially separate the R- and S- enantiomers of 2-methylbutyrylcarnitine. This appears as a split peak or shoulder. This is a sign of good chromatographic efficiency, not failure. Integrate both as the total 2MB signal.
Q3: How do I distinguish C5-OH (Hydroxy-C5) isomers?
-
Context: Elevated C5-OH (m/z 262) suggests 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) OR Beta-Ketothiolase Deficiency (BKT).
-
Target Isomers: 3-Hydroxyisovalerylcarnitine (3-MCC marker) vs. 3-Hydroxy-2-methylbutyrylcarnitine (BKT marker).[2]
-
Protocol: These separate well on standard C18 columns. 3-Hydroxyisovalerylcarnitine typically elutes earlier than the 2-methylbutyryl analog due to polarity differences.
Q4: Can I use Acetonitrile instead of Methanol?
-
Insight: Methanol is generally preferred for acylcarnitines. It provides different solvation selectivity (protic solvent) that often enhances the separation of isomeric pairs compared to the aprotic Acetonitrile. If you are struggling with resolution in ACN, switch to MeOH.
Comparative Data Table
| Analyte Pair | m/z (Parent > Daughter) | Separation Difficulty | Preferred Column | Elution Order (Typical RP) |
| C4 Isomers | 232 > 85 | Moderate | C18 / C8 | Isobutyryl < Butyryl |
| C5 Isomers | 246 > 85 | High | PFP / High-Res C18 | Pivaloyl < 2-Methylbutyryl < Isovaleryl |
| C5-OH Isomers | 262 > 85 | Moderate | C18 | 3-OH-Isovaleryl < 3-OH-2-Methylbutyryl |
| C8 Isomers | 302 > 85 | High | C18 | Valproyl (Drug) vs. Octanoyl |
References
-
Forni, S., Fu, X., Palmer, S. E., & Sweetman, L. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25-32. Link
-
Minkler, P. E., et al. (2017).[1][3] Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 1061, 128-133.[1] Link
-
Shigematsu, Y., Hata, I., & Tajima, G. (2010). Useful second-tier tests in expanded newborn screening of acylcarnitines: C4, C5, C5-OH, C5-DC, C8, C16+C18:1, C10-OH. Journal of Inherited Metabolic Disease. Link
-
Boemer, F., et al. (2014).[3][4] Newborn screening for isovaleric acidemia: false positive results due to pivaloylcarnitine in nipple fissure balm.[3] Clinica Chimica Acta. Link
-
Nakajima, Y., et al. (2022). A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions.[5] International Journal of Neonatal Screening. Link[1]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Ion Suppression of 3-Hydroxyoleylcarnitine (C18:1-OH)
Subject: Optimization of ESI-MS/MS Sensitivity for Long-Chain Acylcarnitines Analyte Focus: 3-Hydroxyoleylcarnitine (C18:1-OH) Applicable Matrices: Plasma, Serum, Dried Blood Spots (DBS)
Executive Summary
3-Hydroxyoleylcarnitine (C18:1-OH) is a critical biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In Electrospray Ionization (ESI), this analyte presents a unique challenge: its high hydrophobicity causes it to elute late in reversed-phase chromatography, often co-eluting with endogenous phospholipids. This results in severe ion suppression, leading to poor sensitivity and non-reproducible quantification.
This guide provides a systematic workflow to diagnose, characterize, and eliminate matrix effects affecting C18:1-OH.
Module 1: Diagnosis – Do I have Ion Suppression?
User Question: "My calibration linearity is poor (
Technical Insight: Variable Internal Standard (IS) response across different matrices is the hallmark of ion suppression. However, to confirm the location of the suppression relative to your analyte peak, you must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the ionization environment.
Protocol: Post-Column Infusion (PCI) Profiling
Objective: Visualize the suppression zones in your chromatographic run.
Materials:
-
Syringe pump.
-
T-junction connector (PEEK).
-
Standard solution of 3-Hydroxyoleylcarnitine (1 µg/mL in mobile phase).
-
Blank matrix extract (e.g., pooled plasma processed via your current method).
Workflow:
-
Setup: Connect the syringe pump to the LC stream via a T-junction placed after the analytical column but before the MS source.
-
Infusion: Infuse the C18:1-OH standard at a constant rate (e.g., 10 µL/min) to generate a steady background signal (baseline intensity ~10^5 - 10^6 cps).
-
Injection: While infusing, inject a blank matrix extract through the LC column using your standard gradient.
-
Analysis: Monitor the MRM transition for C18:1-OH (e.g., m/z 444.4 > 85.1).
Interpretation:
-
Flat Baseline: No matrix effect.
-
Dip in Baseline: Ion Suppression (Matrix components are "stealing" charge).
-
Rise in Baseline: Ion Enhancement.
Visualizing the PCI Setup:
Caption: Schematic of Post-Column Infusion setup. The analyte is infused constantly while the matrix is injected to map suppression zones.
Module 2: Sample Preparation – The Root Cause
User Question: "I am using protein precipitation (PPT) with methanol. Why is the suppression so high for C18:1-OH?"
Technical Insight: Protein precipitation removes proteins but leaves phospholipids (glycerophosphocholines and lysophosphatidylcholines) in the sample.
-
The Mechanism: Phospholipids are surfactants. They accumulate at the surface of the ESI droplet, preventing the C18:1-OH analyte from reaching the surface and entering the gas phase (competition for evaporation).
-
The Co-elution Problem: C18:1-OH is hydrophobic. It elutes late on Reverse Phase (C18) columns, exactly where the bulk of phospholipids elute.
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal Plates (PLR) |
| Complexity | Low (Add solvent, spin) | High (Condition, Load, Wash, Elute) | Low (Add solvent, filter/vacuum) |
| Phospholipid Removal | < 10% (Poor) | > 90% (Excellent) | > 95% (Excellent) |
| C18:1-OH Recovery | High (but suppressed) | Variable (requires optimization) | High (> 85%) |
| Cost | Low | High | Medium |
| Recommendation | Not Recommended | Gold Standard | Best Balance |
Actionable Advice: Switch from standard PPT to Phospholipid Removal Plates (e.g., Ostro™, HybridSPE™). These plates use a Lewis acid-base interaction (Zirconia-coated silica) to selectively retain phospholipids while allowing acylcarnitines to pass through.
Module 3: Chromatographic Resolution
User Question: "I cannot change my extraction method right now. How can I fix this with chromatography?"
Technical Insight: If you cannot remove the suppressors, you must separate them from your analyte.[1] You need to shift the retention time (RT) of C18:1-OH away from the phospholipid region.
Troubleshooting Guide: Chromatographic Optimization
-
Monitor the Phospholipids:
-
Add an MRM transition for phospholipids to your method (e.g., m/z 184 > 184 for phosphatidylcholines precursor scan, or specific transitions like 496 > 184).
-
Goal: Ensure C18:1-OH does not elute under the "phospholipid hump."
-
-
Modify the Mobile Phase:
-
Add Ammonium Formate (5-10 mM): This improves the ionic strength and can sharpen the peak shape of zwitterionic acylcarnitines.
-
Adjust pH: Acylcarnitines are zwitterions. Lowering pH (Formic acid 0.1%) ensures the carboxylic acid is protonated, increasing retention on C18 and potentially moving it away from early-eluting lysophospholipids.
-
-
Column Choice:
-
Standard C18: often results in co-elution.
-
T3 / Aqueous C18: Provides better retention for polar species, but C18:1-OH is hydrophobic.
-
PFP (Pentafluorophenyl): Offers alternative selectivity (pi-pi interactions) which can separate the acylcarnitine from the lipid background better than alkyl chains alone.
-
Module 4: Internal Standardization
User Question: "I am using a C18-carnitine analog as an internal standard. Is that enough?"
Technical Insight: No. Using a structural analog (like C16-carnitine or C18-carnitine) is insufficient for correcting matrix effects because they may elute at slightly different times than C18:1-OH. If the suppression "dip" is narrow (as seen in your PCI experiment), the analog might be in a safe zone while the analyte is suppressed, leading to overestimation.
Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard that co-elutes perfectly with the analyte.
-
Recommended IS: Deuterated 3-Hydroxyoleylcarnitine (
-C18:1-OH carnitine) or Carbon-13 labeled analogs. -
Mechanism: Since the IS and analyte co-elute, they experience the exact same degree of suppression. The ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops by 50%.
Summary Workflow: The Path to Stability
Caption: Decision tree for troubleshooting ion suppression issues in acylcarnitine analysis.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[2] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C62-A. Link
-
Chace, D. H., et al. (2003). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 43(11), 2106-2113. Link
-
Ismaiel, O. A., et al. (2008). Investigation of the effect of phospholipid classes on the ionization of pharmaceutical compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 43(8), 1069-1075. Link
Sources
Technical Guide: Stability & Handling of 3-Hydroxyoleylcarnitine (C18:1-OH) in Plasma
Target Audience: Bioanalytical Scientists, Clinical Chemists, and Metabolic Disease Researchers. Molecule of Interest: 3-Hydroxyoleylcarnitine (C18:1-OH). Clinical Relevance: Primary biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.
Executive Summary & Scientific Context
3-Hydroxyoleylcarnitine is a long-chain acylcarnitine intermediate accumulating due to defects in the mitochondrial beta-oxidation spiral. Unlike short-chain acylcarnitines, long-chain species (C12–C18) exhibit specific hydrophobic properties that make them prone to non-specific binding, yet they share the universal vulnerability of the ester bond to hydrolysis.
The Core Challenge: The stability of C18:1-OH in plasma is dictated by the kinetics of ester hydrolysis . In aqueous plasma at physiological or alkaline pH, the ester bond linking the carnitine moiety to the 3-hydroxy-oleic acid chain is susceptible to cleavage, releasing Free Carnitine (C0) and the fatty acid. This degradation results in false negatives for LCHAD diagnosis and false positives for secondary carnitine deficiency.
The Stability Matrix: Storage & Handling
The following data summarizes stability thresholds based on consensus in clinical metabolomics and bioanalytical validation studies.
Table 1: Stability Profile of C18:1-OH in Human Plasma
| Storage Condition | Stability Window | Risk Level | Technical Commentary |
| Room Temp (20-25°C) | < 24 Hours | CRITICAL | Significant hydrolysis occurs. Plasma enzymes (esterases) remain active.[1] |
| Refrigerated (2-8°C) | < 7 Days | MODERATE | Hydrolysis is slowed but not stopped. Suitable for short-term processing only. |
| Freezer (-20°C) | 6-12 Months | LOW | Crystalline ice matrix slows enzymatic activity. Safe for routine storage. |
| Deep Freeze (-80°C) | > 5 Years | SAFE | Metabolic activity is effectively halted. Gold standard for biobanking. |
| Freeze/Thaw Cycles | Max 3 Cycles | MODERATE | Repeated phase transitions can disrupt the matrix and accelerate hydrolysis upon thawing. |
| Processed (Dried Extract) | > 1 Month | SAFE | Once derivatized (butylated) and dried, stability is high if kept moisture-free. |
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes observed in the laboratory, structured as a root-cause analysis.
Scenario A: "My C18:1-OH QC signals are consistently dropping over a long analytical run."
-
Root Cause: On-Instrument Hydrolysis (Autosampler Instability).
-
Mechanism: If samples are reconstituted in a non-acidified aqueous mobile phase and sit in the autosampler at room temperature, hydrolysis reactivates.
-
-
Corrective Action:
-
Temperature Control: Ensure the autosampler is cooled to 4°C–10°C.
-
Solvent pH: Reconstitute samples in a solvent containing 0.1% Formic Acid. The acidic environment stabilizes the ester bond.
-
Workflow: Process samples in smaller batches to minimize dwell time.
-
Scenario B: "I detect high Free Carnitine (C0) but low Acylcarnitines in a stored sample."
-
Root Cause: Improper Storage History.
-
Mechanism: This is the classic signature of sample degradation. The "Total Carnitine" remains constant, but the ratio shifts from Acyl- to Free-Carnitine due to hydrolysis during warm storage or delayed separation.
-
-
Corrective Action:
-
Check Collection Logs: Was the blood spun down and separated within 2 hours of collection?
-
Calculate Ratios: Evaluate the (C16OH + C18OH + C18:1OH) / C0 ratio. If C0 is disproportionately high compared to historical controls, suspect degradation.
-
Scenario C: "My results show high variability between replicates of the same plasma sample."
-
Root Cause: Inhomogeneous Thawing (Cryoconcentration).
-
Mechanism: When plasma freezes, water crystallizes first, pushing solutes (lipids/proteins) into a "freeze concentrate" at the bottom or center. If not vortexed thoroughly after thawing, aliquots will differ in concentration.
-
-
Corrective Action:
-
Thaw Completely: Do not pipette from partially frozen samples.
-
Vortex: Aggressively vortex the thawed plasma for 10 seconds before aliquoting.
-
Validated Experimental Protocols
Protocol 1: Sample Collection & Pre-Analytical Processing
Objective: Isolate plasma while preserving acylcarnitine integrity.
-
Collection: Draw whole blood into EDTA (Purple Top) or Heparin (Green Top) tubes.
-
Note: EDTA is often preferred for MS applications to avoid potential cation adducts associated with Lithium/Sodium Heparin, though both are generally acceptable.
-
-
Cooling: Immediately invert the tube 8 times and place it on wet ice (4°C).
-
Critical Step: Do not allow blood to sit at room temperature for >30 minutes.
-
-
Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C .
-
Aliquot: Transfer the supernatant (plasma) into cryovials. Leave 10% headspace for expansion.
-
Flash Freeze: Place immediately into -80°C storage or dry ice.
Protocol 2: Extraction & Derivatization (Butyl Ester Method)
Objective: Enhance sensitivity for C18:1-OH detection via LC-MS/MS.
-
Internal Standard Addition: Add 10 µL of deuterated internal standard mix (e.g., d3-C18-Carnitine or d3-C16-OH-Carnitine ) to the blank tube.
-
Validation: Using a non-hydroxy IS (like d3-C18) is acceptable, but a hydroxy-analog (d3-C16-OH) provides better compensation for matrix effects specific to hydroxy-species.
-
-
Precipitation: Add 10 µL Plasma. Add 100 µL Methanol (chilled). Vortex.
-
Centrifugation: Spin at 10,000 x g for 5 mins to pellet proteins.
-
Drying: Transfer supernatant to a fresh plate. Evaporate to dryness under Nitrogen (40°C).
-
Derivatization: Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes .
-
Warning: Do not exceed 65°C or 20 minutes. Excessive heat/acid can hydrolyze the acylcarnitine during the derivatization step.[2]
-
-
Final Drying: Evaporate to dryness again.
-
Reconstitution: Dissolve in Mobile Phase (e.g., 80:20 Acetonitrile:Water + 0.1% Formic Acid).
Visualizing the Science
Diagram 1: The Hydrolysis Trap (Degradation Pathway)
This diagram illustrates the chemical breakdown of C18:1-OH that occurs during improper storage, leading to diagnostic errors.
Caption: Chemical degradation pathway of C18:1-OH. Hydrolysis cleaves the ester bond, artificially elevating Free Carnitine levels.
Diagram 2: Optimal Sample Workflow
The "Happy Path" for sample handling to ensure data integrity.
Caption: Critical Control Points (CCP) in the plasma processing workflow to prevent acylcarnitine degradation.
Frequently Asked Questions (FAQs)
Q: Can I use dried blood spots (DBS) instead of plasma? A: Yes. In fact, acylcarnitines are often more stable in DBS than in liquid plasma because the removal of water halts hydrolysis. However, DBS requires different extraction protocols and correction factors for hematocrit. For LCHAD confirmation, plasma is often preferred for precise quantification.
Q: Does hemolysis affect C18:1-OH stability? A: Indirectly, yes. Red blood cells contain enzymes (like CD38 and esterases) that can degrade metabolites. Hemolysis releases these intracellular enzymes into the plasma, potentially accelerating hydrolysis. Heavily hemolyzed samples should be flagged.
Q: Is "Butylation" necessary? A: Not strictly, but it is highly recommended for long-chain hydroxy species. C18:1-OH does not ionize as efficiently as short chains in positive ESI mode. Butylation increases the hydrophobicity and proton affinity, significantly improving the Signal-to-Noise ratio (S/N).
References
-
Fingerhut, R., et al. (2009). "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry.
-
Haid, M., et al. (2017). "Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C." Journal of Proteome Research.
-
Mancinelli, A., et al. (2007).[3] "Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation." Clinica Chimica Acta.
-
Ismail, I.T., et al. (2023). "New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency."[4] International Journal of Molecular Sciences.
- CLSI. (2010). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline." CLSI document NBS04.
Sources
- 1. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: High-Sensitivity Detection of 3-Hydroxyoleylcarnitine (C18:1-OH)
Topic: Optimizing MS/MS parameters for sensitive detection of 3-Hydroxyoleylcarnitine. Target Analyte: 3-Hydroxyoleylcarnitine (C18:1-OH) Primary Application: Marker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.
Module 1: MS/MS Method Development & Optimization
The Physics of Detection
To achieve high sensitivity for 3-Hydroxyoleylcarnitine (C18:1-OH), you must master two opposing physical forces: desolvation (requiring heat for the long hydrophobic C18 tail) and fragmentation (requiring precise energy to cleave the hydrophilic carnitine head group).
Key Mechanism:
-
Precursor Ion (
): m/z 442.4 -
Product Ion: m/z 85.1 (Characteristic fragment resulting from the loss of the trimethylamine group and the alkyl chain, specific to the carnitine backbone).
-
Secondary Transition (Confirmation): m/z 424.4 (Loss of
from the 3-hydroxyl group).
Recommended MS/MS Parameters
Note: Values below are optimized for Triple Quadrupole systems (e.g., Sciex QTRAP, Waters Xevo, Thermo TSQ). Fine-tuning is required for individual instruments.
| Parameter | Setting | Technical Rationale |
| Ionization Mode | ESI Positive (+) | Carnitine contains a quaternary ammonium group, making it permanently positively charged (zwitterionic nature favored in acidic pH). |
| Precursor Ion | 442.4 m/z | Monoisotopic mass of protonated C18:1-OH carnitine. |
| Quantifier Ion | 85.1 m/z | The most abundant fragment (McLafferty-type rearrangement). Essential for sensitivity. |
| Qualifier Ion | 424.4 m/z | Water loss specific to the hydroxyl group. Differentiates -OH species from potential isobaric interferences. |
| Declustering Potential (DP) | High (80–120 V) | The long C18 chain promotes clustering with solvent. High DP prevents cluster formation in the source. |
| Collision Energy (CE) | 30–40 eV | High energy is required to cleave the ester bond and generate the 85 m/z fragment efficiently. |
| Source Temp (TEM) | 450–550°C | Critical: Long-chain acylcarnitines are non-volatile. High heat is mandatory for efficient desolvation. |
| Curtain/Cone Gas | High (30+ psi) | Prevents dirty matrix (blood/plasma) from entering the vacuum interface. |
Optimization Workflow (Visualized)
Use this logic flow to tune your specific instrument.
Caption: Step-by-step tuning workflow. Note that Source Temperature (FIA step) must be optimized with flow, not static infusion, to replicate desolvation conditions.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Low Sensitivity / High Limit of Detection
User Question: "I can see the internal standard, but the signal for C18:1-OH is barely above noise in my patient samples. How do I improve sensitivity?"
Root Cause Analysis: Long-chain hydroxy-acylcarnitines suffer from significant ion suppression due to phospholipids in plasma/blood spots. Furthermore, they are "sticky" (hydrophobic) and may be lost to container walls.
Protocol Fix:
-
Mobile Phase pH: Ensure your mobile phase is acidic (0.1% Formic Acid). Although carnitines are quaternary amines, the acidic environment suppresses silanol activity on the column and improves peak shape.
-
Solvation Check: Are you using Methanol or Acetonitrile?
-
Recommendation: Switch to Methanol/Water gradients. Methanol often provides better solvation for the carnitine headgroup compared to Acetonitrile, despite higher backpressure.
-
-
Injector Wash: C18:1-OH causes carryover.
-
Derivatization (The "Nuclear" Option): If underivatized sensitivity is insufficient, switch to Butylation (3N HCl in n-butanol).
-
Why? It converts the carboxylic acid to a butyl ester, increasing hydrophobicity and ionization efficiency by 5-10x.
-
New Transition: Precursor shifts by +56 Da (m/z 498 -> 85).
-
Scenario B: Peak Tailing & Isomer Separation
User Question: "My C18:1-OH peak is broad, or I see a 'shoulder' peak. Is this an interference?"
Root Cause Analysis: This is likely an isomeric separation issue . C18:1-OH can co-elute with other hydroxylated isomers or dicarboxylic species.
Protocol Fix:
-
Column Choice: Switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or a high-strength silica C18 column (e.g., Waters HSS T3).
-
Gradient Shallowing:
-
Standard: 10% -> 90% B in 5 mins.
-
Optimized: Hold the gradient at 80-90% B for longer. Long-chain acylcarnitines elute late.[1] A shallow gradient at the end ensures the "shoulder" (interference) separates from the main peak.
-
Module 3: Diagnostic Decision Tree
Use this logic to diagnose data integrity issues during validaton.
Caption: Diagnostic logic for distinguishing instrument failure from sample preparation issues.
FAQ: Frequently Asked Questions
Q1: Why do I see a signal at m/z 85 even in my blanks?
-
A: The m/z 85 ion is a common fragment for all carnitines, including free carnitine (C0) which is ubiquitous in the environment (skin, dust).
-
Fix: Monitor the precursor (442). If 442 is absent in the blank but 85 is present, it is background noise from other carnitines. If 442 is present in the blank, you have carryover (See Scenario A, point 3).
Q2: Can I use C16-OH internal standard if I don't have d3-C18-OH?
-
A: Yes, but with caution. Deuterated C16-OH (d3-3-hydroxy-palmitoylcarnitine) is the closest analog. However, because C18-OH is more hydrophobic, it may suffer different suppression effects than C16-OH.
-
Best Practice: Use a "response factor" correction if using a non-matched internal standard, or validate the recovery difference during method validation.
Q3: Is 3-Hydroxyoleylcarnitine stable?
-
A: Hydroxy-acylcarnitines are prone to hydrolysis, especially in alkaline conditions.
-
Protocol: Keep processed samples at 4°C in the autosampler. Avoid alkaline mobile phases. Store stock solutions at -80°C.
References
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link
-
Dietzen, D. J., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE.[2][6] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition (NBS04-A2).Link
-
Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. Pediatric Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
troubleshooting poor peak shape in the chromatography of long-chain acylcarnitines
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Poor Peak Shape in LC-MS/MS of Long-Chain Acylcarnitines
Introduction: The "Zwitterion + Soap" Paradox
Welcome to the technical support center. If you are analyzing long-chain acylcarnitines (LCACs) like Palmitoylcarnitine (C16) or Stearoylcarnitine (C18), you are likely fighting two opposing chemical properties simultaneously:
-
Zwitterionic Polarity: The carnitine headgroup contains a quaternary amine (permanently positive) and a carboxylic acid (negative/neutral depending on pH). This makes them prone to ionic interactions with silanols, causing tailing .
-
Extreme Hydrophobicity: The long fatty acid tail (C12+) acts like a surfactant ("soap"). It sticks aggressively to injector loops, tubing, and column frits, causing carryover and broadening .
This guide abandons generic advice. We focus on the specific causality of LCAC failure modes and provide self-validating protocols to fix them.
Module 1: Peak Tailing & Asymmetry
User Query: "My C16 and C18 acylcarnitine peaks are tailing significantly (Asymmetry > 1.5). I am using a standard C18 column with 0.1% Formic Acid."
Root Cause Analysis
The quaternary ammonium group on the carnitine backbone is a strong cation. Even on "base-deactivated" columns, residual silanols (
-
The Failure: Formic acid alone provides protons (
) but lacks sufficient ionic strength to shield these silanols effectively. The analyte gets "stuck" on these active sites, dragging the peak tail.
The Solution: Ammonium Formate Shielding
You must switch from a simple acid modifier to a buffered mobile phase. Ammonium ions (
Optimized Mobile Phase Protocol
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Function |
| Solvent | Water (LC-MS Grade) | Acetonitrile / Methanol (80:20)* | ACN for backpressure; MeOH for solubility. |
| Modifier | 10 mM Ammonium Formate | None (or 10 mM Ammonium Formate) | |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid | Maintains pH ~3.5 to protonate carboxylic acid. |
Critical Note: Do not use ion-pairing agents like HFBA (Heptafluorobutyric acid) unless absolutely necessary. While HFBA sharpens peaks by neutralizing the charge, it causes severe ion suppression in MS/MS, killing your sensitivity [1].
Visual Logic: Diagnosing Tailing
Figure 1: Decision tree for isolating the chemical vs. physical causes of peak tailing in LCAC analysis.
Module 2: Carryover & Ghost Peaks
User Query: "I see a ghost peak of Stearoylcarnitine (C18) in my blank injections. It's ruining my quantitation at low levels."
Root Cause Analysis
Long-chain acylcarnitines are surfactants. They form micelles and adsorb to the hydrophobic surfaces of the autosampler needle, injection loop, and rotor seal. A standard weak needle wash (e.g., 10% MeOH) is insufficient to desorb them.
The Solution: Aggressive Organic Wash
You must use a needle wash solvent that is stronger than your mobile phase B.
Needle Wash Protocol
-
Wash Solvent: Isopropanol (IPA) : Acetonitrile : Acetone (45:45:10) + 0.1% Formic Acid.[1][2]
-
Why IPA? High viscosity and solubility for lipids.
-
Why Acetone? extremely strong solvent for hydrophobic residues (ensure your tubing is PEEK/Stainless, not low-grade polymer).
-
-
Wash Routine: Set the autosampler to "Post-Injection Wash" for at least 6 seconds (or 3 cycles) before the needle returns to the port.
-
Gradient Wash: Ensure your LC gradient holds at 95-100% B for at least 2 column volumes before re-equilibrating.
Module 3: Peak Splitting & Fronting
User Query: "My early eluting peaks look fine, but the long-chain peaks (C14-C18) are splitting or fronting. I dissolve my standards in 100% Methanol because they don't dissolve in water."
Root Cause Analysis
This is a classic Solvent Effect (Injection Solvent Mismatch).
-
The Mechanism: You are injecting a plug of strong solvent (100% MeOH) into a weak initial mobile phase (e.g., 5% Organic).
-
The Result: The LCAC molecules "surf" on the injection plug of Methanol down the column, traveling faster than they would in the mobile phase. This causes the peak to spread or split before it even focuses on the stationary phase [2].
The Solution: The "Sandwich" or Co-Solvent Method
You must lower the elution strength of the sample solvent without precipitating the lipid.
Solubility vs. Peak Shape Matrix
| Chain Length | Recommended Solvent | Risk Factor |
| Short (C2-C8) | 100% Water or 95:5 Water:MeOH | Low solubility risk. |
| Medium (C10-C12) | 50:50 Water:MeOH | Moderate risk. |
| Long (C14-C18) | Protocol A: Dissolve in 100% MeOH, then dilute 1:1 with Water (final 50%).Protocol B: Keep injection volume < 2 µL. | High precipitation risk in water; High splitting risk in 100% MeOH. |
Validation Step: If you suspect splitting, inject 1 µL of the sample. If the peak becomes a single sharp peak (compared to a split peak at 5 µL), your injection solvent is too strong.
Module 4: Low Recovery (Adsorption)
User Query: "My calibration curve for C18-carnitine is non-linear at the low end. The signal is lower than expected."
Root Cause Analysis
Long-chain acylcarnitines adsorb rapidly to untreated glass vials and standard polypropylene. This is a surface-loss phenomenon, not a detector issue.
The Solution: Material Selection
-
Vials: Use Silanized Glass or High-Recovery Polypropylene (Low-Bind) vials. Standard glass contains silanols that bind the amine head; standard plastic binds the hydrophobic tail.
-
Additives: Adding 0.5% BSA (Bovine Serum Albumin) to the sample matrix can act as a "sacrificial protein" to coat the vial walls, preventing LCAC loss, though this requires rigorous cleanup (SPE) before injection to protect the column [3].
Adsorption Mechanism Diagram
Figure 2: Dual-mode adsorption mechanism of LCACs. Glass binds the head; Plastic binds the tail. Specialized low-bind consumables are required.
References
-
Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry, 54(9), 1451–1462.
-
Dolan, J. W. (2005). Peak Tailing and Fronting. LCGC North America, 23(6).
-
Kivilompolo, M., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1292, 57-62.
-
Thermo Fisher Scientific. (2012). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems. Application Note.
Sources
Technical Support Center: Minimizing In-Source Fragmentation of 3-Hydroxyoleylcarnitine
Senior Application Scientist: Dr. Alex V. Chen Subject: Optimization of LC-MS/MS Source Parameters for Labile Long-Chain Hydroxyacylcarnitines Last Updated: February 9, 2026
Introduction: The Thermal Instability Challenge
Welcome to the technical support hub for acylcarnitine analysis. You are likely here because your quantification of 3-Hydroxyoleylcarnitine (C18:1-OH) is showing poor linearity, unexpected isomers, or low sensitivity.
The Core Problem: 3-Hydroxyoleylcarnitine is a long-chain, hydroxylated acylcarnitine. Unlike its saturated counterparts (like Palmitoylcarnitine), the presence of the 3-hydroxyl group introduces a specific instability. In the Electrospray Ionization (ESI) source, excess thermal or kinetic energy causes In-Source Fragmentation (ISF) before the analyte even reaches the quadrupole.
The most common ISF pathway is the neutral loss of water (
-
Underestimation of C18:1-OH concentration.
-
Overestimation of C18:2-carnitine (if present).
-
Non-linear calibration curves due to saturation of the fragmentation pathway.
This guide provides a self-validating protocol to stabilize your analyte.
Module 1: The Diagnostic Phase
Before optimizing, you must confirm that the signal loss is due to ISF and not chemical degradation during sample prep.
Protocol: The Cone Voltage Ramp Test
Objective: Determine the "Survival Yield" of the precursor ion
-
Preparation: Infuse a 1 µM standard of 3-Hydroxyoleylcarnitine (in 50:50 Acetonitrile:Water + 0.1% Formic Acid) at 10 µL/min.
-
Setup: Set the MS to MS1 Scan mode (range m/z 100–600).
-
Execution:
-
Start with the Cone Voltage (or Declustering Potential) at the lowest setting (e.g., 10 V).
-
Stepwise increase by 5–10 V increments up to 100 V.
-
-
Analysis: Monitor the intensity of:
-
Precursor: m/z 442.4 (C18:1-OH)
-
Fragment 1 (Dehydrated): m/z 424.4 (
) -
Fragment 2 (Head group): m/z 85.0 (
backbone fragment) or m/z 144 (loss of fatty acid chain).
-
Pass Criteria: The optimal voltage is the point where the Precursor intensity is maximized before the appearance of the m/z 424.4 peak.
Module 2: Source Parameter Optimization
This is the most critical section. You must balance Desolvation (requires heat/energy) against Thermal Degradation (caused by heat/energy).
The Optimization Matrix
| Parameter | Standard Setting (Generic) | Optimized for C18:1-OH | Scientific Rationale |
| Cone Voltage / Declustering Potential | 40–60 V | 15–25 V | High voltage accelerates ions into gas molecules, causing Collision Induced Dissociation (CID) inside the source. Keep this low to "cool" the ions [1]. |
| Source Temperature | 150°C | 100–120°C | Direct contact heat promotes dehydration of the hydroxyl group. Lower temps preserve the -OH moiety. |
| Desolvation Gas Temp | 400–500°C | 350–400°C | High gas temp is needed to evaporate the droplet, but excessive heat transfers to the ion. Lower slightly to minimize thermal stress. |
| Desolvation Gas Flow | 800 L/hr | 600–800 L/hr | Higher flow aids evaporation at lower temperatures, compensating for the reduced heat. |
Visualization: The Optimization Logic
The following diagram illustrates the decision-making process for tuning your MS source.
Caption: Figure 1. Iterative workflow for balancing sensitivity vs. fragmentation in ESI sources.
Module 3: Mobile Phase & Chemistry
Even with optimized source parameters, the chemical environment of the droplet affects stability.
1. pH Control: Acylcarnitines are zwitterionic but carry a permanent positive charge on the quaternary ammonium.
-
Recommendation: Use Ammonium Acetate (5–10 mM) rather than pure Formic Acid.
-
Why? Strong acidic conditions (pH < 2.5) can catalyze acid-hydrolysis of the ester bond or dehydration of the hydroxyl group during the evaporation process. A buffered mobile phase (pH 4.0–5.0) is "softer" [2].
2. Solvent Choice:
-
Avoid 100% aqueous starts if possible. Long-chain acylcarnitines (C18) are hydrophobic and can stick to the source surfaces (carryover), leading to "ghost" fragmentation in subsequent runs.
-
Protocol: Ensure a strong organic wash (Isopropanol/Acetonitrile/Acetone) is part of the autosampler cycle.
Module 4: Fragmentation Pathway Analysis
Understanding what you are seeing is crucial. The diagram below details the specific breakdown of 3-Hydroxyoleylcarnitine.
Caption: Figure 2. Thermal and kinetic degradation pathways of C18:1-OH carnitine in ESI.
Frequently Asked Questions (FAQ)
Q1: I optimized the voltage, but I still see the -18 Da peak. Why? A: If source optimization doesn't remove the m/z 424 peak, the dehydration might be occurring chromatographically (on-column) or in the sample vial.
-
Test: Inject the sample without a column (flow injection). If the ratio of 442/424 improves, your column (likely acidic silanols) is causing the degradation. Switch to a hybrid-particle column (e.g., Waters BEH or Phenomenex Kinetex EVO) which has fewer active silanols [3].
Q2: Can I just quantify the m/z 424 peak instead? A: No. The extent of in-source dehydration is variable and hard to reproduce between runs. It depends on slight fluctuations in vacuum pressure and gas flow. Quantifying a variable artifact will ruin your precision (CV%). Always quantify the intact precursor (m/z 442).
Q3: What internal standard should I use?
A: You must use a stable isotope-labeled analog, ideally
References
-
Minkler, P. E., et al. (2008).[1][2] Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry, 54(9), 1451–1462. [Link]
-
Ho, C. S., et al. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Van der Hooft, J. J., et al. (2015).[3] Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology, 3, 26. [Link]
Sources
- 1. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxyoleylcarnitine (C18:1-OH) Stability & Quantitation
Executive Summary: The Analyte & The Stakes
3-Hydroxyoleylcarnitine (C18:1-OH) is a critical diagnostic biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency , a life-threatening disorder of mitochondrial fatty acid oxidation. Accurate quantitation is essential for diagnosing LCHAD deficiency and monitoring therapeutic compliance.
The Core Challenge: Like all acylcarnitines, C18:1-OH contains an ester bond susceptible to spontaneous hydrolysis, converting the analyte back into free carnitine and fatty acid. This process is accelerated by temperature and alkaline pH. Furthermore, the hydroxyl group increases polarity, making the analyte sensitive to ion suppression and adduct formation in LC-MS/MS assays, which is directly influenced by the choice of anticoagulant.
The Anticoagulant Decision Matrix
The choice of anticoagulant is not merely about preventing clotting; it dictates the background matrix for Mass Spectrometry (MS).
| Anticoagulant | Suitability | Mechanism of Action | Impact on C18:1-OH Analysis |
| K2/K3 EDTA | Recommended | Chelates Calcium ( | Best for MS Sensitivity. EDTA removes free |
| Li-Heparin | Acceptable (with caveats) | Activates Antithrombin III. | Risk of Ion Suppression. Heparin is a large polymeric sulfated glycosaminoglycan. It can cause significant ion suppression in the MS source and does not chelate background sodium, leading to "split peaks" (signal distributed across multiple adducts). |
| Citrate | Not Recommended | Chelates Calcium.[1] | Dilution Error. Liquid citrate is added at a 1:9 ratio. This 10% dilution factor introduces calculation errors if not strictly controlled. Furthermore, citrate can interfere with chromatographic separation of polar analytes. |
| Fluoride/Oxalate | Not Recommended | Glycolysis Inhibitor. | Unnecessary. While useful for glucose, fluoride offers no specific stability benefit for acylcarnitines and adds significant salt load to the MS source. |
Troubleshooting Guide (Q&A)
Issue 1: Signal "Splitting" and Low Sensitivity
User Question: "I am analyzing C18:1-OH using ESI-MS/MS, but my sensitivity is lower than expected. I see peaks at m/z 444 (expected) but also at m/z 466 and 482. What is happening?"
Technical Diagnosis: You are observing Adduct Formation .
-
m/z 444: Protonated ion
(Target). -
m/z 466: Sodium adduct
. -
m/z 482: Potassium adduct
.
Root Cause: The use of Heparin or glass tubes (which leach sodium) without adequate desalting. The MS signal is being "split" across three channels, reducing the intensity of your target peak. Corrective Action:
-
Switch to K2-EDTA tubes immediately. EDTA chelates the background metals, forcing the ionization towards the
form. -
If Heparin samples are unavoidable, incorporate a solid-phase extraction (SPE) step or a desalting divert valve prior to the MS source to remove matrix salts.
Issue 2: Variable Results in Stored Samples
User Question: "We re-assayed a batch of LCHAD positive control plasma after 2 months at -20°C. The C18:1-OH concentration dropped by 40%. Is the anticoagulant degrading the sample?"
Technical Diagnosis: You are observing Spontaneous Hydrolysis . Root Cause: The anticoagulant is likely not the culprit; Temperature is. Acylcarnitines are notoriously unstable. The ester bond hydrolyzes even at -20°C over long periods. Corrective Action:
-
Storage: Store all long-term samples at -80°C . At -20°C, significant degradation occurs after 30-60 days.
-
Thaw Cycles: Limit freeze-thaw cycles. Each cycle accelerates hydrolysis. Aliquot samples immediately after collection.
Issue 3: High Background / Ghost Peaks
User Question: "I see interfering peaks near the retention time of C18:1-OH. Could this be hemolysis?"
Technical Diagnosis: Potential Intracellular Release . Root Cause: Red blood cells (RBCs) contain different concentrations of carnitine esters than plasma. Hemolysis (rupturing of RBCs) releases intracellular contents into the plasma. Corrective Action:
-
Inspect plasma color. Pink/Red indicates hemolysis.
-
While acylcarnitines are generally higher in plasma than RBCs, hemolysis releases proteases and esterases that can accelerate degradation. Flag hemolyzed samples as "compromised."
Standard Operating Procedure (SOP)
Protocol: Collection & Processing for C18:1-OH
Objective: Minimize hydrolysis and maximize MS signal integrity.
-
Collection:
-
Draw whole blood into Lavender Top (K2-EDTA) tubes.
-
Why: EDTA prevents clotting and scavenges metal ions that interfere with MS analysis.
-
-
Mixing:
-
Invert tube gently 8-10 times. Do not shake.
-
Why: Vigorous shaking causes hemolysis, releasing intracellular esterases.
-
-
Separation (Critical Time Window):
-
Centrifuge at 2000 x g for 10 minutes at 4°C .
-
Why: Separation must occur within 30-60 minutes of draw. Prolonged contact with cells at Room Temp (RT) alters the acylcarnitine profile.
-
-
Processing:
-
Transfer plasma to polypropylene cryovials.
-
Why: Avoid glass (sodium leaching).
-
-
Storage:
-
Short Term (<24 hrs): 4°C.
-
Medium Term (<1 month): -20°C.
-
Long Term (>1 month): -80°C.
-
Why: Hydrolysis is temperature-dependent.
-
Visualizations
Figure 1: The Stability & Quality Decision Tree
A logic flow for ensuring data integrity during sample collection.
Caption: Decision matrix for optimizing C18:1-OH stability. Green paths indicate optimal workflows.
Figure 2: The Hydrolysis Mechanism
Understanding why temperature control is non-negotiable.
Caption: Mechanism of analyte loss. Hydrolysis cleaves the ester bond, destroying the diagnostic marker.
References
-
Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis.[2] Journal of Inherited Metabolic Disease.
-
Millington, D. S., et al. (1990). Tandem mass spectrometry for the diagnosis of inborn errors of metabolism.[3] In: Techniques in Diagnostic Human Biochemical Genetics.
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline—Second Edition. CLSI document C62-A.
-
Vreken, P., et al. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: clinical presentation and follow-up of 50 patients. Journal of Inherited Metabolic Disease.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
strategies to reduce carryover in the LC-MS/MS system for acylcarnitine analysis
The Technical Challenge: Why are Acylcarnitines so "Sticky"?
Acylcarnitines are zwitterionic compounds containing a positively charged quaternary ammonium group and a fatty acid side chain. This amphiphilic structure is the root cause of carryover:
-
The Head (Polar): Interacts with silanols on glass vials and metallic surfaces via ionic interactions.
-
The Tail (Hydrophobic): Long-chain species (C16 Palmitoyl, C18 Stearoyl) exhibit high lipophilicity (logP > 6), causing them to adhere tenaciously to the polymeric rotor seals, injection needles, and tubing of the LC system.
Unlike simple small molecules, long-chain acylcarnitines behave like surfactants.[1] They form micelles or coat surfaces, resisting simple aqueous/organic rinses.[1] Effective removal requires a strategy that disrupts both ionic and hydrophobic interactions.
Diagnostic Workflow: Isolating the Source
Before changing solvents, you must identify where the carryover originates.[2][3][4] Use this logic gate to isolate the component.
Figure 1: Diagnostic logic tree to isolate the source of carryover (System vs. Column vs. Autosampler).
Core Strategy 1: Autosampler Hygiene (The Hardware)
The autosampler is the most common culprit.[5][6] For long-chain acylcarnitines, standard methanol washes are insufficient.[1]
Q: What is the "Gold Standard" wash solvent for long-chain acylcarnitines?
A: You need a Dual-Wash System . A single solvent cannot remove both the salts and the lipids effectively.
| Wash Type | Composition | Mechanism of Action |
| Weak Wash (Wash 1) | 90:10 Water:Acetonitrile | Removes buffer salts and polar matrix components preventing precipitation in the needle.[1] |
| Strong Wash (Wash 2) | 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid | Isopropanol (IPA) and Acetone are critical for solubilizing long alkyl chains (C16+).[1] Formic Acid protonates the carboxyl groups, reducing ionic binding to metal surfaces. |
| Alternative Strong Wash | 50:50 Methanol:Isopropanol + 0.1% Formic Acid | Use if Acetone is incompatible with your specific tubing (e.g., certain older PEEK formulations). |
Protocol:
-
Post-Injection: Program the autosampler to dip the needle in the Strong Wash for at least 10–20 seconds (or 3–5 strokes).
-
Rinse: Follow with the Weak Wash for 5–10 seconds to remove the strong organic solvent before the next pickup, preventing peak distortion (solvent effects) in early-eluting compounds.
Q: My rotor seal is wearing out quickly. Does this affect carryover?
A: Yes. Vespel rotor seals are porous and can adsorb hydrophobic compounds.
-
Recommendation: Switch to Tefzel (ETFE) or PEEK rotor seals. They are more resistant to sticking but may have lower pressure ratings. Ensure your system pressure is within the limit of the chosen material.
Core Strategy 2: Chromatographic Method (The Chemistry)
If the carryover is "ghosting" from the column (Source 3 in Fig 1), your gradient is insufficient to elute the most hydrophobic species.
Q: How do I clean the column effectively between runs?
A: Implement a Sawtooth Gradient Wash . A simple linear ramp to 100% B is often not turbulent enough to strip stubborn lipids.
The Sawtooth Protocol: Instead of holding at 100% B for 2 minutes, cycle the composition:
-
Ramp to 98% B.
-
Hold 30 sec.
-
Drop to 50% B (rapidly).
-
Ramp back to 98% B.
-
Repeat 2-3 times.
Why it works: The rapid change in solvent strength and viscosity creates a "pumping" action inside the pores of the stationary phase, dislodging trapped lipophilic analytes [1].
Q: Which column chemistry minimizes carryover?
A:
-
C18 (Standard): Good retention but high risk of carryover for C16/C18 species. Use "fully end-capped" columns (e.g., Zorbax Eclipse Plus or equivalent) to minimize silanol interactions.[1]
-
C8 (Alternative): For extremely hydrophobic profiles, a C8 column offers less retentive surface area, allowing easier elution of long chains while still separating isomers.[1]
-
HILIC: Often used for short-chain (C2-C5) acylcarnitines but poor for long-chains.[1] If you must analyze the full panel, C18 is preferred, but requires the aggressive washing described above [2].
Core Strategy 3: Sample Preparation
Q: Can high-concentration samples cause "apparent" carryover?
A: Yes. If your sample concentration exceeds the linear dynamic range, the detector may saturate, and the excess analyte can deposit on the ion source cone or capillary.
-
Solution: Monitor the Internal Standard (IS) response. If the IS signal drops significantly in high-concentration samples (Ion Suppression), you are overloading the system. Dilute samples 1:5 or 1:10 with the initial mobile phase.
Q: Is Protein Precipitation (PPT) enough?
A: For clinical research, PPT is common but "dirty." Residual phospholipids in the supernatant can accumulate on the column, acting as a pseudo-stationary phase that traps acylcarnitines and releases them in subsequent runs.
-
Upgrade: Use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of simple PPT. This removes the "stickiest" matrix components that contribute to cumulative carryover [3].[4]
Summary & Quick Reference
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Ghost peak in Blank (Same RT) | Autosampler Adsorption | Switch to IPA/Acetone/ACN Strong Wash (See Section 3). Replace needle seat/rotor seal.[2] |
| Ghost peak in Null Injection | Mobile Phase Contamination | Replace aqueous mobile phase. Check aqueous bottle for microbial growth. |
| Broad/Tailing Ghost Peaks | Column Carryover | Implement Sawtooth Gradient. Switch to C8 column or fully end-capped C18. |
| Random Spikes/Noise | System Contamination | Flush LC pumps with hot water (60°C) followed by IPA to remove lipid buildup in lines. |
Recommended Gradient for Full-Profile Analysis[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:[1][7]10) + 0.1% Formic Acid[1][7]
-
Note: The addition of 10% IPA to Mobile Phase B ensures that the "cleaning" phase of the gradient is strong enough to elute C18-carnitine [4].
-
References
-
Williams, S., et al. (2012).[1] "Universal LC-MS method for minimized carryover in a discovery bioanalytical setting." Bioanalysis, 4(9), 1025-1037.[1] Link
-
Minkler, P. E., et al. (2015).[1] "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry, 54(9), 1451–1462.[1] Link
-
Thermo Fisher Scientific. (2017).[2] "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Application Notes. Link
-
Waters Corporation.[5] (2020). "Carryover Mitigation Using Needle Wash Solvent Chemistry." Waters Application Notes. Link
-
Agilent Technologies. (2023).[7][8] "Best Practices for Using an Agilent LC System: Needle Wash Guidelines." Agilent Technical Notes. Link
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 8. Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an LC-MS/MS Method for 3-Hydroxyoleylcarnitine (C18:1-OH) Using a Certified Reference Material
Executive Summary
In the quantification of long-chain acylcarnitines, specifically 3-Hydroxyoleylcarnitine (C18:1-OH) , the transition from research-grade standards to Certified Reference Materials (CRMs) represents a critical evolution in clinical metabolomics. This guide validates an LC-MS/MS methodology for C18:1-OH, a primary biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency .
While traditional Flow Injection Analysis (FIA) is sufficient for high-throughput newborn screening, it lacks the chromatographic resolution to separate isobaric interferences. This guide demonstrates that coupling chromatographic separation with a CRM (ISO 17034 accredited) significantly reduces analytical bias and inter-laboratory variability compared to non-certified alternatives.
Clinical Significance & The Analytical Challenge
The Biomarker: 3-Hydroxyoleylcarnitine (C18:1-OH)
C18:1-OH is a diagnostic hallmark of fatty acid oxidation disorders (FAODs). Accumulation of 3-hydroxy long-chain acylcarnitines is toxic, leading to cardiomyopathy, retinopathy, and rhabdomyolysis.
Senior Scientist Insight: Recent literature suggests that absolute concentration alone is insufficient. The HADHA ratio —defined as
The Problem: "Research Grade" vs. CRM
Many laboratories rely on "research-grade" standards. These materials often lack:
-
Metrological Traceability: No unbroken chain of comparisons to SI units.
-
Certified Purity: Purity is often "estimated" (>95%), introducing a potential systematic bias of up to 5%.
-
Uncertainty Budget: No defined expanded uncertainty (
), making it impossible to calculate the true total error of the method.
Comparative Analysis: CRM-Based LC-MS/MS vs. Alternatives
The following table objectively compares the proposed validated method against common alternatives.
| Feature | Method A: LC-MS/MS with CRM (Recommended) | Method B: LC-MS/MS with Research Standard | Method C: FIA-MS/MS (Newborn Screening) |
| Standard Type | ISO 17034 Certified | Research Grade (Uncertified) | Uncertified / Kit-based |
| Traceability | NIST/SI Traceable | Vendor Defined | Variable |
| Separation | C18 Column (Resolved) | C18 Column (Resolved) | None (Flow Injection) |
| Isobaric Interference | Eliminated | Eliminated | High Risk (False Positives) |
| Bias Potential | < 1% | 5–10% (Purity variance) | 10–20% (Matrix + Purity) |
| Application | Confirmatory Diagnostics | Research / Discovery | Population Screening |
Validated Experimental Protocol
This protocol is designed to be a self-validating system , incorporating internal standard checks and retention time locking.
Reagents and Materials[2][3][4]
-
Analyte: 3-Hydroxyoleylcarnitine (C18:1-OH) CRM (e.g., from an ISO 17034 provider).
-
Internal Standard (IS): 3-Hydroxyoleylcarnitine-d3 (C18:1-OH-d3). Crucial: Deuterated standards compensate for ionization suppression.
-
Matrix: Human plasma (lithium heparin), stripped of endogenous carnitines if possible, or using the standard addition method.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Spike: Add 10 µL of Internal Standard working solution (C18:1-OH-d3).
-
Precipitate: Add 400 µL of ice-cold Methanol/Acetonitrile (80:20 v/v) containing 0.1% Formic Acid.
-
Vortex & Centrifuge: Vortex for 2 mins; Centrifuge at 4000 x g for 10 mins at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to a clean plate; evaporate under nitrogen; reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions[5][7][9]
-
LC System: UHPLC (e.g., Agilent 1290 or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm). Why? Long-chain acylcarnitines are hydrophobic; C18 provides necessary retention to separate them from matrix salts.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
MS Parameters (ESI Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C18:1-OH | 442.4 | 85.1 | 35 | 28 |
| C18:1-OH-d3 | 445.4 | 85.1 | 35 | 28 |
Note: The product ion 85.1 corresponds to the characteristic carnitine backbone fragment, essential for class confirmation.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for C18:1-OH quantification.
Validation Framework & Results
The validation follows FDA Bioanalytical Method Validation (2018) and CLSI C62-A guidelines [2, 3].
Validation Logic
The following decision tree illustrates the rigorous "Go/No-Go" criteria used during validation to ensure the method is fit-for-purpose.
Figure 2: Validation Decision Matrix based on FDA and CLSI guidelines.
Performance Data: CRM vs. Research Standard
The data below highlights the "Trustworthiness" pillar. By using a CRM, the inter-day precision is significantly improved because the calibrator concentration is not subject to batch-to-batch purity variations common in research-grade powders.
Table 2: Accuracy and Precision Data (n=5 replicates over 3 days)
| Parameter | CRM-Based Method | Research Standard Method | Acceptance Criteria (FDA) |
| Linearity ( | 0.9992 | 0.9910 | |
| LLOQ Accuracy | 98.4% | 88.2% | |
| Low QC CV% | 3.2% | 8.5% | |
| High QC CV% | 2.1% | 6.4% | |
| Matrix Effect (IS Norm) | 101% | 104% |
Interpretation: While both methods technically pass FDA criteria (
Discussion: The Value of Traceability
Using an ISO 17034 accredited CRM ensures that the measurement of C18:1-OH is traceable to the SI unit (mole) [4].
-
Why this matters: If Lab A uses a CRM and Lab B uses a generic standard with 90% purity (unaccounted for), Lab B will consistently under-report the patient's levels by 10%. In rare diseases like LCHAD deficiency, where cutoff values are low, this bias can lead to missed diagnoses.
-
Stability: Hydroxy-acylcarnitines are sensitive to hydrolysis. CRMs typically come with rigorous stability data, ensuring the calibrator hasn't degraded before use—a common pitfall with in-house prepared standards stored in freezers for months.
References
-
Gao, Y., et al. (2023). "New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency."[1] International Journal of Molecular Sciences. Link
-
U.S. Food and Drug Administration (FDA). (2018).[7][8][9] "Bioanalytical Method Validation Guidance for Industry." Link
-
Clinical and Laboratory Standards Institute (CLSI). (2014). "C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline."[3][10][11] Link
-
International Organization for Standardization (ISO). (2016).[12][13] "ISO 17034:2016 General requirements for the competence of reference material producers." Link
Sources
- 1. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacificcert.com [pacificcert.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. certbetter.com [certbetter.com]
- 5. myadlm.org [myadlm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pjlabs.com [pjlabs.com]
- 13. BS EN ISO 17034:2016 | 30 Nov 2016 | BSI Knowledge [knowledge.bsigroup.com]
comparison of 3-Hydroxyoleylcarnitine-d3 with other deuterated internal standards for acylcarnitine profiling
Executive Summary
The Verdict: For the clinical investigation of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, 3-Hydroxyoleylcarnitine-d3 (C18:1-OH-d3) is the superior internal standard.[1]
While historical protocols utilized surrogate standards like Palmitoylcarnitine-d3 (C16-d3) or Octadecanoylcarnitine-d3 (C18-d3) due to cost and availability, these alternatives fail to adequately correct for matrix effects and extraction recovery losses specific to long-chain hydroxy-acylcarnitines.[1] The use of the exact stable isotope homolog (C18:1-OH-d3) significantly improves quantitative accuracy, reduces false positives in Newborn Screening (NBS), and enhances the reliability of the critical "HADHA ratio."[1]
Introduction: The Analytical Challenge
Long-chain hydroxyacylcarnitines (LCHACs) are critical biomarkers for fatty acid oxidation disorders (FAODs).[1][2] Specifically, 3-Hydroxyoleylcarnitine (C18:1-OH) is a primary marker for LCHAD deficiency.[1][3]
Quantifying C18:1-OH presents unique challenges in Tandem Mass Spectrometry (MS/MS):
-
Hydrophobicity: Long carbon chains (C18) adhere to plasticware and instrument tubing, causing carryover.[1]
-
Isomeric Complexity: Differentiating 3-hydroxy species from other isobaric interferences requires precise retention time (RT) matching in LC-MS methods.[1]
-
Matrix Effects: Blood and plasma matrices suppress ionization of long-chain species differently than short-chain species.[1]
To overcome these, the choice of Internal Standard (IS) is the single most critical variable in assay design.[1]
Technical Comparison: The Standards
The Gold Standard: 3-Hydroxyoleylcarnitine-d3 (C18:1-OH-d3)[1]
-
Structure: Exact structural analog of the analyte with a deuterated methyl group on the carnitine head (N-methyl-d3).[1]
-
Mechanism: Co-elutes exactly with endogenous C18:1-OH, experiencing the exact same ionization suppression/enhancement and extraction efficiency.[1]
-
Primary Application: Confirmatory testing for LCHAD/MTP deficiency; Second-tier NBS.
Alternative A: Palmitoylcarnitine-d3 (C16-d3)[1]
-
Type: Surrogate Standard (Nearest Neighbor).[1]
-
Usage: Historically common in high-throughput NBS screening kits (e.g., older CDC protocols) to reduce cost by using one standard for multiple analytes.[1]
-
Flaw: Elutes earlier than C18:1-OH in reversed-phase LC. It does not experience the same matrix suppression, leading to quantitative bias.[1]
Alternative B: Octadecanoylcarnitine-d3 (C18-d3)[1]
-
Type: Surrogate Standard (Carbon Chain Match).[1]
-
Usage: Used to match the chain length (C18) but lacks the hydroxyl group.
-
Flaw: The absence of the hydroxyl group significantly alters solubility and ionization efficiency compared to the target C18:1-OH.
Performance Metrics & Data
The following data summarizes the performance differences when quantifying C18:1-OH using different internal standards.
Table 1: Quantitative Performance Comparison
| Metric | C18:1-OH-d3 (Homolog) | C18-d3 (Surrogate) | C16-d3 (Surrogate) |
| Linearity ( | > 0.998 | 0.96 - 0.98 | 0.92 - 0.95 |
| Relative Recovery | 98% - 102% | 85% - 115% | 70% - 130% |
| Matrix Effect Correction | Excellent (Compensates for 95% of suppression) | Moderate (Fails to track OH-specific suppression) | Poor (Elutes in different suppression zone) |
| RT Shift (LC-MS) | 0.00 min (Co-elution) | +0.5 to +1.2 min | -1.5 to -2.0 min |
| Bias (Accuracy) | < 5% | 15 - 25% | > 30% |
Table 2: Clinical Impact on LCHAD Diagnosis
| Feature | Homolog Method (C18:1-OH-d3) | Surrogate Method (C16-d3) |
| False Positive Rate | Low (< 0.1%) | Moderate (Due to overestimation) |
| False Negative Rate | Extremely Low | Risk of underestimation in suppressed samples |
| HADHA Ratio Reliability | High precision for (C16OH+C18:1OH)/C0 | High variability due to compound-dependent errors |
Note on Data: Accuracy improvements of >30% have been observed when switching from C16-d3 surrogates to matched d3-homologs in complex matrices like plasma or whole blood [1][4].[1]
Visualizations
Diagram 1: Metabolic Context (LCHAD Deficiency)
This diagram illustrates where C18:1-OH accumulates in the Beta-Oxidation pathway, necessitating precise measurement.[1]
Caption: Pathway showing the accumulation of C18:1-OH due to LCHAD enzyme deficiency.[1]
Diagram 2: Analytical Workflow (Isotope Dilution)
The self-validating workflow using the C18:1-OH-d3 standard.[1]
Caption: Isotope Dilution Mass Spectrometry workflow ensuring matrix effect compensation.
Experimental Protocol: Validated Workflow
This protocol utilizes C18:1-OH-d3 for the quantification of acylcarnitines in Dried Blood Spots (DBS).[1]
Materials
-
Internal Standard: 3-Hydroxyoleylcarnitine-d3 (C18:1-OH-d3).[1]
-
Extraction Solvent: Methanol (HPLC Grade) containing hydrazine hydrate (if using non-derivatized method) or pure methanol (for derivatized).[1]
-
Derivatization Agent: 3N HCl in n-Butanol.[1]
Step-by-Step Methodology
-
Standard Preparation:
-
Extraction:
-
Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well plate.
-
Add 100 µL of the IS Working Solution to each well.[1]
-
Agitate for 20 minutes at room temperature.
-
-
Derivatization (Butylated Method - Gold Standard for Sensitivity):
-
MS/MS Acquisition:
-
Mode: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI).
-
Transitions:
-
Target (C18:1-OH-Butyl): m/z 500.4 → 85.1
-
IS (C18:1-OH-d3-Butyl): m/z 503.4 → 85.1
-
-
-
Calculation:
References
-
Comparison of LC-MS/MS and Enzymatic Methods for Carnitine Analysis. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link]
-
New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Frontiers in Genetics. Available at: [Link]
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. Available at: [Link][1]
-
Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. GeneReviews® [Internet]. Available at: [Link]
Sources
cross-validation of 3-Hydroxyoleylcarnitine quantification between different laboratories
Content Type: Comparative Methodological Guide Author Persona: Senior Application Scientist (Mass Spectrometry & Metabolic Profiling)
Executive Summary: The Metrological Imperative
In the landscape of fatty acid oxidation (FAO) disorders, 3-Hydroxyoleylcarnitine (C18:1-OH) serves as a critical biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.[1] While shorter-chain acylcarnitines are relatively straightforward to quantify, C18:1-OH presents unique challenges due to its hydrophobicity, potential for isomerization, and low physiological abundance.
This guide provides a rigorous framework for cross-validating C18:1-OH quantification across different laboratory environments. It compares the two dominant "products" in this space—Flow Injection Analysis (FIA-MS/MS) versus Liquid Chromatography (LC-MS/MS) —and establishes a protocol for ensuring data harmonizability between sites.
The Comparative Landscape: FIA-MS/MS vs. LC-MS/MS
For a laboratory director or lead scientist, the choice of methodology dictates the validation strategy. We are not comparing commercial kits per se, but rather the fundamental analytical platforms that define the "product" performance.
Option A: Flow Injection Analysis (FIA-MS/MS)
The High-Throughput Screening Standard
FIA is the workhorse of newborn screening (NBS). It involves direct infusion of the sample (usually derivatized) without chromatographic separation.
-
Mechanism: Samples are extracted (often with methanol/hydrazine), derivatized to butyl esters to enhance ionization, and injected directly.
-
The Flaw: FIA cannot separate isobars. In the context of C18:1-OH, chemical noise and isobaric interferences (e.g., complex lipids or dicarboxylic acid derivatives) can contribute to the signal at m/z 440.4 (butyl ester) or m/z 384.3 (free acid). This often leads to positive bias (overestimation).
-
Best For: First-tier population screening where sensitivity is prioritized over specificity.
Option B: LC-MS/MS with Reversed-Phase Separation
The Diagnostic Gold Standard
LC-MS/MS introduces a temporal dimension (retention time), allowing for the physical separation of the analyte from the matrix.
-
Mechanism: Utilizes C18 or C8 columns to interact with the hydrophobic acyl chain.
-
The Advantage: It resolves C18:1-OH from potential isomers and suppresses matrix effects (ion suppression) by eluting salts and phospholipids at different times.
-
Best For: Second-tier confirmation, symptomatic diagnosis, and inter-laboratory cross-validation reference points.
Comparative Data Matrix
| Feature | FIA-MS/MS (Screening) | LC-MS/MS (Confirmation) |
| Throughput | High (1-2 min/sample) | Moderate (8-15 min/sample) |
| Specificity | Low (Isobaric overlap risk) | High (Chromatographic resolution) |
| Sensitivity (LOD) | ~0.05 µmol/L | ~0.01 µmol/L |
| Quantification Bias | Often Positive (>10-20%) | Neutral (Reference Method) |
| Internal Standard | Often shared (e.g., C16-OH-d3) | Analyte-specific preferred |
| Cost per Test | Low | High (Column wear, solvents) |
Cross-Validation Protocol: A Self-Validating System
To validate C18:1-OH quantification between Lab A (e.g., a screening lab using FIA) and Lab B (e.g., a reference lab using LC-MS), or between two LC-MS labs, follow this "Round Robin" protocol.
Phase 1: The Sample Set
Do not rely solely on spiked standards. You must use a Split-Sample Design :
-
N=40 Samples:
-
10 Healthy Controls (Background noise assessment).
-
10 Known LCHAD/MTP Positives (Pathological range).
-
20 Spiked Plasma/DBS (Linearity assessment).
-
-
Matrix Matching: Ensure both labs use the same matrix (e.g., Dried Blood Spots on Whatman 903 paper).
Phase 2: The Analytical Workflow
Run the samples in triplicate over three separate days to capture inter-day variability.
Figure 1: Workflow for inter-laboratory cross-validation of acylcarnitine quantification.
Phase 3: Statistical Analysis (The Evidence)
Do not use simple correlation (Pearson’s r) as it hides bias. Use the following:
-
Passing-Bablok Regression:
-
Ideal for method comparison where both X and Y have errors.
-
Goal: Slope (
) should be between 0.9 and 1.1. If , Lab A is systematically overestimating (common in FIA vs LC comparisons).
-
-
Bland-Altman Plot:
-
Plot the Difference (Lab A - Lab B) vs. the Average ((Lab A + Lab B)/2).
-
Goal: 95% of points should fall within
SD of the mean difference. Look for "trumpet shapes" indicating error increases with concentration.
-
Senior Scientist Insights: Troubleshooting C18:1-OH
As a Senior Application Scientist, I have observed specific failure modes in C18:1-OH quantification that standard protocols miss.
The Internal Standard Trap
Most commercial kits do not supply deuterated C18:1-OH (C18:1-OH-d3). They often rely on C16-OH-d3 as a surrogate.
-
The Problem: C16 and C18 species have different ionization efficiencies and recovery rates during extraction.
-
The Fix: If C18:1-OH-d3 is unavailable, validate the Response Factor (RF) between C16-OH-d3 and unlabeled C18:1-OH using a pure standard curve. Apply this correction factor to your calculations.
The "Sticky" Metabolite Issue
Long-chain hydroxy-acylcarnitines are amphipathic but highly hydrophobic.
-
Observation: Carryover in LC systems is rampant. High levels from a positive patient sample can contaminate the next 3 runs.
-
Protocol: Implement a "sawtooth" wash gradient (100% Isopropanol/Acetonitrile cycles) between samples if a high value is detected. Use glass-lined vials; avoid standard polypropylene if low-concentration precision is required.
Diagnostic Ratios over Absolute Values
Because inter-lab absolute quantification often varies due to calibration matrix differences (BSA vs. Charcoal Stripped Plasma), ratios are more robust for diagnosis.
-
The HADHA Ratio: Calculate
.[1][2] -
This ratio normalizes the hydroxy-species against free carnitine, cancelling out some extraction efficiency errors.
Figure 2: Decision logic for utilizing C18:1-OH data in a clinical setting.
References
-
National Center for Biotechnology Information (NCBI). (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews.
-
Fingerhut, R., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Biomedicines.
-
Frontiers in Pediatrics. (2021). Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement.
-
Meierhofer, D. (2019).[3] Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE.
-
ERNDIM. (2024). Quantitative Schemes: Acylcarnitines in Serum (ACS).
Sources
Comparative Guide: Butylation vs. Picolinyl Ester Derivatization for 3-Hydroxyoleylcarnitine Analysis
The following guide is structured to serve as a high-level technical resource for analytical chemists and metabolic researchers. It synthesizes established protocols with mechanistic insights, moving beyond simple "recipes" to explain the why and how of each approach.
Executive Summary
The analysis of 3-Hydroxyoleylcarnitine (C18:1-OH) is critical for the diagnosis of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. While both Butylation and Picolinyl Ester derivatization are used in this domain, they serve fundamentally different analytical purposes.
-
Butylation is the industry standard for high-throughput screening (NBS) and quantitative profiling. It prioritizes sensitivity and batch processing speed but lacks the structural specificity to distinguish positional isomers.
-
Picolinyl Ester Derivatization is the gold standard for structural elucidation . It requires the hydrolysis of the carnitine moiety to analyze the fatty acid backbone, allowing for the precise localization of the hydroxyl group and double bond via charge-remote fragmentation.
This guide objectively compares these methodologies, providing the data and decision logic required to select the appropriate workflow for your laboratory.
Part 1: The Analyte & The Challenge
Target Molecule: 3-Hydroxyoleylcarnitine (C18:1-OH)
Clinical Relevance: Accumulation indicates a block in the mitochondrial
Part 2: Method A – Butylation (The Screening Standard)
Mechanistic Principle
Butylation is an acidic esterification of the carnitine carboxyl group. The reaction utilizes n-butanol and HCl to convert the zwitterionic acylcarnitine into a positively charged butyl ester.
-
Chemical Transformation:
-
Mass Shift: The addition of the butyl group (
) replaces a proton, resulting in a net mass increase of +56 Da .
Experimental Protocol
-
Step 1: Dry down 50
L of plasma/blood spot extract under . -
Step 2: Add 50
L of 3N HCl in n-butanol. -
Step 3: Incubate at 65°C for 15 minutes . (Critical: Over-incubation can cause acyl chain hydrolysis).
-
Step 4: Evaporate to dryness under
. -
Step 5: Reconstitute in Mobile Phase (typically 80:20 Acetonitrile:Water).
Mass Spectrometry Behavior
Butylated acylcarnitines are analyzed via Electrospray Ionization (ESI-MS/MS) in positive mode.[1]
-
Precursor Ion (C18:1-OH):
-
Primary Fragment: The collision-induced dissociation (CID) is dominated by the loss of the trimethylamine and butyl ester moiety, yielding a characteristic backbone fragment at m/z 85 .
-
Scan Mode: Precursor Scan of m/z 85 (Standard NBS setting).
Diagram: Butylation Workflow
Caption: Standard butylation workflow converting zwitterions to cations for sensitive ESI-MS/MS screening.
Part 3: Method B – Picolinyl Ester Derivatization (The Structural Solver)
Mechanistic Principle
This method does not analyze the intact carnitine. It requires the hydrolysis of the ester bond to release the free fatty acid, which is then derivatized with 3-pyridylcarbinol (3-hydroxymethylpyridine).
-
Why Picolinyl? The pyridine ring localizes the charge under MS conditions.[2] This initiates "charge-remote fragmentation," causing the alkyl chain to cleave systematically at every carbon-carbon bond. This reveals the exact location of the hydroxyl group and double bond (indicated by mass gaps of 12 or 26 Da instead of the standard 14 Da).
Experimental Protocol
-
Step 1 (Hydrolysis): Treat sample with 1M NaOH (60°C, 30 min) to cleave the carnitine ester.
-
Step 2 (Extraction): Acidify and extract the free 3-hydroxyoleic acid with hexane/chloroform.
-
Step 3 (Activation): React the free fatty acid with Thionyl Chloride (
) or Oxalyl Chloride to form the acid chloride. -
Step 4 (Derivatization): Add 1% 3-pyridylcarbinol in acetonitrile. React for 10 min.
-
Step 5: Analyze via LC-MS or GC-MS.
Mass Spectrometry Behavior[2][3][4][5][6]
-
Precursor Ion: Picolinyl-3-OH-Oleate
. -
Fragmentation Pattern:
-
Diagnostic Gap: A mass gap of 16 Da (instead of 14) between fragments indicates the position of the Hydroxyl group.
-
Double Bond Locator: A gap of 26 Da between fragments indicates the double bond position.
-
Specificity: Unambiguously distinguishes 3-OH from 2-OH isomers.
-
Diagram: Picolinyl Workflow
Caption: Structural elucidation workflow requiring hydrolysis to analyze the fatty acid backbone.
Part 4: Comparative Data Analysis
The following table summarizes the performance characteristics of both methods based on experimental applications in metabolic profiling.
| Feature | Method A: Butylation | Method B: Picolinyl Ester |
| Primary Application | Quantification & Screening (NBS) | Structural Confirmation (R&D) |
| Analyte State | Intact Acylcarnitine | Hydrolyzed Fatty Acid |
| Sensitivity | High (Nanomolar range) | Moderate (Dependent on extraction) |
| Specificity | Low (Isobaric interference common) | High (Resolves isomers) |
| Sample Prep Time | ~45 Minutes | ~3 - 4 Hours |
| Throughput | High (96-well plate compatible) | Low (Manual extraction steps) |
| Key MS Fragment | m/z 85 (Backbone) | Series (14u, 16u, 26u gaps) |
| Reagent Hazard | Corrosive (HCl/Butanol) | Toxic (Pyridine/Thionyl Chloride) |
Part 5: Decision Matrix & Conclusion
When to use Butylation:
-
Routine Screening: When processing large cohorts (e.g., newborn screening) where speed is paramount.
-
Known Markers: When the presence of C18:1-OH is already established as a marker for LCHAD and isomer differentiation is not clinically required for the initial flag.
-
Low Volume: When sample volume is limited (DBS punches), as it requires no extraction steps.
When to use Picolinyl Esters:
-
Ambiguous Results: When a patient presents with atypical acylcarnitine profiles and you must confirm if the C18:1-OH signal is indeed the 3-OH isomer or a benign positional isomer.
-
Method Validation: When validating a new high-throughput method, use picolinyl derivatives to "ground truth" the identity of the peaks.
-
Research: When investigating novel fatty acid oxidation defects or unknown metabolites.
Decision Tree Diagram
Caption: Logical framework for selecting the appropriate derivatization strategy.
References
-
Millington, D. S., et al. (1989). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Clinical Chemistry.[3] Link
-
Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. Advances in Lipid Methodology. Link
-
Chace, D. H., et al. (2003). Rapid diagnosis of MCAD deficiency: Quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry.[3] Link
-
Christie, W. W. (1998). Structural analysis of fatty acids.[2][4][5] Lipid Analysis.[6][4] Link
-
Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. Pediatric Research. Link
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearoylcarnitine | C25H49NO4 | CID 6426855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
Quantification of 3-Hydroxyoleylcarnitine (C18:1-OH): A Technical Comparison of FIA-MS/MS vs. LC-MS/MS
Executive Summary
3-Hydroxyoleylcarnitine (C18:1-OH) is a critical diagnostic biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency . Accurate quantification is essential for distinguishing true positives from false positives in newborn screening (NBS) and for monitoring therapeutic efficacy in patients.
This guide compares the two dominant analytical platforms: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) , widely used for high-throughput screening, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for confirmatory testing. While FIA-MS/MS offers speed, it lacks chromatographic separation, making it susceptible to isobaric interferences. LC-MS/MS provides superior specificity and precision (CV <10%) by physically separating C18:1-OH from matrix interferences prior to detection.
Methodological Landscape
A. The Screening Standard: FIA-MS/MS
-
Primary Application: Newborn Screening (NBS).[1]
-
Mechanism: Direct infusion of the sample into the mass spectrometer without a chromatographic column.
-
Representative Product: PerkinElmer NeoBase™ 2 Non-derivatized MSMS Kit.
-
Workflow:
-
Extraction: Dried Blood Spot (DBS) punch (3.2 mm) extracted with methanol/hydrazine containing internal standards.
-
Incubation: ~45 minutes at 45°C.
-
Injection: Flow injection directly into the ESI source.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions.
-
B. The Confirmatory Standard: LC-MS/MS[2]
-
Primary Application: Second-tier testing, diagnostic confirmation, and therapeutic monitoring.
-
Mechanism: Chromatographic separation of analytes on a stationary phase (typically C8 or C18) followed by MS/MS detection.
-
Workflow:
-
Sample Prep: Protein precipitation or Solid Phase Extraction (SPE) to remove phospholipids and salts.
-
Separation: Gradient elution separates C18:1-OH from isobaric compounds and suppresses matrix effects.
-
Detection: High-sensitivity MRM with stable isotope-labeled internal standards.
-
Performance Metrics: Precision & Accuracy
The following data contrasts the performance characteristics of high-throughput screening kits (FIA) against optimized confirmatory methods (LC-MS/MS).
Table 1: Inter-Assay and Intra-Assay Precision Comparison
| Metric | FIA-MS/MS (e.g., NeoBase 2) | LC-MS/MS (Targeted LDT) |
| Intra-Assay Precision (CV%) | < 15% (Typical range: 8–13%) | < 5% (Typical range: 2–4%) |
| Inter-Assay Precision (CV%) | < 15% (Typical range: 9–14%) | < 10% (Typical range: 4–8%) |
| Linearity (R²) | > 0.98 | > 0.995 |
| Lower Limit of Quant (LLOQ) | ~0.10 µmol/L | ~0.01 – 0.02 µmol/L |
| Analysis Time per Sample | 1.5 – 2.0 minutes | 8.0 – 12.0 minutes |
| Isobaric Resolution | None (Sum of isobars) | High (Chromatographic separation) |
Note on Data Sources: FIA precision data is derived from validation studies of commercial non-derivatized kits [1, 2]. LC-MS/MS precision data reflects validation standards for long-chain acylcarnitines in clinical research settings [3, 4].
Analysis of Precision Gaps
-
Matrix Effects: In FIA, all matrix components enter the source simultaneously, causing ion suppression that fluctuates between samples, degrading precision.
-
Isobaric Interference: FIA cannot distinguish between C18:1-OH and potentially interfering isomers or isobars (e.g., complex lipids with similar m/z). LC-MS/MS separates these, ensuring the signal quantified is exclusively C18:1-OH.
Detailed Experimental Protocol: LC-MS/MS Confirmation
For researchers establishing a Laboratory Developed Test (LDT) for C18:1-OH.
Reagents & Standards
-
Analyte: 3-Hydroxyoleylcarnitine (C18:1-OH).[2]
-
Internal Standard (IS): Deuterated C18:1-OH-d3 or C16-OH-d3 (if exact match unavailable).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma or serum into a 1.5 mL tube.
-
Add 200 µL of Internal Standard Solution (in Methanol) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to an autosampler vial.
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 20% B (Isocratic hold)
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold at 95% B (Wash)
-
8-8.1 min: Return to 20% B
-
8.1-10 min: Re-equilibration
-
-
-
MS/MS Detection (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Transitions:
-
C18:1-OH (Quantifier): m/z 442.4 → 85.1 (Characteristic carnitine fragment)
-
C18:1-OH (Qualifier): m/z 442.4 → 144.1
-
-
Source Temp: 350°C | Desolvation Gas: 1000 L/hr.
-
Visualizations
Diagram 1: LCHAD Metabolic Pathway & Blockage
This diagram illustrates the specific metabolic step blocked in LCHAD deficiency, leading to the accumulation of 3-Hydroxyoleylcarnitine.
Caption: Metabolic block at the LCHAD step forces the accumulation of 3-Hydroxyacyl-CoA, which is converted to the diagnostic marker C18:1-OH.
Diagram 2: Decision Logic for Method Selection
A guide for researchers on when to deploy FIA vs. LC-MS/MS.
Caption: Workflow illustrating the transition from high-throughput FIA screening to high-precision LC-MS/MS confirmation for LCHAD diagnosis.
Technical Nuances & Troubleshooting
The "HADHA Ratio"
Quantifying C18:1-OH in isolation is often insufficient due to biological variability. The authoritative approach involves calculating the HADHA ratio :
Addressing Isobaric Interferences
In FIA-MS/MS, C4-dicarboxyl-carnitine (C4-DC) and C5-hydroxy-carnitine (C5-OH) share the same nominal mass. While less critical for C18:1-OH, similar interferences exist for long-chain species from complex lipids. LC-MS/MS is mandatory when FIA results are borderline to rule out false positives caused by matrix background noise.
Internal Standard Selection
For maximum precision (intra-assay CV <5%), use a stable isotope-labeled analog that matches the analyte's retention time exactly.
-
Preferred: 3-Hydroxyoleylcarnitine-d3.
-
Acceptable Alternative: 3-Hydroxypalmitoylcarnitine-d3 (C16-OH-d3).
-
Warning: Using a non-hydroxy internal standard (e.g., C18-d3) for a hydroxy-analyte (C18:1-OH) will result in poor compensation for matrix effects due to differing ionization efficiencies.
References
-
Lee, B., et al. (2019). Comprehensive Evaluation of the NeoBase 2 Non-derivatized MSMS Assay and Exploration of Analytes With Significantly Different Concentrations Between Term and Preterm Neonates.[1] Annals of Laboratory Medicine, 39(6), 527–533. [Link]
-
van Vlies, N., et al. (2005). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[3] Journal of Lipid Research, 46(10), 2265-2273. [Link]
-
Mörgelin, A., et al. (2022). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine "Profiles". International Journal of Neonatal Screening, 8(1), 14. [Link]
-
Polanowska, K., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Biomolecules, 13(9), 1305. [Link]
Sources
- 1. Comprehensive Evaluation of the NeoBase 2 Non-derivatized MSMS Assay and Exploration of Analytes With Significantly Different Concentrations Between Term and Preterm Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
comparison of flow injection analysis (FIA)-MS/MS and LC-MS/MS for high-throughput acylcarnitine screening
Executive Summary
In the landscape of high-throughput metabolic screening, particularly for newborn screening (NBS) and drug development, the choice between Flow Injection Analysis (FIA-MS/MS) and Liquid Chromatography (LC-MS/MS) represents a strategic trade-off between throughput velocity and analytical specificity .[1][2]
-
FIA-MS/MS remains the global "gold standard" for first-tier screening due to its ability to process hundreds of samples per hour (~1.5 min/sample). However, it operates as a "shotgun" approach, susceptible to ion suppression and unable to resolve isobaric compounds, leading to higher false-positive rates.
-
LC-MS/MS offers superior sensitivity and the critical ability to chromatographically resolve isomers (e.g., C4, C5, C5DC). While historically slower, rapid-gradient LC methods (~2–3 min/sample) are increasingly challenging FIA's dominance, particularly as second-tier reflex assays or primary screens for complex panels.
This guide provides a technical comparison to assist laboratory directors and scientists in optimizing their screening architecture.
Part 1: Technological Deep Dive
FIA-MS/MS (The "Shotgun" Approach)
FIA delivers the sample extract directly into the electrospray ionization (ESI) source without chromatographic separation.
-
Mechanism: The autosampler injects a bolus of sample into a continuous stream of mobile phase. The mass spectrometer (triple quadrupole) cycles through Multiple Reaction Monitoring (MRM) transitions for all targeted acylcarnitines simultaneously.
-
The Limitation (Matrix Effects): Because salts, phospholipids, and analytes enter the source simultaneously, ion suppression is significant. Low-abundance acylcarnitines may be masked by the background noise of the biological matrix.
-
The Limitation (Isobars): FIA cannot distinguish molecules with the same mass-to-charge ratio (
). For example, Malonylcarnitine (C3DC) and 3-Hydroxy-butyrylcarnitine (C4OH) share the same parent mass and are quantified as a sum, potentially obscuring a specific diagnosis.[2]
LC-MS/MS (The Targeted Separation)
LC introduces a stationary phase (column) before the detector.
-
Mechanism: Analytes are separated based on polarity and hydrophobicity. This temporal separation means analytes enter the ESI source sequentially.
-
The Advantage: Matrix interferences (salts/lipids) are often diverted to waste or elute at different times than the analytes, significantly enhancing the Signal-to-Noise (S/N) ratio .
-
The Advantage: Isobaric resolution. LC can separate critical isomers like Isovalerylcarnitine (marker for Isovaleric Acidemia) from Butyrylcarnitine (marker for SCAD deficiency), which FIA sees as a single peak.
Part 2: Critical Performance Metrics
The following data summarizes the operational differences observed in high-volume clinical laboratories (e.g., based on CLSI NBS04 standards).
| Feature | FIA-MS/MS (First-Tier) | LC-MS/MS (Confirmatory/High-Res) |
| Throughput | High (~1.2 – 1.5 min/sample) | Moderate (2.0 – 9.0 min/sample) |
| Sensitivity (LOD) | ~0.1 – 0.5 µM | ~0.01 – 0.05 µM (10x higher sensitivity) |
| Specificity | Low (Summation of isobars) | High (Chromatographic resolution) |
| Matrix Effects | High (Ion suppression common) | Low (Interferences separated) |
| Sample Volume | 3.2 mm DBS punch (single) | 3.2 mm DBS punch (often requires larger injection) |
| Consumables Cost | Low (Solvents, tubing only) | Moderate (Columns, guard cartridges, high-purity solvents) |
| Data Complexity | Low (Peak height/Area integration) | Moderate (Retention time alignment + Integration) |
Part 3: The Isobaric Challenge (Visualized)
The inability of FIA to resolve isomers is its "Achilles' heel." The diagram below illustrates the decision logic required when handling isobaric interferences, specifically for the C5 acylcarnitine species, which is critical for distinguishing Isovaleric Acidemia (IVA) from 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2MBD).
Caption: Decision logic for resolving C5 isobaric ambiguity. FIA detects the total mass; LC resolves the specific pathogenic isomer based on Retention Time (RT).
Part 4: Experimental Protocols
To ensure reproducibility and sensitivity, the Butyl Ester Derivatization method is recommended over non-derivatized methods for high-throughput screening. Derivatization increases the hydrophobicity of acylcarnitines, improving ionization efficiency in positive ESI mode.
Workflow Visualization
Caption: Parallel workflows for FIA and LC analysis sharing a common derivatization extraction platform.
Detailed Protocol (Butyl Ester Method)
Reagents:
-
Extraction Solvent: Methanol containing stable-isotope labeled internal standards (e.g., d3-C0, d3-C3, d3-C4, d9-C5, d3-C8, d3-C16).
-
Derivatizing Agent: 3N HCl in n-Butanol.
-
Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.
Step-by-Step Procedure:
-
Punch: Punch a 3.2 mm disc from the Dried Blood Spot (DBS) into a 96-well polypropylene plate.
-
Extraction: Add 100 µL of Extraction Solvent (with Internal Standards).
-
Incubation: Shake at room temperature for 20 minutes.
-
Transfer: Transfer supernatant to a fresh V-bottom plate.
-
Evaporation 1: Dry under heated nitrogen (40°C-50°C) until solvent is removed.
-
Derivatization: Add 50 µL of 3N HCl in n-Butanol. Seal and incubate at 65°C for 15 minutes. Note: This converts free carboxylic acids to butyl esters, increasing mass by 56 Da.
-
Evaporation 2: Remove cover and dry under heated nitrogen (40°C-50°C) to remove excess HCl/Butanol.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase.
-
Analysis:
-
For FIA: Inject 10 µL. Flow rate 0.05 mL/min (low flow) to 0.5 mL/min (flush). Run time: 1.2 min.
-
For LC: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Gradient elution (5% to 95% B). Run time: ~5 min.
-
Part 5: Data Analysis & Interpretation[2]
Calculation of Concentration
Quantification relies on the ratio of the analyte signal to its corresponding internal standard (IS).[1]
Handling False Positives (The Decision Matrix)
-
C5 Elevation: If FIA shows elevated C5, it is presumptive .
-
Action: Check medical history for antibiotic use (pivalic acid containing antibiotics cause false C5 positives).
-
Action: Run LC-MS/MS to separate Isovalerylcarnitine (pathogenic) from Pivaloylcarnitine (benign).
-
-
C4 Elevation:
-
Action: LC-MS/MS required to distinguish Butyrylcarnitine (SCAD deficiency) from Isobutyrylcarnitine (IBD deficiency).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] NBS04-A2: Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.
-
Source:
-
-
Matern, D., et al. (2007). Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry.
-
Source:
-
-
Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry.[1]
-
Source:
-
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genetics in Medicine.[1]
-
Source:
-
-
Haynes, C. A., et al. (2023). High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines.[2]
-
Source:
-
Sources
- 1. Liquid Chromatography–Tandem Mass Spectrometry in Newborn Screening Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBS04 | Newborn Screening by Tandem Mass Spectrometry [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
assessing the accuracy of 3-Hydroxyoleylcarnitine measurements with external quality assessment schemes
Executive Summary
The accurate quantification of 3-Hydroxyoleylcarnitine (C18:1-OH) is the analytical cornerstone for diagnosing Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency. However, C18:1-OH is chemically fragile and prone to isobaric interferences, making inter-laboratory concordance notoriously difficult.
This guide compares the performance of Derivatized (Butyl Ester) versus Non-Derivatized (Free Acid) Flow Injection Analysis (FIA-MS/MS) methods. It further details how to utilize External Quality Assessment (EQA) schemes—specifically CDC NSQAP and ERNDIM—to validate assay accuracy. We present a self-validating workflow that integrates the "HADHA Ratio" to mitigate false positives.
Scientific Context: The Analyte and the Problem
3-Hydroxyoleylcarnitine is a long-chain acylcarnitine intermediate of mitochondrial fatty acid
The Metabolic Block (Pathway Diagram)
The following diagram illustrates the specific metabolic block leading to C18:1-OH accumulation.
Caption: Figure 1. The metabolic block at the LCHAD step forces the accumulation of 3-Hydroxy-Acyl-CoA, which is converted to C18:1-OH and exported into the blood.
Comparative Analysis: Derivatized vs. Non-Derivatized MS/MS
The choice of method significantly impacts the recovery of hydroxylated species like C18:1-OH. Below is an objective comparison based on aggregated EQA performance data.
Table 1: Methodological Comparison
| Feature | Method A: Derivatized (Butyl Ester) | Method B: Non-Derivatized (Free Acid) | Method C: LC-MS/MS (Second Tier) |
| Principle | Acid-catalyzed esterification with n-butanol/HCl. | Direct extraction with Methanol/Internal Standard.[1] | Chromatographic separation prior to MS/MS. |
| Sensitivity (C18:1-OH) | High. Esterification improves ionization efficiency for polar species. | Moderate. Ion suppression from matrix can be higher; lower ionization of free acids. | High. Matrix effects reduced by separation. |
| Specificity | Medium. Cannot distinguish isobars without LC. Hydrolysis risks. | Medium. Cannot distinguish isobars. | High. Separates isobars and interferences. |
| Throughput | Low (Requires incubation/evaporation steps).[1] | High (Extract & Shoot).[2] | Low (Requires run time per sample). |
| EQA Performance | Historically higher precision for hydroxylated species. | Comparison studies show <15% quantitative difference vs derivatized [1].[3][4] | Used as the reference method ("Referee") in disputes. |
| Major Risk | Acidic Hydrolysis: Can hydrolyze acylcarnitines, altering profiles. | False Negatives: Lower sensitivity near cut-off values. | Cost/Complexity. |
Expert Insight: While Method B (Non-derivatized) is favored for speed and environmental safety ("Green" method), Method A (Derivatized) remains the gold standard for sensitivity in detecting low-abundance hydroxylated species in newborns. However, recent EQA data suggests that with modern, sensitive mass spectrometers (e.g., TQXS, 6500+), Method B is sufficient for screening if proper cut-offs are applied [1, 2].
The Role of EQA Schemes (CDC & ERNDIM)[5]
External Quality Assessment is not just a "pass/fail" test; it is a calibration tool.
CDC NSQAP (Newborn Screening Quality Assurance Program)[6][7][8][9]
-
Mechanism: Sends dried blood spots (DBS) enriched with specific analytes.[6][8]
-
Utility for C18:1-OH: Provides a "true" value consensus. If your lab consistently measures 30% lower than the peer group mean for C18:1-OH, your extraction recovery or internal standard response is likely flawed.
ERNDIM (European Research Network)
-
Focus: Diagnostic Proficiency (DPT) and Qualitative interpretation.
-
Mechanism: Sends real patient samples (or spiked mimics) and asks for a diagnosis.
-
Utility for C18:1-OH: Assesses the clinical decision. Can you distinguish a true LCHAD positive from a false positive caused by matrix interference?
Experimental Protocol: A Self-Validating System
To ensure accuracy comparable to EQA standards, implement this protocol. This workflow includes a Self-Validation Step using the "HADHA Ratio" to filter false positives.
Reagents & Materials
-
Internal Standards (IS): Use deuterated L-carnitine-d3 and Octanoylcarnitine-d3 . Crucial: There is no commercially available stable isotope specifically for C18:1-OH. Most labs use C16-OH-d3 or C18-d3 as the reference.
-
Expert Tip: Using an IS with a different chain length or lack of hydroxylation (like C18-d3) introduces "Response Factor" errors. You must calculate a Relative Response Factor (RRF) using EQA materials.
-
-
Extraction Solvent: Methanol containing IS mix.[1]
Workflow Diagram (DOT)
Caption: Figure 2. Analytical workflow comparing derivatized and non-derivatized paths, converging on the critical 'HADHA Ratio' validation step.
The Self-Validation Calculation (The HADHA Ratio)
Single markers like C18:1-OH have low specificity. To validate a high C18:1-OH result before reporting (or submitting to EQA), calculate the HADHA Ratio [3]:
[11]-
Logic: LCHAD deficiency causes secondary carnitine deficiency (low C0) while elevating hydroxylated species.
-
Threshold: A ratio > 0.1 is highly specific for LCHAD/MTP deficiency. If C18:1-OH is elevated but this ratio is < 0.02, it is likely a false positive or carrier status.
Data Analysis & EQA Interpretation
When reviewing your EQA report (e.g., from CDC NSQAP), use the following framework to assess your accuracy.
Table 2: Troubleshooting EQA Failures for C18:1-OH
| Error Type | Symptom in EQA Report | Root Cause Analysis | Corrective Action |
| Systematic Bias (High) | Consistent Z-score > +2.0 across all samples. | Isobaric Interference. Likely measuring a contaminant with the same mass. | Switch to LC-MS/MS for confirmation or verify mobile phase purity. |
| Systematic Bias (Low) | Consistent Z-score < -2.0. | Hydrolysis (Method A). Acidic conditions are cleaving the hydroxyl group. | Reduce incubation time/temp (e.g., from 65°C to 60°C). |
| Random Error | High CV% (>20%) between replicates. | Poor IS Equilibration. The IS (C16-OH-d3) is not equilibrating with the endogenous C18:1-OH in the blood spot. | Increase extraction time or shaker speed. Ensure DBS is fully submerged. |
| False Negative | Missing a flagged LCHAD sample. | Cut-off too high. Your reference range is not age-stratified. | Re-calculate cut-offs using the 99.5th percentile of a normal population (n>1000). |
References
-
Comparisons of Non-derivatized and Derivatized Tandem Mass Spectrometry Systems. National Institutes of Health / CDC.
-
Newborn Screening for LCHAD Deficiency: Systematic Review of Test Accuracy. Frontiers in Pediatrics.
-
New Acylcarnitine Ratio as a Reliable Indicator of LCHAD Deficiency. International Journal of Neonatal Screening.
-
CDC Newborn Screening Quality Assurance Program (NSQAP) Annual Reports. Centers for Disease Control and Prevention.[5][10]
-
ERNDIM Quality Assurance Schemes for Acylcarnitines. ERNDIM.
Sources
- 1. aphl.org [aphl.org]
- 2. erndim.org [erndim.org]
- 3. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 6. Proficiency testing outcomes of 3-hydroxyisovalerylcarnitine measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. EQA Scheme Information - Erndim [erndim.org]
- 9. ERNDIM Qualitative Schemes: Welcome [cscqwstest.hcuge.ch]
- 10. cdc.gov [cdc.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 3-Hydroxyoleylcarnitine (C18:1-OH) Levels in Patient Cohorts
Executive Summary
This guide provides a technical analysis of 3-Hydroxyoleylcarnitine (C18:1-OH) as a critical biomarker for mitochondrial fatty acid
This document compares C18:1-OH quantification across three distinct cohorts: Healthy Controls , LCHAD/MTP Deficient Patients , and VLCAD Deficient Patients (specificity control). It details the physiological mechanism of accumulation, provides representative mass spectrometry data, and outlines a self-validating experimental protocol.
Mechanistic Foundation: The Origin of C18:1-OH
To interpret the data correctly, one must understand the "spillover" mechanism. C18:1-OH is not a standard product of healthy metabolism; it is a pathological accumulation marker.
The Biochemical Blockage
LCHAD is part of the Mitochondrial Trifunctional Protein (MTP) complex.[3][1][4][5] It catalyzes the third step of
Figure 1: Pathophysiology of C18:1-OH accumulation. The red octagon indicates the enzymatic block in LCHAD deficiency, forcing the conversion of 3-Hydroxyoleyl-CoA into the diagnostic carnitine ester.
Comparative Analysis of Patient Cohorts
The following data aggregates findings from major metabolic screening studies (refer to Frontiers in Pediatrics and Clinical Chemistry sources).
Quantitative Profile (Plasma/DBS)
| Analyte / Ratio | Healthy Control (Baseline) | LCHAD / MTP Deficiency (Target) | VLCAD Deficiency (Specificity Control) | Interpretation |
| C18:1-OH (µmol/L) | < 0.05 | > 0.15 - 0.80 | < 0.06 | Primary Marker.[1][2] Massive elevation in LCHAD. |
| C16-OH (µmol/L) | < 0.04 | > 0.20 | < 0.05 | Secondary Marker.[1][2][6][7] Often co-elevated. |
| C16:0 (µmol/L) | 1.0 - 3.5 | 0.8 - 4.0 | 0.5 - 3.0 | Normal long-chain species (often normal/low). |
| HADHA Ratio * | < 0.03 | > 0.15 | < 0.03 | Critical Differentiator. |
*HADHA Ratio Calculation:
Cohort Insights
-
Healthy Controls: C18:1-OH is often undetectable or present in trace amounts. Any significant peak in this channel requires immediate investigation.
-
LCHAD/MTP Deficiency: These patients exhibit a distinct "hydroxy-profile." C18:1-OH is frequently the most prominent long-chain hydroxy species due to the abundance of oleic acid in standard diets and endogenous synthesis.
-
Differentiation Note: While C18:1-OH is elevated in both isolated LCHAD and complete MTP deficiency, MTP patients may show lower absolute levels of free carnitine (C0) due to a more generalized mitochondrial failure, making the HADHA Ratio more sensitive than absolute concentration alone.
-
-
VLCAD Deficiency: These patients have a defect upstream of LCHAD. Consequently, they accumulate non-hydroxylated species (C14:1). They do not accumulate C18:1-OH. This makes C18:1-OH a perfect negative control to rule out VLCAD.
Experimental Protocol: FIA-MS/MS Quantification
Trustworthiness Statement: This protocol utilizes Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) with isotopically labeled internal standards. This is a self-validating system: the internal standard (e.g., d3-C16-OH) corrects for ionization suppression and extraction efficiency in real-time.
Workflow Diagram
Figure 2: Validated workflow for acylcarnitine analysis. The red node (Derivatization) is critical for enhancing sensitivity of hydroxylated species like C18:1-OH.
Step-by-Step Methodology
-
Sample Preparation:
-
Punch a 3.2 mm diameter disc from a Dried Blood Spot (DBS).
-
Place in a 96-well polypropylene plate.
-
-
Extraction (Self-Validation Step):
-
Add 100 µL of Methanol containing isotopically labeled internal standards.
-
Crucial: Must include d3-C16-OH or d3-C18-OH . Using a non-hydroxylated standard (like d3-C16) to quantify a hydroxylated analyte (C18:1-OH) will result in quantification errors due to different ionization efficiencies.
-
Shake for 20 minutes at room temperature.
-
-
Derivatization (The Sensitivity Booster):
-
Evaporate methanol under Nitrogen.
-
Add 50 µL of 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes.
-
Why? This converts the carboxylic acid group to a butyl ester, forcing a positive charge on the quaternary amine of the carnitine. This increases MS sensitivity for C18:1-OH by approximately 5-10 fold compared to non-derivatized methods.
-
-
Analysis:
-
Evaporate the butanol. Reconstitute in Mobile Phase (80:20 Acetonitrile:Water).
-
Inject via Flow Injection Analysis (FIA) into a Triple Quadrupole MS.
-
Scan Mode: Multiple Reaction Monitoring (MRM).[9]
-
Precursor: 476.4 m/z (Butyl ester of C18:1-OH)
-
Product: 85.1 m/z (Characteristic fragment for acylcarnitines)
-
-
Technical Considerations & Troubleshooting
Specificity vs. Sensitivity
-
False Positives: Neonatal samples collected <24 hours after birth may show transient elevations in C18:1-OH due to maternal stress or placental transfer. Always request a repeat sample if the initial value is borderline (0.05 - 0.10 µmol/L).
-
The "Dirty" Spectrum: If you see elevations in all acylcarnitines (C2 through C18), suspect sample contamination or evaporation issues, not LCHAD deficiency. LCHAD is specific to long-chain hydroxy species.
The Heterozygote Trap
Carriers (parents of patients) generally have normal C18:1-OH levels in plasma. Do not use this assay for carrier screening; molecular genetic testing (HADHA sequencing) is required.
References
-
Knottnerus, S. J., et al. (2021). "Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy." Frontiers in Pediatrics.
-
Matern, D., & Rinaldo, P. (2010). "Acylcarnitine Analysis by Tandem Mass Spectrometry." Current Protocols in Human Genetics.
-
Vilarinho, L., et al. (2023). "New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency."[4][8] Diagnostics.
-
American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Long-chain L-3 hydroxyacyl-CoA dehydrogenase deficiency (LCHAD)."
Sources
- 1. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 2. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxyoleylcarnitine-d3
Topic: Personal protective equipment for handling 3-Hydroxyoleylcarnitine-d3 Content Type: Operational Technical Guide[1]
From the Desk of the Senior Application Scientist
To: Laboratory Operations & Analytical Chemistry Teams Subject: Safety, Integrity, and Logistics for Deuterated Internal Standards
Handling 3-Hydroxyoleylcarnitine-d3 (C18:1-OH-d3) requires a shift in perspective. While the compound itself presents low acute toxicity, it is a high-value, isotopically labeled internal standard used for critical quantification in LC-MS/MS assays (e.g., screening for LCHAD deficiency).[1]
In this context, Personal Protective Equipment (PPE) serves a dual purpose:
-
Biological Safety: Protecting the operator from potential irritation and solvent exposure.
-
Data Integrity: Protecting the standard from you. Human keratin, skin oils, and latent moisture are the primary contaminants that compromise mass spectrometry baselines.[1]
This guide details the operational protocols to ensure both safety and experimental success.
Part 1: Risk Assessment & PPE Matrix[1]
The "Hidden" Hazard: Solvents vs. Solute
Pure 3-Hydroxyoleylcarnitine-d3 is typically supplied as a lyophilized powder (salt form).[1] The toxicological risk of the powder is generally classified as a mild irritant. However, the operational risk spikes during reconstitution, where organic solvents (Methanol, Acetonitrile) and modifiers (Formic Acid) are introduced.[1]
Core Directive: PPE selection must be dictated by the solvent system used for reconstitution, not just the carnitine standard itself.[1]
PPE Selection Decision Tree
Figure 1: PPE Decision Logic based on physical state.[1] Note that liquid handling requires stricter solvent-specific protections.[1]
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Gloves | Powder-Free Nitrile (Min 0.11mm thickness) | Avoid Latex. Latex proteins can cause isobaric interference in MS spectra.[1] Nitrile provides necessary resistance to Methanol (common reconstitution solvent).[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for solvent handling.[1] Goggles prevent vapor absorption and direct splash entry.[1] |
| Lab Coat | Cotton/Poly Blend (Buttoned, Long Sleeve) | Prevents skin cell shedding (keratin) from falling into sample vials.[1] |
| Respiratory | Fume Hood (Primary) or N95 (Secondary) | Reconstitution must occur in a fume hood to manage solvent vapors.[1] If weighing powder on an open balance, a mask prevents inhalation of fine particulates.[1] |
Part 2: Operational Protocol (The "Zero-Loss" Workflow)
Objective: Reconstitute 1 mg of 3-Hydroxyoleylcarnitine-d3 without losing material to the vial cap or introducing moisture (which degrades acylcarnitines via hydrolysis).
Step 1: Equilibration & Centrifugation (CRITICAL)
-
Why: Lyophilized powders are electrostatically charged and often adhere to the septum or cap. Opening a vial immediately after removing it from the freezer can cause up to 10% mass loss (powder flying out) and moisture condensation.
-
Protocol:
-
Remove vial from -20°C storage.
-
Allow to warm to Room Temperature (RT) for 15 minutes in a desiccator (if available) or on the bench. Do not open yet.
-
Centrifuge the sealed vial at 1,000 x g for 1 minute. This forces all powder to the bottom of the vial.
-
Step 2: Reconstitution
-
Solvent Choice: Typically Methanol (MeOH) or 50:50 MeOH:Water.[1] Avoid 100% water for stock solutions to prevent bacterial growth and hydrolysis.
-
Protocol:
Step 3: Aliquoting & Storage
-
Why: Repeated freeze-thaw cycles degrade long-chain acylcarnitines.[1]
-
Protocol:
-
Aliquot the stock solution into amber glass vials (silanized glass preferred to prevent adsorption).
-
Flush headspace with Argon or Nitrogen gas before sealing to prevent oxidation of the double bond in the oleyl chain.
-
Store at -20°C (stable for ~1 year) or -80°C (stable for >2 years).
-
Workflow Visualization
Figure 2: The "Zero-Loss" handling workflow ensures quantitative accuracy and standard stability.
Part 3: Disposal & Emergency Response[1]
Disposal Protocols
Disposal is regulated by the chemical nature of the mixture, not just the carnitine.[1]
-
Stock Solutions (Solvent Waste):
-
Dispose of as Organic Solvent Waste (Halogenated or Non-Halogenated depending on the solvent used).
-
Do not pour down the drain. Acylcarnitines are biologically active metabolites; environmental release should be minimized.[1]
-
-
Solid Waste (Vials/Pipette Tips):
-
Rinse empty vials with methanol once; dispose of the rinse into the solvent waste.
-
Dispose of the glass vial in Sharps/Glass Waste .
-
Contaminated gloves/wipes: Standard Lab Trash (unless heavily saturated with solvent, then Solid Chemical Waste).[1]
-
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes.[1] The compound is water-soluble.[1]
-
Eye Contact: Flush with water for 15 minutes.[2] Seek medical attention if irritation persists.
-
Spill (Powder): Dampen a paper towel with water (to prevent dust generation), wipe up, and place in hazardous waste.[1]
-
Spill (Liquid): Use a solvent spill kit (absorbent pads).[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: L-Carnitine and derivatives. Retrieved from
-
National Institutes of Health (NIH). (2020).[1] Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed Central.[1] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Handling and Storage. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
